Tanshinone I
Description
Properties
IUPAC Name |
1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972247 | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-73-0 | |
| Record name | Tanshinone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANSHINONE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tanshinone I in Oncology: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I (Tan I) is a lipophilic diterpene quinone and one of the primary bioactive constituents isolated from the root of Salvia miltiorrhiza Bunge (Danshen). Traditionally used in Chinese medicine for cardiovascular ailments, Tan I has emerged as a compound of significant interest in oncology due to its potent anti-tumor activities across a spectrum of cancer types.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, focusing on the core signaling pathways, induction of programmed cell death, and cell cycle regulation.
Core Mechanisms of Action
This compound's anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key signaling pathways that govern cell proliferation, survival, and metastasis.[1][2]
Induction of Apoptosis
A primary mechanism of Tan I is the induction of caspase-dependent apoptosis.[3][4] This is achieved through the modulation of the Bcl-2 family of proteins. Tan I treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. Cleavage of downstream targets like PARP by activated caspase-3 ultimately leads to the systematic dismantling of the cell.
Cell Cycle Arrest
This compound has been shown to halt the progression of the cell cycle in various cancer cells. In breast cancer cell lines, for instance, Tan I can induce S phase arrest. This is accompanied by a decrease in the expression of proteins like cyclin B and an increase in cyclin A and cyclin E. Furthermore, Tan I can upregulate cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which play a crucial role in mediating cell cycle checkpoints. The specific phase of arrest can be cell-type dependent, with reports of G0/G1 arrest in MCF-7 cells and both S and G2/M arrest in MDA-MB-231 cells.
Modulation of Autophagy
Recent studies have highlighted the role of Tan I in modulating autophagy, a cellular self-degradation process. In ovarian cancer cells, Tan I promotes autophagy, which contributes to its anti-proliferative activity. This is evidenced by the increased expression of autophagy-related proteins like Beclin1 and ATG7, and the enhanced turnover of LC3-II. The induction of autophagy by Tan I is often linked to the inhibition of the PI3K/Akt/mTOR pathway. Tan I has also been found to regulate autophagic signaling through the activation of AMP-activated protein kinase (AMPK).
Key Signaling Pathways Modulated by this compound
This compound exerts its influence by targeting several critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been consistently shown to inhibit this pathway in various cancers, including ovarian and breast cancer. By downregulating the phosphorylation of key components like PI3K, Akt, and mTOR, Tan I effectively shuts down this pro-survival signaling cascade. This inhibition contributes to both the induction of apoptosis and the promotion of autophagic cell death.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
JAK/STAT3 Pathway
The JAK/STAT3 signaling pathway is crucial for tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of this pathway. It effectively reduces the phosphorylation of STAT3 at Tyr705, which is essential for its activation, dimerization, and nuclear translocation. This inhibition leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2) and metastasis (e.g., MMP-2, MMP-9). In some contexts, Tan I has been shown to abolish IL-6-mediated activation of the JAK/STAT3 pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
MAPK Pathways (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, play complex roles in cancer. The effect of Tan I on these pathways can be context-dependent. In some cancer cells, Tan I has been shown to suppress the ERK1/2 pathway, which is often associated with proliferation. Conversely, in chronic myeloid leukemia cells, Tan I activates the pro-apoptotic JNK pathway while inhibiting the ERK pathway. The activation of p38 MAPK has also been reported, which can contribute to apoptosis.
Quantitative Data Summary
The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| K562 | Chronic Myeloid Leukemia | 29.62 | 24 |
| K562 | Chronic Myeloid Leukemia | 8.81 | 48 |
| U-2 OS | Osteosarcoma | ~1.0 - 1.5 | Not Specified |
| MOS-J | Osteosarcoma | ~1.0 - 1.5 | Not Specified |
Note: IC50 values are highly dependent on experimental conditions and should be considered as representative examples.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using dose-response curve fitting software.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of apoptotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of specific proteins in key signaling pathways.
Methodology:
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its ability to induce apoptosis and autophagy while arresting the cell cycle. Its efficacy is rooted in the targeted inhibition of critical pro-survival signaling pathways, most notably the PI3K/Akt/mTOR and JAK/STAT3 cascades. The comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for its continued development as a therapeutic candidate. Further research, including in vivo studies and combination therapies, will be vital in translating the promising preclinical findings of this compound into clinical applications for cancer treatment.
References
- 1. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 3. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
A Technical Guide to the Biological Activities of Tanshinone I and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I is a lipophilic diterpene quinone extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] For centuries, Danshen has been utilized for the treatment of a variety of ailments, particularly cardiovascular diseases. Modern pharmacological research has identified this compound as one of the key bioactive constituents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and cardiovascular protective effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activities
This compound has demonstrated significant anticancer potential across a range of cancer cell lines and in preclinical animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis.[2]
Induction of Apoptosis
This compound induces apoptosis, or programmed cell death, in various cancer cells. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of this compound are often mediated through the regulation of the Bcl-2 family of proteins and the activation of caspases.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard method to quantify apoptosis by flow cytometry.
-
Cell Preparation:
-
Seed cancer cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or its derivatives for 24-72 hours. Include a vehicle-treated control group.
-
Harvest cells by trypsinization and collect the cell culture supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data is analyzed to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Arrest
This compound can halt the progression of the cell cycle in cancer cells, preventing their proliferation. It has been shown to induce arrest at the G0/G1 and S phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the procedure for analyzing cell cycle distribution using PI staining and flow cytometry.
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Fix the cells at 4°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis both in vitro and in vivo.
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Preparation:
-
Incubate fertile chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
-
Sample Application:
-
Prepare sterile filter paper discs or silicone rings.
-
Apply a solution of this compound or its derivative onto the disc/ring. A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) should be included.
-
Place the disc/ring onto the CAM.
-
-
Incubation and Observation:
-
Seal the window and return the eggs to the incubator for 48-72 hours.
-
After incubation, fix the CAM with a methanol/acetone mixture.
-
Excise the CAM around the application area and place it on a petri dish.
-
Observe and photograph the blood vessels under a stereomicroscope.
-
-
Quantification:
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/ring.
-
Experimental Protocol: Matrigel Plug Assay
This is another common in vivo model to assess angiogenesis.
-
Preparation of Matrigel:
-
Thaw Matrigel on ice.
-
Mix Matrigel with the test compound (this compound or derivative) and an angiogenic factor (e.g., bFGF or VEGF). A control group with the vehicle and angiogenic factor should be included.
-
-
Injection:
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
The degree of angiogenesis can be quantified by measuring the hemoglobin content in the plugs using Drabkin's reagent.
-
Alternatively, the plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) for immunohistochemical analysis.
-
Quantitative Data on Anticancer Activities
| Compound | Cancer Cell Line | Assay | Result | Reference |
| This compound | SGC7901 (Gastric) | MTT | IC50: 5.8 µM | |
| HepG2 (Liver) | MTT | IC50: 7.2 µM | ||
| MDA-MB-231 (Breast) | MTT | IC50: 1.41 µM (for a pyridinium salt derivative) | ||
| HepG2 (Liver) | MTT | IC50: 1.63 µM (for a pyridinium salt derivative) | ||
| 22RV1 (Prostate) | MTT | IC50: 1.40 µM (for a pyridinium salt derivative) | ||
| This compound Derivative (a4) | MDA-MB-231 (Breast) | PI3Kα Inhibition | IC50: 9.24 µM |
Anti-inflammatory Activities
Chronic inflammation is a key factor in the development of many diseases, including cancer and cardiovascular disorders. This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants or biological fluids.
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) or other relevant cell types in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Quantitative Data on Anti-inflammatory Activities
| Compound | Cell Line | Mediator | Inhibition | Reference |
| This compound | Macrophages | IL-12 production | Inhibited | |
| Macrophages | PGE2 secretion | Inhibited | ||
| - | NO, TNF-α, IL-1β, IL-6 | Inhibited | ||
| Tanshinone Derivatives | J774A.1 Macrophages | Nitric Oxide Release | Significant inhibition |
Cardiovascular Protective Effects
This compound has been traditionally used to treat cardiovascular diseases, and modern research has substantiated its protective effects on the cardiovascular system.
Experimental Protocol: In Vitro Model of Myocardial Ischemia/Reperfusion Injury
The H9c2 cell line, derived from embryonic rat heart tissue, is a common model to study cardiac myocyte biology and injury.
-
Cell Culture:
-
Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
-
Induction of Hypoxia/Reoxygenation (H/R) Injury:
-
To induce hypoxia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-6 hours).
-
For reoxygenation, replace the hypoxic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a further period (e.g., 12-24 hours).
-
-
Treatment and Analysis:
-
Treat the cells with this compound or its derivatives before, during, or after the H/R insult.
-
Assess cell viability using the MTT assay.
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell damage.
-
Evaluate apoptosis using the Annexin V/PI assay.
-
Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are attributed to its ability to modulate multiple intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
Tanshinone I in Neuroinflammation: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the release of pro-inflammatory mediators, which can contribute to neuronal damage and disease progression. Tanshinone I, a lipophilic diterpene extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in the context of neuroinflammation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by intervening in key inflammatory signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response in microglia.[1][2] Upon activation by stimuli such as lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes.[1] this compound has been shown to inhibit this critical step.[1]
In LPS-activated BV-2 microglial cells, this compound suppresses the expression of several pro-inflammatory M1 markers, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[1] Interestingly, it does not significantly affect the expression of some anti-inflammatory M2 markers like IL-10 and IL-1 receptor antagonist (IL-1Ra), suggesting a selective modulatory effect on microglial activation. This selective suppression of pro-inflammatory genes while partially preserving the anti-inflammatory phenotype highlights the therapeutic potential of this compound in neuroinflammatory conditions.
References
- 1. This compound selectively suppresses pro-inflammatory genes expression in activated microglia and prevents nigrostriatal dopaminergic neurodegeneration in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
Tanshinone I: A Comprehensive Technical Guide to its Pharmacological Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinone I, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3] Traditionally used in Chinese medicine for cardiovascular ailments, modern research has unveiled its potent anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, its therapeutic potential, and the underlying molecular mechanisms. Detailed experimental protocols for key assays, quantitative data on its biological activities, and visualizations of the signaling pathways it modulates are presented to facilitate further research and drug development efforts.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] this compound is one of the most abundant and biologically active lipophilic constituents of Danshen. Its multifaceted pharmacological effects have garnered significant scientific interest, positioning it as a lead compound for the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This guide aims to provide a comprehensive resource for researchers and drug development professionals by consolidating the current knowledge on the pharmacological properties and therapeutic applications of this compound.
Pharmacological Profile
This compound exhibits a broad range of biological activities, which are summarized below.
Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects in a variety of cancer types, both in vitro and in vivo. Its anti-cancer mechanisms are multi-faceted and include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and suppression of tumor metastasis.
2.1.1. Induction of Apoptosis
This compound induces apoptosis in cancer cells through the modulation of key signaling pathways. It has been shown to activate caspase-3 and regulate the expression of Bcl-2 family proteins, leading to programmed cell death.
2.1.2. Inhibition of Cell Proliferation
This compound inhibits the proliferation of cancer cells by arresting the cell cycle at different phases. For instance, it can induce S phase arrest in breast cancer cells.
2.1.3. Anti-Angiogenic Effects
This compound has been found to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis. It exerts its anti-angiogenic effects by inhibiting the proliferation, migration, and tube formation of vascular endothelial cells. It also suppresses the neovascularization of the chick chorioallantoic membrane (CAM) in a concentration-dependent manner.
2.1.4. Anti-Metastatic Activity
Studies have shown that this compound can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.
Anti-Inflammatory Activity
This compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury. Pre-treatment with this compound has been shown to protect neurons from ischemic damage. Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant properties.
Cardiovascular Protective Effects
Consistent with the traditional use of Danshen, this compound exhibits cardiovascular protective effects. It has been shown to protect against myocardial ischemia-reperfusion injury in animal models. The cardioprotective effects are attributed to its ability to inhibit necroptosis and activate the Akt/Nrf2 signaling pathway.
Antioxidant Activity
This compound possesses antioxidant properties, which contribute to its protective effects in various disease models. It can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Therapeutic Potential
The diverse pharmacological activities of this compound highlight its significant therapeutic potential for a range of diseases.
-
Cancer: Its potent anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic properties make it a promising candidate for cancer therapy, either as a standalone agent or in combination with existing chemotherapeutics.
-
Inflammatory Diseases: Its ability to suppress the production of pro-inflammatory cytokines suggests its potential use in the treatment of chronic inflammatory conditions.
-
Neurodegenerative Diseases: Its neuroprotective effects in models of cerebral ischemia suggest its potential for the treatment of stroke and other neurodegenerative disorders.
-
Cardiovascular Diseases: Its cardioprotective effects in ischemia-reperfusion injury models support its traditional use and suggest its potential for the treatment of ischemic heart disease.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DU145 | Prostate Cancer | 3 - 6 | Not Specified | |
| HUVEC | - | ~2.5 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 4.17 ± 0.27 | 48 | |
| L02 | Normal Liver Cells | 13.55 ± 1.32 | 48 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Nude Mice | Human Breast Cancer Xenograft | 10 mg/kg | Intraperitoneal | Daily for 4-5 weeks | Markedly inhibited tumor growth. | |
| BALB/c Nude Mice | Human Hepatocellular Carcinoma Xenograft | 15 mg/kg | Not Specified | 7 days on, 9 days off, 7 days on | Synergistic anti-tumor effect with Adriamycin. | |
| SCID Mice | Non-Small Cell Lung Cancer Xenograft | Not Specified | Not Specified | 12 days | Reduced tumorigenicity by 85%. | |
| SD Rats | Myocardial Ischemia-Reperfusion | 10 mg/kg, 20 mg/kg | Intraperitoneal | 7 days | Improved cardiac function and alleviated injury. | |
| Gerbils | Cerebral Ischemia-Reperfusion | Not Specified | Pre-treatment | - | Protected pyramidal neurons from ischemic damage. | |
| Rats | Cerebral Infarction (MCAO) | Not Specified | Not Specified | - | Reduced infarct volume and improved neurological deficits. | |
| Mice | Osteosarcoma Xenograft | 10 mg/kg, 20 mg/kg | Not Specified | Not Specified | Suppressed tumor growth and metastasis. |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Tmax | Not Specified | Oral | |
| Cmax | 0.25 - 80 ng/mL (linear range) | Oral | |
| AUC | Not Specified | Oral | |
| t1/2 | Not Specified | Oral | |
| Bioavailability | Low | Oral |
Signaling Pathways
This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells, leading to cell cycle arrest and apoptosis.
JAK/STAT3 Pathway
The JAK/STAT3 pathway plays a critical role in cytokine signaling and is often aberrantly activated in cancer. This compound has been found to suppress the activation of the JAK/STAT3 pathway, thereby inhibiting tumor growth and metastasis.
NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation. This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological effects of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to determine the effect of this compound on the expression of proteins involved in apoptosis.
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 10-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Tumor Study (Xenograft Mouse Model)
This protocol describes an in vivo model to evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Use male BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1 × 10⁷ HepG2 human hepatocellular carcinoma cells into the right dorsal flank of each mouse.
-
Treatment: When tumors reach a palpable size, randomly divide the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) via a specified route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily for 7 days, followed by a 9-day break, then another 7 days of treatment).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers every few days. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
In Vitro Anti-Inflammatory Assay (ELISA)
This protocol is for measuring the inhibitory effect of this compound on the production of pro-inflammatory cytokines in macrophages.
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a specified incubation time, collect the cell culture supernatant.
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a pharmacologically versatile natural product with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular protective effects, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a traditional remedy to a modern therapeutic agent. Further research focusing on improving its bioavailability and conducting rigorous clinical trials is warranted to fully realize its therapeutic promise.
References
- 1. Simultaneous determination of this compound, dihydrothis compound, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Analysis of Tanshinone I from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza, also known as Danshen, is a perennial plant whose dried root has been a cornerstone of traditional Chinese medicine for centuries, primarily for treating cardiovascular and cerebrovascular diseases.[1][2] The therapeutic efficacy of Danshen is largely attributed to two main classes of secondary metabolites: water-soluble phenolic acids and fat-soluble diterpenoid quinone compounds known as tanshinones.[3]
Among the lipophilic constituents, Tanshinone I is a significant bioactive compound.[1][2] It is a natural diterpenoid quinone that presents as a red crystalline powder. Extensive pharmacological studies have revealed that this compound possesses a wide range of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and neuroprotective effects. Its potential to modulate critical cellular signaling pathways has made it a subject of intense research for drug discovery and development. However, its clinical application has been somewhat limited by its low water solubility and bioavailability.
This guide provides a comprehensive overview of the discovery of this compound, detailed technical protocols for its extraction and isolation from Salvia miltiorrhiza, and methods for its quantification. It also explores the key signaling pathways modulated by this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Physicochemical Properties
The chemical components of Salvia miltiorrhiza were first investigated in the 1930s, when Japanese scholars isolated the liposoluble compounds this compound and Tanshinone II. This compound is one of the primary active components of Danshen, accounting for a significant portion of the alcohol extract from the plant's roots.
Physicochemical and Spectroscopic Data
The structural elucidation and characterization of this compound have been established through various spectroscopic techniques. The key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₂O₃ | |
| Molecular Weight | 276.29 g/mol | |
| Appearance | Red crystalline powder | |
| UV-Vis λmax (MeOH) | 222, 266, 352, 448 nm | |
| ¹H-NMR (CDCl₃) | δ 7.63 (d, J=8.5 Hz, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.27 (s, 1H), 6.78 (s, 1H), 3.14 (s, 3H), 2.75-2.85 (m, 2H), 1.85-1.95 (m, 2H) | |
| ¹³C-NMR | Key signals available in literature | |
| Mass Spectrometry | ESI-MS m/z 277 [M+H]⁺ |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Salvia miltiorrhiza involves a multi-step process of extraction and purification. Various methods have been developed to optimize yield and purity.
Extraction Methodologies
Tanshinones are lipophilic, making them extractable with organic solvents. Common methods include solvent reflux, ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE). UAE is often preferred as it is efficient and reduces the risk of thermal degradation of the compounds.
Protocol 3.1.1: Ultrasonic-Assisted Extraction (UAE)
-
Preparation: Oven-dry the roots of Salvia miltiorrhiza at 40°C and grind them into a fine powder.
-
Extraction: Weigh 10 g of the dried powder and place it into a flask. Add 200 mL of methanol (a 1:20 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. Studies have shown that extraction amounts increase significantly with sonication time up to 30 minutes.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further purification.
Purification Methodologies
Purification of the crude extract is essential to isolate this compound from other co-extracted tanshinones (like Tanshinone IIA and Cryptotanshinone) and impurities. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective one-step method for separating multiple tanshinones with high purity.
Protocol 3.2.1: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water at a volume ratio of (6:4:6.5:3.5). Equilibrate the mixture in a separation funnel at room temperature and separate the upper and lower phases.
-
HSCCC Instrument Setup:
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Fill the entire HSCCC column with the stationary phase (upper phase).
-
Set the apparatus to rotate at 850 rpm.
-
-
Sample Injection: Dissolve 400 mg of the crude extract in 10 mL of the mobile phase (lower phase). Inject the sample solution into the column.
-
Elution: Pump the mobile phase into the column at a flow rate of 2.0 mL/min.
-
Fraction Collection: Monitor the effluent with a UV detector at 254 nm and collect fractions based on the chromatogram peaks.
-
Analysis and Identification: Analyze the collected fractions corresponding to this compound using High-Performance Liquid Chromatography (HPLC) and confirm the structure using NMR spectroscopy.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the comprehensive workflow for extracting and purifying this compound from its natural source.
This compound Modulated Signaling Pathway
This compound exerts its potent anti-tumor effects by modulating several key cellular signaling pathways. One of the most significant is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Quantitative Analysis
Accurate quantification of this compound is critical for quality control of herbal preparations and for pharmacological studies. HPLC with UV detection is the most common method.
HPLC Quantification Protocol
A validated method for the simultaneous quantification of this compound, Tanshinone IIA, and Cryptotanshinone is as follows:
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 × 150 mm, 5 µm).
-
Mobile Phase: Methanol-water (78:22, v/v) containing 0.5% acetic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (e.g., 0.2 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 0.1-500.0 µg/mL).
-
Sample Preparation: Prepare the extract as described in Protocol 3.1.1 and dilute it with methanol to a concentration within the linear range of the calibration curve.
-
Injection Volume: 5 µL.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.
Yield and Content Data
The content of this compound can vary depending on the source of the Salvia miltiorrhiza and the extraction and purification methods employed.
| Method / Source | This compound Content / Yield | Reference |
| Ultrasonic Extraction (Methanol) | 0.0091 mg/g of dried root | |
| HSCCC Purification | 16.2 mg from 400 mg of crude extract (4.05% yield) | |
| LC-MS/MS Analysis (Lam Dong sample) | 4.4286 µg/mg (0.44%) | |
| HPLC Analysis | 2.15 µmol/g | |
| Content in various origins (Range) | 0.132 mg/g to 1.090 mg/g |
Conclusion
This compound remains a compound of significant scientific interest due to its diverse pharmacological profile. This guide has provided a detailed technical framework covering its discovery, isolation, and analysis. The outlined protocols for ultrasonic-assisted extraction and HSCCC purification offer robust and efficient methods for obtaining high-purity this compound for research purposes. Furthermore, the visualization of its inhibitory action on the PI3K/Akt signaling pathway highlights one of the key mechanisms behind its anti-cancer properties. Continued research and refinement of these methodologies will be crucial for unlocking the full therapeutic potential of this valuable natural product.
References
- 1. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Tanshinone I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties observed in various in vitro models are particularly noteworthy. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key intracellular signaling cascades. In vitro studies have demonstrated its efficacy in various cell types, most notably in lipopolysaccharide (LPS)-stimulated macrophages, which are central players in the inflammatory response.
The principal mechanisms of action include:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
-
Modulation of Inflammatory Signaling Pathways: The compound interferes with the activation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Activation of the Nrf2 Antioxidant Response: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
-
Inhibition of the NLRP3 Inflammasome: It has been shown to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | IC50 Value / % Inhibition | Reference |
| RAW 264.7 Macrophages | LPS | PGE2 | 38 µM | [1] |
| RAW 264.7 Macrophages | LPS | NO | Inhibition observed | [2] |
| RAW 264.7 Macrophages | LPS | TNF-α | Inhibition observed | [2] |
| RAW 264.7 Macrophages | LPS | IL-1β | Inhibition observed | [2] |
| RAW 264.7 Macrophages | LPS | IL-6 | Inhibition observed | [2] |
Table 2: Effects of this compound on Signaling Pathways
| Cell Line | Pathway | Effect | Method of Detection | Reference |
| RAW 264.7 Macrophages | NF-κB | Inhibition of p65 nuclear translocation | Western Blot | |
| HBE cells | Nrf2 | Activation and nuclear translocation | Western Blot, Luciferase Reporter Assay | |
| Macrophages | NLRP3 Inflammasome | Suppression of activation | Western Blot, ELISA | |
| H9C2 cells | MAPK (p38, ERK1/2, JNK) | Inhibition of phosphorylation | Western Blot |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration of DMSO is usually kept below 0.1%) for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment with this compound and/or LPS.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific commercial ELISA kits according to the manufacturer's protocols.
Western Blot Analysis for Signaling Proteins
This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, Nrf2, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
This method is used to quantify the mRNA expression levels of pro-inflammatory cytokines.
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are intricately linked to its ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: Overview of this compound's anti-inflammatory mechanisms.
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound demonstrates significant and multifaceted anti-inflammatory effects in vitro. Its ability to inhibit the production of key inflammatory mediators and modulate critical signaling pathways, including NF-κB, MAPK, Nrf2, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as novel anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular targets of this compound and translating these promising in vitro findings into in vivo models of inflammation.
References
Tanshinone I: A Potential Therapeutic Agent for Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Tanshinone I, a lipophilic diterpene isolated from the rhizome of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its potential therapeutic applications in cardiovascular diseases (CVDs).[1][2] Traditional Chinese medicine has long utilized Danshen for circulatory ailments, and modern research is now elucidating the molecular mechanisms underlying the cardioprotective effects of its bioactive components.[2] This technical guide provides a comprehensive overview of the current understanding of this compound as a potential agent for CVDs, with a focus on its mechanisms of action, quantitative experimental data, and detailed experimental protocols.
Mechanisms of Action
This compound exerts its cardiovascular protective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in cardiomyocytes and vascular cells.[2][3] These effects are mediated through the modulation of key signaling pathways.
Anti-Oxidative Stress Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to the pathophysiology of various CVDs. This compound has been shown to enhance the endogenous antioxidant capacity of cardiomyocytes by activating the Akt/Nrf2 signaling pathway. This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1), which play a crucial role in detoxifying ROS.
Anti-Inflammatory Effects
Inflammation is a key process in the initiation and progression of atherosclerosis and contributes to myocardial injury following ischemia-reperfusion. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Anti-Apoptotic and Anti-Necroptotic Effects
This compound protects cardiomyocytes from programmed cell death, including apoptosis and necroptosis. It has been shown to inhibit the expression of pro-apoptotic proteins while up-regulating anti-apoptotic proteins. Furthermore, this compound can suppress necroptosis, a form of programmed necrosis, by inhibiting the RIP1/RIP3/MLKL signaling pathway.
Signaling Pathways
The cardioprotective effects of this compound are orchestrated through the modulation of several critical intracellular signaling pathways.
Caption: Key signaling pathways modulated by this compound in cardiovascular protection.
Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound in models of cardiovascular disease.
In Vitro Studies
| Cell Line | Model | Treatment | Concentration (µM) | Outcome | Percentage Change | Reference |
| H9c2 | t-BHP induced oxidative stress | This compound | 0.25, 0.5, 1 | Increased cell viability | Dose-dependent increase | |
| H9c2 | t-BHP induced oxidative stress | This compound | 1 | Decreased ROS generation | Significant reduction | |
| H9c2 | TBHP-induced oxidative stress | This compound | 0.625, 1.25, 2.5 | Increased cell viability | Dose-dependent increase | |
| H9c2 | TBHP-induced oxidative stress | This compound | 0.625, 1.25, 2.5 | Decreased apoptosis | Dose-dependent decrease | |
| H9c2 | t-BHP induced oxidative stress | This compound | 1 | Increased SOD activity | Significant increase | |
| H9c2 | t-BHP induced oxidative stress | This compound | 1 | Decreased MDA level | Significant decrease |
In Vivo Studies
| Animal Model | Disease Model | Treatment | Dosage (mg/kg) | Outcome | Percentage Change | Reference |
| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 10, 20 | Reduced infarct size | Dose-dependent reduction | |
| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Decreased serum TNF-α | Significant reduction | |
| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Decreased serum IL-6 | Significant reduction | |
| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Increased SOD activity | Significant increase | |
| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Decreased MDA level | Significant decrease |
Pharmacokinetic Data (Rats)
| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| This compound | Oral | 100 | ~20 | ~2 | ~150 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
In Vitro Experimental Workflow
References
- 1. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling [frontiersin.org]
Neuroprotective Effects of Tanshinone I in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily focus on symptomatic relief. Tanshinone I (T-I), a lipophilic diterpene extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising neuroprotective agent based on preclinical studies.[3][4] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in various Parkinson's disease models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Tanshinones, as a class of bioactive compounds, have demonstrated beneficial effects in laboratory and animal studies through mechanisms such as antioxidative stress, anti-inflammatory activity, and inhibition of neuronal apoptosis.[3]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo models of Parkinson's disease.
Table 1: In Vitro Neuroprotective Effects of this compound in a 6-OHDA-Induced SH-SY5Y Cell Model of Parkinson's Disease
| Parameter | Model | Treatment | Concentration of T-I (µM) | Result | Reference |
| Cell Viability (MTT Assay) | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | 1, 2.5, 5 | Dose-dependent reduction in 6-OHDA-induced cell death. | , |
| LDH Release | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | 1, 2.5, 5 | Significant decrease in lactate dehydrogenase release compared to 6-OHDA alone. | , |
| Apoptosis (Flow Cytometry) | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | 1, 2.5, 5 | Reduction in the percentage of apoptotic cells. | , |
| Reactive Oxygen Species (ROS) | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | Not specified | Attenuation of the increase in ROS caused by 6-OHDA. | , |
| Nrf2 Protein Levels | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | Not specified | Increase in nuclear factor erythroid-2-related factor 2 (Nrf2) protein levels. |
Table 2: In Vivo Neuroprotective Effects of this compound in a MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment | Dosage of T-I (mg/kg) | Result | Reference |
| Motor Function (Rotarod Test) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Improvement in motor functions. | |
| Striatal Neurotransmitters (HPLC-ECD) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Normalization of striatal dopamine and its metabolites. | |
| Dopaminergic Neuron Protection (Immunohistochemistry) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Protection of dopaminergic neurons (tyrosine hydroxylase expression). | |
| Microglial Activation (Immunohistochemistry) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Modulation of MPTP-induced microglial activation. | |
| Pro-inflammatory Cytokines (ELISA) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Attenuation of the increase in TNF-α. | |
| Anti-inflammatory Cytokines (ELISA) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Reserved the increase of IL-10 concentration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols employed in the cited studies.
In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a vehicle such as DMSO to create a stock solution. Cells are pre-treated with varying concentrations of T-I (e.g., 1, 2.5, and 5 µM) for a specified duration before the addition of the neurotoxin.
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the cell culture medium at a final concentration (e.g., 100 µM) to induce oxidative stress and cell death, mimicking Parkinson's disease pathology.
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay is used to measure the metabolic activity of viable cells.
-
Cell Death: Lactate dehydrogenase (LDH) release into the culture medium is quantified as an indicator of cytotoxicity.
-
Apoptosis: Flow cytometry analysis after staining with Annexin V and propidium iodide is performed to quantify apoptotic and necrotic cells.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
In Vivo Model: MPTP-Induced Neurodegeneration in Mice
-
Animal Model: C57BL/6 mice are commonly used for the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson's disease.
-
This compound Administration: T-I is administered to the mice, typically via oral gavage, at a specific dose (e.g., 10 mg/kg daily) for a set period before and/or after MPTP intoxication.
-
MPTP Intoxication: Mice are injected with MPTP to induce the degeneration of dopaminergic neurons in the substantia nigra.
-
Behavioral Analysis: Motor coordination and balance are assessed using the rotarod test.
-
Neurochemical Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is used to measure the levels of dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and striatum. IBA-1 staining is used to assess microglial activation.
-
Cytokine Measurement: Enzyme-linked immunosorbent assay (ELISA) is performed on brain tissue homogenates to measure the concentrations of pro- and anti-inflammatory cytokines like TNF-α and IL-10.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and the experimental workflows.
Caption: Workflow for assessing the neuroprotective effects of this compound in a 6-OHDA-induced in vitro model of Parkinson's disease.
Caption: Workflow for evaluating the neuroprotective effects of this compound in an MPTP-induced in vivo model of Parkinson's disease.
This compound exerts its neuroprotective effects through multiple mechanisms, including the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway.
Caption: Key signaling pathways modulated by this compound to confer neuroprotection in Parkinson's disease models.
Conclusion
This compound demonstrates significant neuroprotective potential in established cellular and animal models of Parkinson's disease. Its multifaceted mechanism of action, encompassing antioxidant and anti-inflammatory properties, positions it as a compelling candidate for further drug development. The data and protocols summarized in this guide offer a solid foundation for researchers aiming to build upon these promising preclinical findings. Future investigations should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in more advanced preclinical models.
References
- 1. Neuroprotective Effects of Cryptotanshinone in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Monoamine Oxidase Inhibition by Major Tanshinones from Salvia miltiorrhiza and Selective Muscarinic Acetylcholine M4 Receptor Antagonism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tanshinone I in Inducing Apoptosis in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tanshinone I, a bioactive compound derived from Salvia miltiorrhiza, and its significant role in inducing apoptosis in leukemia cells. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound (Tan I), a lipophilic diterpene quinone, has emerged as a promising candidate in cancer therapeutics due to its demonstrated antitumor activities across various human cancer cell lines.[1] Of particular interest is its efficacy in inducing programmed cell death, or apoptosis, in leukemia cells, offering a potential avenue for novel anti-leukemia drug development.[1][2] This guide focuses on the molecular mechanisms through which this compound exerts its pro-apoptotic effects on leukemia cells, with a specific emphasis on the modulation of key signaling pathways.
Quantitative Analysis of this compound Efficacy
The cytotoxic and pro-apoptotic effects of this compound on leukemia cells have been quantified in several studies. The following tables summarize the key data, providing a comparative overview of its potency and effectiveness.
Table 1: Cytotoxicity of this compound on Leukemia Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 Value (μM) | Reference |
| K562 | 24 | 29.62 | [3] |
| K562 | 48 | 8.81 | [3] |
Table 2: Apoptosis Induction by this compound in K562 Leukemia Cells
| Treatment Concentration (μM) | Treatment Duration (hours) | Apoptosis Rate (%) | Fold Increase vs. Control | Reference |
| 5 | 48 | 38.1 | 5.46 | |
| 10 | 48 | 59.9 | 9.15 |
Molecular Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis in leukemia cells through the modulation of multiple intracellular signaling pathways. The primary mechanisms identified involve the activation of pro-apoptotic pathways and the inhibition of pro-survival signals.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to induce apoptosis by inhibiting this pathway. Treatment with this compound leads to a significant downregulation of the phosphorylation of key components of this pathway, such as Akt. This inactivation of PI3K/Akt signaling is correlated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein survivin. The disruption of the mitochondrial membrane potential and subsequent activation of caspase-3 are also key events in this process.
Figure 1: this compound-mediated inhibition of the PI3K/Akt pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) subfamilies, plays a dual role in regulating both cell survival and apoptosis. This compound has been demonstrated to induce apoptosis in chronic myeloid leukemia (CML) cells by modulating the JNK and ERK signaling pathways. Specifically, this compound treatment leads to the activation of the pro-apoptotic JNK pathway while simultaneously inhibiting the pro-survival ERK pathway. This dual action shifts the cellular balance towards apoptosis. The activation of JNK and inhibition of ERK are associated with the cleavage of caspases and an increased expression of the pro-apoptotic protein PUMA.
Figure 2: Modulation of the JNK and ERK pathways by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound on leukemia cells.
Cell Culture
The human chronic myeloid leukemia cell line K562 is a commonly used model. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed 1x10^4 cells per well in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of this compound for 24 and 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a specified period.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Detection
Apoptosis can be detected and quantified using methods such as DAPI staining and flow cytometry.
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Cell Treatment: Treat K562 cells with different concentrations of this compound.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Stain the cells with DAPI solution.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic features such as nuclear condensation and fragmentation.
Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead cells.
-
Cell Treatment: Treat cells with this compound.
-
Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, JNK, p-ERK, ERK, cleaved caspases, PUMA).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as an anti-leukemia agent by effectively inducing apoptosis in leukemia cells. Its mechanism of action involves the dual modulation of the PI3K/Akt and MAPK signaling pathways, leading to the activation of pro-apoptotic factors and the inhibition of survival signals. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel targeted therapies for leukemia. The detailed methodologies and visual representations of the signaling cascades offer valuable tools for researchers in the field of oncology and drug discovery.
References
- 1. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Tanshinone I in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I (Tan I) is a lipophilic phenanthrenequinone diterpenoid compound extracted from the dried root and rhizome of Salvia miltiorrhiza (Danshen).[1][2] This traditional Chinese medicine has been utilized for centuries in the treatment of cardiovascular diseases.[2][3] Modern pharmacological studies have revealed a broad spectrum of biological activities for this compound, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2] A significant body of evidence highlights its potent antioxidant and cytoprotective properties, primarily through the modulation of cellular signaling pathways that govern the response to oxidative stress.
This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound in cellular models. It details the core signaling pathways, summarizes quantitative data from key studies, and provides comprehensive experimental protocols for researchers seeking to investigate its properties.
Core Mechanism of Action: The Nrf2 Signaling Pathway
The primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein-1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, this inhibition is lifted.
Studies have shown that this compound is a potent, Keap1-C151-dependent Nrf2 activator. It is believed to interact with the cysteine 151 residue on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This action stabilizes Nrf2 by preventing its ubiquitination. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulated expression of numerous antioxidant and detoxifying enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H: Quinone Oxidoreductase-1 (NQO1)
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM)
-
Superoxide Dismutase (SOD)
Furthermore, evidence suggests that this compound's modulation of Nrf2 is interconnected with other pathways. For instance, it can activate the Akt signaling pathway, which may contribute to Nrf2 activation, and inhibit the MAPK signaling pathway, which is involved in oxidative stress-induced apoptosis.
Quantitative Data Summary
The antioxidant effects of this compound have been quantified across various cellular models subjected to different oxidative stressors.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Cell Line | Stressor | Tan I Conc. | Measured Parameter | Result | Reference |
|---|---|---|---|---|---|
| H9c2 Cardiomyocytes | TBHP (200 µM) | 0.625 - 2.5 µM | ROS Levels | Dose-dependent decrease | |
| H9c2 Cardiomyocytes | TBHP (200 µM) | 0.625 - 2.5 µM | SOD Activity | Dose-dependent increase | |
| H9c2 Cardiomyocytes | TBHP (200 µM) | 0.625 - 2.5 µM | MDA Production | Dose-dependent decrease | |
| Human Bronchial Epithelial (HBE) Cells | As(III) (10 µM) | 5 µM | ROS Levels | Significant suppression | |
| H9c2 Cardiomyocytes | Doxorubicin (DOX) | In vitro | ROS Generation | Attenuated DOX-induced ROS | |
| H9c2 Cardiomyocytes | t-BHP (150 µM) | 1 µM | ROS Generation | Significantly suppressed | |
| Rat Primary Astrocytes | Peroxynitrite | Not specified | DNA Damage | Significantly inhibited |
| J774 Macrophages | H₂O₂ (300 µM) | 0.6 - 3.0 µM | Cell Viability | Increased from 27% to ~73% | |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Line | Tan I Conc. | Measured Parameter | Result (Fold Change) | Reference |
|---|---|---|---|---|
| Human Bronchial Epithelial (HBE) Cells | 5 or 10 µM | Nrf2 Protein | Time-dependent increase, peaking at 4h | |
| Human Bronchial Epithelial (HBE) Cells | 5 or 10 µM | NQO1 Protein | Sustained upregulation up to 48h | |
| Human Bronchial Epithelial (HBE) Cells | 5 or 10 µM | NQO1 mRNA | Significant induction, comparable to SF | |
| Human Bronchial Epithelial (HBE) Cells | 5 or 10 µM | GCLM mRNA | Significant induction, comparable to SF | |
| H9c2 Cardiomyocytes | 0.625 - 2.5 µM | Nrf2 Protein | Dose-dependent increase vs. TBHP group |
| H9c2 Cardiomyocytes | 1 µM | p-Akt, Nrf2, HO-1, NQO-1 | Markedly increased vs. t-BHP group | |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the antioxidant properties of this compound.
General Cell Culture and Treatment Workflow
-
Cell Seeding: Plate cells (e.g., H9c2, HBE) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for approximately 80-90% confluency at the time of the experiment.
-
Pre-treatment: Once cells have adhered, replace the medium with fresh medium containing various non-toxic concentrations of this compound (e.g., 0.5 - 10 µM) or a vehicle control (e.g., DMSO). Incubate for a specified pre-treatment period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., 10 µM As(III), 200 µM TBHP, 300 µM H₂O₂) to the culture medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 1 to 24 hours), depending on the endpoint being measured.
-
Harvesting and Analysis: Harvest cells for downstream analysis, such as ROS measurement, protein extraction for Western blotting, or RNA isolation for qRT-PCR.
Measurement of Intracellular ROS
This protocol is adapted from studies using 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Cell Treatment: Follow the general treatment workflow (Section 4.1).
-
Cell Washing: After treatment, wash the cells twice with pre-warmed, serum-free phosphate-buffered saline (PBS).
-
Probe Incubation: Add fresh, serum-free medium containing 10 µg/mL H₂DCFDA to each well.
-
Incubation: Incubate the plates at 37°C in the dark for 20-60 minutes.
-
Harvesting (for Flow Cytometry):
-
Wash cells twice with PBS.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Wash again with PBS and resuspend the cell pellet in PBS to a concentration of approximately 1x10⁶ cells/mL.
-
-
Detection:
-
Flow Cytometry: Measure fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength between 515–545 nm.
-
Fluorescence Microscopy/Plate Reader: Alternatively, measure fluorescence intensity directly in the plate using a fluorescence microscope or a multi-mode microplate reader.
-
Western Blotting for Nrf2 and Downstream Targets
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA levels of Nrf2 target genes.
-
RNA Extraction: Following cell treatment for a specified duration (e.g., 16 hours), extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green master mix, cDNA template, and specific primers for target genes (NQO1, GCLM) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing the data to the housekeeping gene.
Conclusion
This compound demonstrates significant antioxidant and cytoprotective properties in a variety of cellular models. Its primary mechanism of action involves the potent activation of the Nrf2 signaling pathway, leading to the enhanced expression of a broad range of antioxidant enzymes. This activity effectively mitigates cellular damage by reducing levels of reactive oxygen species, inhibiting lipid peroxidation, and protecting against apoptosis induced by diverse oxidative stressors. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers in pharmacology and drug development, underscoring the potential of this compound as a therapeutic agent for pathologies rooted in oxidative stress.
References
- 1. This compound Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Tanshinone I and Angiogenesis: A Technical Review of its Inhibitory Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I, a primary lipophilic diterpene extracted from the rhizome of Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor effects. A critical aspect of its anti-cancer potential lies in its ability to inhibit angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is fundamental for tumor growth, invasion, and metastasis. This technical guide provides an in-depth review of the effects of this compound on angiogenesis, detailing its molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its anti-angiogenic properties.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The anti-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its efficacy across different experimental setups.
In Vitro Studies: Effects on Endothelial Cells
| Assay Type | Cell Line | Parameter Measured | Concentration of this compound | Result | Citation |
| Proliferation | HMEC-1 | IC50 (72h treatment) | 7.75 µM | Potent inhibition of endothelial cell proliferation. | [1][2] |
| Tube Formation | HMEC-1 | Inhibition of tube networks | 12.5 µM, 25 µM, 50 µM | Concentration-dependent inhibition of tube formation after 4 hours. | [1] |
| Tube Formation | HUVEC | Inhibition of tube networks | 12.5 µM, 25 µM, 50 µM | Concentration-dependent inhibition of tube formation after 4 hours. | [1] |
| Tube Formation | HUVEC | IC50 | < 1 µM | Potent inhibition of tube formation. | [3] |
| Migration | HMEC-1 | Inhibition of cell migration | 12.5 µM, 25 µM, 50 µM | Concentration-dependent inhibition of migration after 6 hours. | |
| Migration | HUVEC | Inhibition of cell migration | Dose-dependent | Dose-dependent inhibition of HUVEC migration. | |
| Cell Growth | HUVEC | IC50 | ~2.5 µM | Potent inhibition of HUVEC growth. |
Ex Vivo and In Vivo Studies
| Assay Type | Model | Parameter Measured | Concentration/Dose of this compound | Result | Citation |
| Rat Aortic Ring Sprouting | Rat Aorta | Inhibition of microvessel sprouting | 1.25 µM, 2.5 µM, 5 µM, 10 µM, 20 µM | Concentration-dependent reduction in microvessel sprouting over 7 days. | |
| Chick Chorioallantoic Membrane (CAM) Assay | Fertilized Chicken Eggs | Inhibition of neovascularization | 0.01, 0.1, 1 nmol/egg | Concentration-dependent reduction in microvessels. | |
| Matrigel Plug Assay | Mice | Inhibition of angiogenesis | 50 mg/kg BW | 80% inhibition of angiogenesis. | |
| Lung Tumor Angiogenesis | Mice with lung cancer cells | Inhibition of angiogenesis | Not specified | 72% inhibition of lung tumor angiogenesis. | |
| DU145 Prostate Tumor | Mice | Inhibition of tumor growth | Not specified | Significant inhibition of tumor growth via anti-angiogenic effects. |
Key Signaling Pathways Modulated by this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by modulating several critical signaling pathways within both endothelial and tumor cells. The primary mechanisms identified involve the inhibition of STAT3 and HIF-1α signaling, which subsequently leads to a reduction in the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
Inhibition of STAT3 and HIF-1α Signaling
Under both normoxic and hypoxic conditions, this compound has been shown to reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue in endothelial cells. STAT3 is a key transcription factor that promotes the expression of various genes involved in cell survival and proliferation. In the context of angiogenesis, activated STAT3 can upregulate pro-angiogenic factors.
Furthermore, this compound significantly decreases the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in both endothelial and tumor cells, particularly under hypoxic conditions. HIF-1α is a master regulator of the cellular response to hypoxia and a potent driver of angiogenesis through the transcriptional activation of VEGF and other pro-angiogenic genes. The reduction of HIF-1α by this compound appears to be mediated through the proteasome pathway.
The dual inhibition of both STAT3 and HIF-1α signaling pathways by this compound leads to a synergistic suppression of angiogenesis. This is achieved by directly inhibiting endothelial cell functions and indirectly by reducing the secretion of VEGF from tumor cells, thereby creating a less favorable microenvironment for new blood vessel formation.
Involvement of PI3K/Akt/mTOR Pathway
While the inhibition of STAT3 and HIF-1α is a well-documented mechanism for this compound, some evidence suggests a potential role for the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and angiogenesis. Although more extensively studied for the related compound Tanshinone IIA, which has been shown to inhibit this pathway to suppress HIF-1α and VEGF expression, the inactivation of the PI3K/Akt/mTOR pathway has also been linked to the anti-tumor effects of this compound in other cancer types, suggesting a possible overlapping mechanism in the context of angiogenesis.
Detailed Methodologies for Key Experiments
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key in vitro and in vivo assays used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane extract, such as Matrigel.
Protocol:
-
Preparation of Matrigel Plates: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, dispense 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Ensure even coating of the well bottom. Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs or HMEC-1s) and resuspend them in appropriate culture medium. Seed 2.5 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-16 hours.
-
Visualization and Quantification: Following incubation, examine the formation of tube-like structures using an inverted microscope. Capture images from several random fields for each well. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis. The highly vascularized CAM of a developing chicken embryo serves as an ideal platform to observe the effects of compounds on blood vessel formation.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37°C.
-
Windowing: On embryonic day 7, create a small window in the eggshell to expose the CAM. This is typically done by carefully drilling a small hole and using forceps to remove a piece of the shell, taking care not to damage the underlying membrane.
-
Application of Test Substance: Prepare sterile filter paper discs or gelatin sponges impregnated with different concentrations of this compound or the vehicle control. Carefully place these discs onto the CAM.
-
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for a further 48-72 hours.
-
Analysis: After the incubation period, reopen the window and examine the CAM for changes in vascularization around the implanted disc. Images of the CAM vasculature can be captured using a stereomicroscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and density of blood vessels within a defined area around the disc compared to the control.
Conclusion
This compound demonstrates significant anti-angiogenic properties, acting through a multi-targeted mechanism that primarily involves the inhibition of STAT3 and HIF-1α signaling pathways. This leads to a reduction in the production of key pro-angiogenic factors such as VEGF. The quantitative data from a range of in vitro, ex vivo, and in vivo studies consistently support its potent inhibitory effects on endothelial cell proliferation, migration, and tube formation, as well as on neovascularization in more complex biological systems. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound's anti-angiogenic potential. For drug development professionals, this compound represents a promising lead compound for the development of novel anti-angiogenic therapies for cancer and other diseases characterized by pathological angiogenesis. Further research is warranted to fully elucidate all the molecular players involved in its mechanism of action and to optimize its therapeutic application.
References
- 1. This compound inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Toxicity of Tanshinone I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I is a lipophilic diterpene quinone extracted from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine. While extensively investigated for its therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects, a comprehensive understanding of its toxicological profile is crucial for its potential development as a therapeutic agent. This technical guide provides a consolidated overview of the preliminary toxicity studies on this compound, focusing on its effects both in vitro and in vivo. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its toxicological effects.
In Vitro Toxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | MTT | 29.62 (24h), 8.81 (48h) | [1] |
| A549 | Non-small Cell Lung Cancer | SRB | 10.7 | Not specified |
| SK-OV-3 | Ovarian Cancer | SRB | 7.7 | Not specified |
| SK-MEL-2 | Melanoma | SRB | 8.0 | Not specified |
| XF498 | Central Nervous System Cancer | SRB | 9.8 | Not specified |
| HCT-15 | Colon Cancer | SRB | 10.5 | Not specified |
| MCF-7 | Breast Cancer (ER+) | CCK-8 | Not specified | [2] |
| MDA-MB-453 | Breast Cancer (ER-) | CCK-8 | Not specified | [2] |
Note: The original sources for the SRB assay IC50 values did not specify the exact concentration in µM. The provided values are based on the reported data in µg/mL and the molecular weight of this compound (276.29 g/mol ).
In Vivo Toxicity of this compound
In a study on non-small cell lung cancer in mice, this compound was administered at doses that resulted in a 34% reduction in solid tumor weight and a 72% inhibition of tumor angiogenesis. Importantly, during the administration period, no changes in the food intake or body temperature of the mice were observed, suggesting a lack of overt toxicity at these effective doses.[3] Another study on cervical carcinoma-bearing mice also reported no mortality or obvious symptoms of toxicity after treatment with this compound.[4] Similarly, research on the antiviral effects of this compound noted its poor water solubility as a limiting factor for administering doses higher than 20 mg/kg via intravenous injection, but did not report toxic effects at this concentration.
While these findings suggest a favorable safety profile at therapeutic doses, the absence of formal acute toxicity studies highlights a knowledge gap. Further investigation is required to establish the LD50 and a comprehensive toxicological profile of this compound in vivo.
Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological assessment of this compound are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the cell number.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with this compound as described for the SRB assay.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Seed and treat cells with this compound as previously described.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways in this compound-Induced Toxicity
This compound has been shown to induce cytotoxicity in cancer cells through the modulation of several key signaling pathways, primarily the JNK/ERK and PI3K/Akt pathways, which are central to cell survival, proliferation, and apoptosis.
JNK/ERK Signaling Pathway
The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) are components of the mitogen-activated protein kinase (MAPK) signaling pathway. In the context of this compound toxicity, studies have shown that it can lead to the activation of the pro-apoptotic JNK pathway and inhibition of the pro-survival ERK pathway in chronic myeloid leukemia cells.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. This compound has been found to inhibit this pathway in human breast cancer cells, leading to cell cycle arrest and apoptosis. The inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn affects downstream targets that regulate apoptosis and the cell cycle.
Experimental Workflow for In Vitro Toxicity Assessment
The general workflow for assessing the in vitro toxicity of this compound involves a series of sequential experiments to determine its cytotoxic and apoptotic effects, and to elucidate the underlying molecular mechanisms.
Conclusion
Preliminary studies indicate that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines in vitro. This cytotoxicity appears to be mediated, at least in part, through the modulation of the JNK/ERK and PI3K/Akt signaling pathways, leading to the induction of apoptosis. While in vivo studies at therapeutic doses have not revealed overt toxicity, a comprehensive acute toxicity assessment, including the determination of an LD50 value, is a critical next step for the further development of this compound as a potential therapeutic agent. This guide provides a foundational overview of the current understanding of this compound's toxicity and offers detailed protocols for key assays to facilitate further research in this area.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Protective effects of tanshinone Ⅰ against cisplatin-induced nephrotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 4. Antitumor activity of tanshinone and its nanoparticles on U14 cervical carcinoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Tanshinone I in Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanshinone I (Tan-I), a lipophilic diterpenoid derived from the root of Salvia miltiorrhiza (Danshen), has emerged as a significant immunomodulatory agent with substantial therapeutic potential. This document provides a comprehensive technical overview of the mechanisms through which this compound modulates immune responses. It consolidates current research findings, focusing on its effects on various immune cells, its interaction with key signaling pathways, and its potential applications in treating inflammatory and autoimmune diseases. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols are provided for key methodologies, and complex signaling pathways are visualized using Graphviz diagrams.
Introduction
Chronic inflammation and dysregulated immune responses are hallmarks of numerous debilitating conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. The quest for novel therapeutic agents that can effectively and safely modulate the immune system is a paramount objective in drug development. This compound has garnered considerable attention for its potent anti-inflammatory and immunomodulatory properties. This guide delves into the molecular mechanisms underpinning these effects, providing a foundational resource for researchers and developers in the field.
Effects of this compound on Immune Cells
This compound exerts its immunomodulatory effects by targeting a range of immune cells, influencing their activation, differentiation, and function.
T Lymphocytes
Tan-I demonstrates a profound impact on T lymphocytes, which are central players in adaptive immunity. Studies show that Tan-I can intensively suppress the activation, proliferation, and differentiation of both CD4+ and CD8+ T cells at concentrations between 1-4 μM[1]. This suppression is critical in conditions driven by T-cell hyperactivity, such as delayed-type hypersensitivity (DTH) reactions[1]. In mouse models of DTH, administration of Tan-I markedly alleviates edema and inflammatory responses by reducing the infiltration of CD4+ and CD8+ T cells into the tissue[1]. Furthermore, Tan-I has been shown to enhance the differentiation of CD8+ T cells into pulmonary-resident memory T cells, suggesting a role in shaping long-term mucosal immunity[2].
Macrophages and Dendritic Cells
As key components of the innate immune system, macrophages and dendritic cells (DCs) are also modulated by Tan-I. At concentrations of 5-20 μM, Tan-I moderately inhibits the activation of these cells[1]. It can also attenuate inflammation by reducing the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) from macrophages. This anti-inflammatory activity is crucial for mitigating the excessive inflammatory responses seen in various diseases.
Neutrophils and B Cells
The effects of Tan-I on other immune cells appear to be more selective. Research indicates that it does not significantly weaken the activation of neutrophils, the first responders in acute inflammation. Its effect on B cells, the producers of antibodies, is described as slight.
Modulation of Key Signaling Pathways
The immunomodulatory functions of this compound are mediated through its interaction with several critical intracellular signaling pathways that govern inflammation and immune cell function.
STAT Signaling Pathways
A primary mechanism of Tan-I's action is the inhibition of the Signal Transducer and Activator of Transcription (STAT) pathways. It selectively inhibits the phosphorylation of STAT3 and STAT5 in CD4+ T cells, which are crucial for their proliferation and differentiation. Tan-I has been shown to reduce STAT3 phosphorylation at the Tyr705 residue in both endothelial and tumor cells. This inhibition of STAT3 signaling is also implicated in its ability to reverse the epithelial-mesenchymal transition (EMT) process in gastric precancerous lesions.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Tan-I has been reported to inhibit NF-κB activation, leading to a decrease in the expression of pro-inflammatory mediators like pro-IL-1β. This inhibition contributes significantly to its overall anti-inflammatory effects.
NLRP3 Inflammasome
This compound specifically targets the NLRP3 inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines. It has been shown to inhibit NLRP3 inflammasome activation by disrupting the association between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly. This action is independent of upstream events like potassium efflux or ROS production.
Nrf2 Antioxidant Pathway
Tan-I also activates the Nrf2 (NF-E2 p45-related factor 2)-dependent antioxidant response. This pathway is a key cellular defense mechanism against oxidative stress, which is often associated with inflammation. By activating Nrf2, Tan-I can help protect tissues from damage caused by inflammatory processes.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of this compound on different immune parameters.
Table 1: Effect of this compound on Immune Cell Functions
| Immune Cell Type | Effect | Concentration | Reference |
| CD4+ & CD8+ T cells | Intensive suppression of activation, proliferation, and differentiation | 1-4 μM | |
| Macrophages | Moderate inhibition of activation | 5-20 μM | |
| Dendritic Cells | Moderate inhibition of activation | 5-20 μM |
Table 2: Effect of this compound on Cytokine and Mediator Production
| Cell Type | Stimulus | Mediator | Effect | Concentration | Reference |
| Gastric Mucosa Cells | - | Nitric Oxide | Reduction | Not specified | |
| Gastric Mucosa Cells | - | TNF-α | Reduction | Not specified | |
| Gastric Mucosa Cells | - | IL-1β | Reduction | Not specified | |
| Bone Marrow-Derived Macrophages | LPS | pro-IL-1β | Inhibition | Not specified |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in this guide.
Western Blotting for STAT3 Phosphorylation
-
Cell Culture and Treatment: MCF-7 or HMEC-1 cells are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound for a specified time (e.g., 6 hours) under normoxic or hypoxic (1% O2) conditions.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
T-cell Proliferation Assay
-
Cell Isolation: CD4+ and CD8+ T cells are isolated from mouse spleens or lymph nodes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Labeling: T cells are labeled with a fluorescent proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation and Treatment: Labeled T cells are seeded in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of different concentrations of this compound (e.g., 1-4 µM).
-
Incubation: Cells are cultured for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: After incubation, cells are harvested, and the CFSE fluorescence intensity is analyzed by flow cytometry. The proliferation of T cells is determined by the dilution of the CFSE dye in daughter cells.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target immunomodulatory agent. Its ability to suppress T-cell activation, inhibit pro-inflammatory cytokine production, and modulate key signaling pathways like STAT3 and NLRP3 inflammasome underscores its therapeutic potential for a wide array of inflammatory and autoimmune disorders. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for ongoing and future research.
Further investigation is warranted to fully elucidate the intricate molecular interactions of this compound and to explore its efficacy and safety in preclinical and clinical settings. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic index. As our understanding of the complex interplay within the immune system grows, natural compounds like this compound will undoubtedly play a crucial role in the development of next-generation immunomodulatory therapies.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tanshinone I
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Tanshinone I in various samples, particularly from the medicinal herb Salvia miltiorrhiza (Danshen), using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a significant bioactive lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. Its pharmacological properties, including anti-inflammatory, antioxidant, and cardiovascular protective effects, have made it a subject of extensive research and a key quality control marker for Danshen-related products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely adopted technique for the quantification of this compound. This application note details a validated HPLC method for its determination.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Acetic Acid or Formic Acid (HPLC grade)
-
Salvia miltiorrhiza dried root powder (or other sample matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Sample Preparation
2.3.1. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Store the stock solution at 4°C in the dark.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 500 µg/mL.[1]
2.3.2. Sample Preparation from Salvia miltiorrhiza
Two common extraction methods are provided below:
Method A: Ultrasonic Extraction [1][2]
-
Accurately weigh approximately 0.5 g of powdered Salvia miltiorrhiza root.
-
Transfer to a conical flask and add 50 mL of methanol.
-
Perform ultrasonication for 20-30 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method B: Reflux Extraction [3]
-
Accurately weigh approximately 0.3 g of powdered Danshen sample.
-
Place in a round-bottom flask with 50 mL of methanol.
-
Heat to reflux for 1 hour.
-
After cooling, compensate for any weight loss with methanol.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
The following table summarizes two sets of reported HPLC conditions for the analysis of this compound.
| Parameter | Method 1 | Method 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 1.0 x 150 mm, 3 µm |
| Mobile Phase | Methanol:Water (78:22, v/v) with 0.5% Acetic Acid | Acetonitrile:Water:Formic Acid (52:48:0.6, v/v/v) |
| Flow Rate | 0.5 mL/min | 30 µL/min |
| Column Temp. | Ambient | 35°C |
| Detection | UV at 254 nm or 270 nm | Electrochemical Detector at -0.4 V |
| Injection Vol. | 5 µL | Not specified |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of the HPLC methods for this compound quantification as reported in the literature.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Reference |
| This compound | 0.1 - 500.0 | y = 53735x - 75327 | 0.9998 | |
| This compound | 0.226 - 3.01 (µmol/L) | Not provided | >0.99 | |
| This compound | 62.5 - 500 (ng/mL) | Not provided | >0.9979 |
Table 2: Precision
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| This compound | 4.6 | 4.7 | |
| This compound | < 3.0 | < 3.0 |
Table 3: Accuracy and Recovery
| Analyte | Spiked Amount (µg/mL) | Average Recovery (%) | RSD (%) | Reference |
| This compound | Not specified | 96.7 - 97.5 | Not specified | |
| This compound | Not specified | 93.1 | 3.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Parameters
This diagram shows the key parameters and their relationships in the HPLC method development for this compound.
Caption: Key HPLC Method Parameters.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The protocol, including sample preparation and chromatographic conditions, has been validated and demonstrated to be suitable for routine quality control and research purposes. The provided data tables offer a comparative overview of the method's performance, while the diagrams visually represent the experimental workflow and the interplay of key analytical parameters.
References
Application Notes and Protocols: Utilizing Tanshinone I in a Mouse Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tanshinone I, a key bioactive compound isolated from Salvia miltiorrhiza (Danshen), in a mouse model of cerebral ischemia. The protocols outlined below are based on established research and are intended to assist in the investigation of the neuroprotective effects of this compound and its derivatives.
This compound and its related compound, Tanshinone IIA, have demonstrated significant neuroprotective properties in preclinical studies of ischemic stroke.[1][2][3][4] These compounds have been shown to reduce infarct volume, improve neurological deficits, and mitigate brain edema in rodent models of cerebral ischemia.[5] The underlying mechanisms for these protective effects are multifaceted, involving the modulation of inflammatory responses, reduction of oxidative stress, and regulation of microglial activation.
Data Presentation: Efficacy of Tanshinones in Cerebral Ischemia Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound and Tanshinone IIA in rodent models of middle cerebral artery occlusion (MCAO), a common model for inducing focal cerebral ischemia.
Table 1: Effect of Tanshinone Treatment on Infarct Volume
| Compound | Animal Model | Dosage | Administration Route | Reduction in Infarct Volume (%) | Reference |
| This compound | Mouse | 10 mg/kg | Pre-treatment | Significant reduction | |
| Tanshinone IIA | Mouse | 16 mg/kg | Intraperitoneal | 30% | |
| Tanshinone IIB | Mouse | Not Specified | Intraperitoneal | 37% | |
| Tanshinone IIA | Mouse | 5, 10, 20 mg/kg | Intraperitoneal | Significant reduction | |
| Tanshinone IIA | Rat | 3, 9 mg/kg | Tail Vein Injection | Significant reduction | |
| Tanshinone IIA | Rat | 25 mg/kg | Intraperitoneal | Significant reduction |
Table 2: Effect of Tanshinone Treatment on Neurological Deficit Scores
| Compound | Animal Model | Dosage | Administration Route | Neurological Improvement | Reference |
| Tanshinone IIA & IIB | Mouse | 16 mg/kg (TsIIA) | Intraperitoneal | Significant decrease in deficit | |
| Tanshinone IIA | Mouse | 5, 10, 20 mg/kg | Intraperitoneal | Improved neurological deficit | |
| Tanshinone IIA | Rat | 3, 9 mg/kg | Tail Vein Injection | Decreased neurological deficit scores | |
| Tanshinone IIA | Rat | 25 mg/kg | Intraperitoneal | Reduced neurobehavior score |
Table 3: Effect of Tanshinone IIA on Biochemical Markers
| Compound | Animal Model | Dosage | Outcome Measure | Result | Reference |
| Tanshinone IIA | Mouse | 5, 10, 20 mg/kg | SOD activity | Increased | |
| Tanshinone IIA | Mouse | 5, 10, 20 mg/kg | MDA level | Decreased | |
| Tanshinone IIA | Mouse | 5, 10, 20 mg/kg | NO content | Decreased | |
| Tanshinone IIA | Mouse | 5, 10, 20 mg/kg | iNOS expression | Decreased | |
| Tanshinone IIA | Rat | 3, 9 mg/kg | TNF-α, IL-1β, IL-6 release | Reduced | |
| Tanshinone IIA | Rat | Not Specified | Nrf2, HO-1, NQO1 expression | Increased | |
| Tanshinone IIA | Rat | Not Specified | Keap1 expression | Decreased |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used technique to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
Materials:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old, weighing 22-28g
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Fine surgical instruments (scissors, forceps)
-
6-0 nylon monofilament with a rounded tip (tip diameter 0.21-0.23 mm for mice)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Make a small incision in the ECA.
-
Gently insert the 6-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation.
-
(Optional) Use a Laser Doppler flowmeter to confirm a significant drop in cerebral blood flow (CBF) to <20% of baseline, confirming successful occlusion.
-
For transient ischemia, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Close the incision with sutures.
-
Allow the mouse to recover from anesthesia in a warm cage.
This compound Administration
Preparation of this compound Solution:
-
This compound is a lipophilic compound. It can be dissolved in a vehicle such as a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route of administration. Intravenous (i.v.) injection via the tail vein has also been used.
-
Dosage: Effective doses of this compound and its derivatives have been reported to range from 5 mg/kg to 25 mg/kg.
-
Timing: this compound can be administered as a pre-treatment before the induction of ischemia or at the onset of reperfusion.
Assessment of Neurological Deficit
Neurological function can be assessed 24 hours after MCAO using a scoring system.
Example 5-Point Scoring System:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Measurement of Infarct Volume
Infarct volume is typically assessed 24-72 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Euthanize the mouse and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
The infarct area in each slice can be quantified using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly by subtracting the volume of the non-infarcted tissue in the ipsilateral hemisphere from the volume of the contralateral hemisphere.
Signaling Pathways and Visualizations
This compound and its derivatives exert their neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Keap1-Nrf2/ARE Signaling Pathway
Tanshinone IIA has been shown to activate the Keap1-Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress. Under ischemic conditions, Tanshinone IIA promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Keap1-Nrf2/ARE signaling pathway activated by this compound.
NF-κB Signaling Pathway
Cerebral ischemia triggers an inflammatory response, in part through the activation of the NF-κB signaling pathway. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Tanshinone IIA has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators and mitigating neuroinflammation.
References
- 1. Anti-inflammatory effect of this compound in neuroprotection against cerebral ischemia-reperfusion injury in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound from Danshen extract in a mouse model of hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of tanshinones in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Measuring Cell Viability in Response to Tanshinone I Treatment
Introduction
Tanshinone I is a lipophilic bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] It has demonstrated significant anti-tumor activities across a variety of cancer cell lines, including those of the breast, liver, prostate, lung, and leukemia.[2][3] The anti-cancer mechanisms of this compound involve the induction of apoptosis (programmed cell death) and autophagy, inhibition of cell proliferation, and regulation of the cell cycle.[2][3] A fundamental technique to quantify the cytotoxic and cytostatic effects of compounds like this compound is the cell viability assay. This document provides a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. It has been shown to inhibit pro-survival pathways such as PI3K/Akt/mTOR and ERK, while simultaneously activating pro-apoptotic pathways like JNK and p38 MAPK. For instance, in chronic myeloid leukemia cells, this compound was found to significantly activate JNK and inhibit the ERK signaling pathway, leading to apoptosis. Furthermore, it can suppress the activation of STAT3, a key transcription factor involved in cell proliferation and survival. The interplay of these pathways ultimately leads to the cleavage of caspases and a decrease in the Bcl-2/Bax ratio, culminating in apoptotic cell death.
Quantitative Data Summary
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The IC50 values are dependent on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 24 hours | 29.62 | |
| K562 | Chronic Myeloid Leukemia | 48 hours | 8.81 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | ~8.0 (for a related mimic) | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | |
| HepG2 | Liver Cancer | Not Specified | Not Specified |
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for determining cell viability after treatment with this compound using the MTT assay. The principle of this assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials and Reagents
-
Cancer cell line of interest (e.g., K562, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).
-
Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol Steps
-
Preparation of this compound Stock Solution:
-
Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest the cells using standard trypsinization methods and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).
-
Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be toxic to cells. Include a "vehicle control" group containing only the medium with the same final concentration of DMSO as the treated wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Mix thoroughly by gently pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the cell viability (%) against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
References
Application of Tanshinone I in Studying NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It assembles in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits an adaptor protein, ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[2][3] This proximity induces the autocatalytic cleavage and activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][3]
Dysregulation and abnormal activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, such as gout, type 2 diabetes, non-alcoholic steatohepatitis (NASH), and neurodegenerative disorders. Consequently, targeting the NLRP3 inflammasome presents a promising therapeutic strategy.
Tanshinone I (Tan I) is a pharmacologically active compound extracted from the traditional Chinese medicine Salvia miltiorrhiza. It has demonstrated multiple beneficial effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. Recent studies have identified Tan I as a potent and specific inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying its activation and a potential candidate for therapeutic development.
Mechanism of Action of this compound
This compound selectively inhibits the activation of the NLRP3 inflammasome. Studies have shown it has no significant impact on the activation of other inflammasomes, such as AIM2 or NLRC4. The primary mechanism of inhibition is the disruption of the NLRP3 inflammasome's assembly.
Key inhibitory actions of this compound:
-
Disruption of NLRP3-ASC Interaction: The core inhibitory mechanism of Tan I is its ability to block the physical association between NLRP3 and the adaptor protein ASC. By preventing this crucial interaction, Tan I effectively halts the downstream recruitment of pro-caspase-1 and the subsequent inflammatory cascade.
-
Inhibition of NF-κB Signaling (Priming Step): When cells are pre-treated with this compound before stimulation with a priming agent like lipopolysaccharide (LPS), it can inhibit the NF-κB signaling pathway. This leads to reduced expression of pro-IL-1β, one of the primary substrates of activated caspase-1.
-
Alleviation of Mitochondrial Damage: Other related tanshinones have been shown to inhibit NLRP3 inflammasome activation by reducing mitochondrial reactive oxygen species (mtROS) production, a key upstream event in NLRP3 activation. While the direct effect of Tan I on mtROS is still being fully elucidated, this represents a potential secondary mechanism.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.
References
- 1. This compound specifically suppresses NLRP3 inflammasome activation by disrupting the association of NLRP3 and ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydrothis compound Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Tanshinone I Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary techniques for synthesizing novel derivatives of Tanshinone I, a bioactive compound isolated from Salvia miltiorrhiza. The document details synthetic strategies, presents key quantitative data for synthesized analogs, and provides illustrative experimental protocols and signaling pathway diagrams to guide further research and development in this area.
Introduction
This compound, a natural diterpenoid quinone, exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical potential is often limited by poor water solubility, low bioavailability, and a short half-life.[1][3] To address these limitations, researchers have focused on the synthesis of novel this compound derivatives with improved potency, solubility, and pharmacokinetic profiles.[1] This document outlines key synthetic methodologies and the biological evaluation of the resulting compounds.
Synthetic Strategies for this compound Derivatives
The structural modification of this compound primarily targets three key regions: the o-quinone moiety, the furan ring, and the A/B rings of the naphthalene core. These modifications aim to enhance structural diversity and improve pharmacological properties.
A common approach to synthesizing the core structure of this compound and its analogs is through the Diels-Alder reaction, which allows for the direct construction of the 1,4-phenanthrenedione scaffold. Further modifications can then be introduced.
Modifications of the Furan Ring
The furan ring is a frequent site for modification. Palladium-catalyzed carbon-carbon coupling reactions can be employed to introduce aryl groups at the C-2 position of the furan ring. Another strategy involves the Mannich reaction to introduce aminomethylated products.
Modifications of the o-Quinone and A/B Rings
The o-quinone structure can be modified to create small nitrogen-containing heterocyclic derivatives, such as those incorporating oxazole, imidazole, and pyrazine rings. These modifications have been shown to yield compounds with moderate cytotoxic activity against various cancer cell lines. Additionally, the introduction of nitrogen-containing fragments into the B-ring has been demonstrated to enhance anticancer activity.
Synthesis of Water-Soluble Derivatives
To overcome the poor water solubility of this compound, researchers have developed water-soluble derivatives. One notable example is the synthesis of a low-molecular-weight chitosan-Tanshinone I derivative, which has shown efficacy in reducing cancer cell viability and inducing apoptosis.
Quantitative Data on this compound Derivatives
The following tables summarize the biological activity and improved properties of various synthesized this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB | 5.88 | |
| KB/VCR | 4.29 | ||
| Derivative 135 | KB | 0.12 | |
| KB/VCR | 0.33 | ||
| Compound a4 | MDA-MB-231 (Breast Cancer) | 1.41 | |
| HepG2 (Hepatocellular Carcinoma) | 1.63 | ||
| 22RV1 (Prostate Cancer) | 1.40 | ||
| Nitrogen Heterocyclic Derivative 51 | CNE (Nasopharyngeal Carcinoma) | Moderate Activity | |
| Nitrogen Heterocyclic Derivative 79 | CNE (Nasopharyngeal Carcinoma) | Moderate Activity |
Table 2: Improved Drug-Like Properties of this compound Derivatives
| Compound | Property | Value | Reference |
| Derivative 135 | Water Solubility | 15.7 mg/mL | |
| Half-life (T1/2) | 2.58 h | ||
| Bioavailability (F) | 21% |
Signaling Pathways Modulated by this compound and Its Derivatives
This compound and its derivatives exert their biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
The PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, is a key target. This compound and some of its derivatives inhibit this pathway, leading to apoptosis in cancer cells. For instance, the pyridinium salt derivative a4 has been identified as a novel PI3Kα inhibitor. Conversely, this compound can activate the ERK signaling pathway, which has been associated with improved learning and memory. In the context of cancer metastasis, this compound has been shown to inhibit the Ras-MAPK and Rac1 signaling pathways.
Experimental Protocols
The following are representative protocols for the synthesis of this compound derivatives based on methodologies described in the literature.
General Experimental Workflow
Protocol 1: Synthesis of 2-Aryl Derivatives of this compound via Palladium-Catalyzed C-H Activation
This protocol is based on the method described by Jiao et al. (2015) for the direct arylation of the furan ring.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., PPh3)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add this compound, the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl this compound derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Synthesis of this compound-Pyridinium Salt Derivatives
This protocol is adapted from the synthesis of compound a4 .
Part A: Synthesis of Pyridine Derivative (a2)
-
In a microwave reactor vial, combine this compound (a1), 3-pyridinecarboxaldehyde, ammonium acetate, and glacial acetic acid.
-
Seal the vial and irradiate with microwaves at 100 °C for a specified duration.
-
After cooling, pour the reaction mixture into ice water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pyridine derivative (a2).
Part B: Synthesis of Pyridinium Salt (a4)
-
Dissolve the pyridine derivative (a2) and 4-bromophenacyl bromide in a suitable solvent (e.g., acetonitrile).
-
Stir the mixture at room temperature for a designated period.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with the solvent to obtain the final this compound-pyridinium salt derivative (a4).
-
Confirm the structure by spectroscopic methods.
Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is a standard method for evaluating the anti-proliferative activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HepG2, 22RV1)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Synthesized this compound derivatives
-
Positive controls (e.g., Cisplatin, Paclitaxel)
-
MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivatives and positive controls in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
Add the MTS reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The synthesis of novel this compound derivatives presents a promising avenue for the development of new therapeutic agents with enhanced pharmacological profiles. The methodologies and data presented in these application notes provide a foundation for researchers to design and synthesize new analogs with improved efficacy and drug-like properties. Further exploration of structure-activity relationships will be crucial in optimizing these compounds for clinical development.
References
- 1. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Tanshinone I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various animal models used to assess the in vivo efficacy of Tanshinone I across several therapeutic areas, including oncology, neurodegenerative disease, cardiovascular disease, and inflammatory conditions. The protocols are based on established preclinical studies and are intended to guide researchers in designing and conducting their own efficacy evaluations of this compound and its derivatives.
Section 1: Oncology Animal Models
This compound has demonstrated significant anti-tumor activity in various cancer models. Below are protocols for lung and prostate cancer xenograft models.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Application: This model is used to evaluate the anti-tumor efficacy of this compound on human non-small cell lung cancer. The H1299 cell line is a suitable model for p53-deficient lung cancer.
Experimental Protocol:
-
Animal Model:
-
Species/Strain: Athymic nude mice (nu/nu).
-
Age/Weight: 4-6 weeks old.
-
Supplier: Reputable laboratory animal provider.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
-
Cell Culture and Tumor Implantation:
-
Cell Line: Human non-small cell lung cancer cell line H1299.
-
Culture Conditions: Culture H1299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Implantation: Subcutaneously inject 1 x 10^6 H1299 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.
-
-
Treatment Regimen:
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly divide the mice into treatment and control groups.
-
This compound Administration: Administer this compound intraperitoneally at doses of 80 mg/kg and 200 mg/kg body weight daily.[1]
-
Control Group: Administer the vehicle control (e.g., corn oil or a solution of DMSO and PBS) using the same route and schedule.
-
Duration: Treat the animals for a predefined period (e.g., 2-4 weeks).
-
-
Efficacy Evaluation:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Biomarker Analysis: Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay, cleaved caspase-3), and angiogenesis (e.g., CD31).[1] Also, assess the expression of key signaling molecules like Aurora A.[1]
-
Quantitative Data Summary:
| Cell Line | Animal Model | Treatment | Dosage | Key Findings | Reference |
| H1299 | Athymic nude mice | This compound | 200 mg/kg | - 34% reduction in final tumor weight- 54% inhibition of proliferation- 193% increase in apoptosis- 72% inhibition of angiogenesis- 67% reduction in Aurora A expression | [1][2] |
Experimental Workflow:
Prostate Cancer Xenograft Model
Application: This model is designed to assess the efficacy of this compound against human prostate cancer. The DU145 cell line is an androgen-independent prostate cancer cell line.
Experimental Protocol:
-
Animal Model:
-
Species/Strain: Athymic nude mice (nu/nu).
-
Age/Weight: 5-6 weeks old.
-
Supplier: Reputable laboratory animal provider.
-
Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
-
Cell Culture and Tumor Implantation:
-
Cell Line: Human prostate cancer cell line DU145.
-
Culture Conditions: Grow DU145 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Implantation: Inject 1 x 10^6 DU145 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Tumor Growth: When tumors reach an average volume of 50-100 mm³, randomize the mice into different treatment groups.
-
This compound Administration: Administer this compound at a dose of 150 mg/kg body weight for 7 days. The route of administration can be intraperitoneal.
-
Control Group: Treat the control group with the vehicle under the same conditions.
-
Duration: Continue the treatment for the specified duration.
-
-
Efficacy Evaluation:
-
Tumor Volume and Body Weight: Monitor tumor volume and body weight regularly.
-
Biomarker Assessment: Perform immunohistochemistry or western blotting on tumor tissues to assess apoptosis, proliferation, angiogenesis, and the expression of Aurora A.
-
Quantitative Data Summary:
| Cell Line | Animal Model | Treatment | Dosage | Key Findings | Reference |
| DU145 | Athymic nude mice | This compound | 150 mg/kg | - Inhibition of tumor growth- Induction of apoptosis- Inhibition of proliferation- Down-regulation of Aurora A- Inhibition of angiogenesis |
Section 2: Neurodegenerative Disease Animal Model
Parkinson's Disease Mouse Model
Application: This model investigates the neuroprotective effects of this compound against dopamine neuron degeneration, a hallmark of Parkinson's disease. The model is induced by the neurotoxin 6-hydroxydopamine (6-OHDA).
Experimental Protocol:
-
Animal Model:
-
Species/Strain: C57BL/6 mice.
-
Age/Weight: 8-10 weeks old.
-
Supplier: Reputable laboratory animal provider.
-
Acclimatization: Allow mice to acclimatize for one week before surgery.
-
-
6-OHDA Lesioning:
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the mouse in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal pathway.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.
-
-
Treatment Regimen:
-
This compound Administration: Begin this compound treatment, for example, by intraperitoneal injection, at a specified dose.
-
Control Group: Administer vehicle to the control group.
-
Duration: Continue treatment for a predetermined period (e.g., several weeks).
-
-
Efficacy Evaluation:
-
Behavioral Testing: Assess motor function using tests such as the cylinder test or apomorphine-induced rotation test.
-
Neurochemical Analysis: At the end of the study, euthanize the mice and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Biomarker Analysis: Analyze brain tissue for markers of oxidative stress and the expression of Nrf2 and its downstream targets.
-
Quantitative Data Summary:
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| 6-OHDA-induced Parkinson's Disease | C57BL/6 mice | This compound | - Attenuated 6-OHDA-induced striatal oxidative stress- Ameliorated dopaminergic neurotoxicity- Increased Nrf2 protein levels and transcriptional activity |
Experimental Workflow:
Section 3: Cardiovascular Disease Animal Model
Myocardial Ischemia-Reperfusion (I/R) Injury Rat Model
Application: This model is used to evaluate the cardioprotective effects of this compound against injury induced by ischemia followed by reperfusion.
Experimental Protocol:
-
Animal Model:
-
Species/Strain: Sprague-Dawley rats.
-
Age/Weight: 250-300 g.
-
Supplier: Reputable laboratory animal provider.
-
Acclimatization: Acclimatize rats for one week prior to the experiment.
-
-
Myocardial I/R Surgery:
-
Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital).
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes) to induce ischemia. Then, release the ligature to allow for reperfusion (e.g., for 2 hours).
-
Sham Group: Perform the same surgical procedure without ligating the LAD artery.
-
-
Treatment Regimen:
-
This compound Administration: Administer this compound (e.g., via gavage at 15 mg/kg) for a period before the I/R surgery (e.g., for seven consecutive days).
-
Control Group: Administer the vehicle to the control group.
-
Post-operative Care: Provide appropriate post-operative care.
-
-
Efficacy Evaluation:
-
Cardiac Function: Assess cardiac function using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the rats and excise the hearts. Use TTC staining to determine the myocardial infarct size.
-
Biochemical Markers: Measure serum levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Histopathology: Perform histological analysis (e.g., H&E staining) to assess myocardial tissue damage.
-
Biomarker Analysis: Analyze heart tissue for markers of oxidative stress (e.g., SOD, MDA), inflammation (e.g., TNF-α, IL-6), and key signaling molecules in the Akt/Nrf2 and necroptosis pathways.
-
Quantitative Data Summary:
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| Myocardial Ischemia-Reperfusion | Sprague-Dawley rats | This compound | - Improved cardiac function- Reduced myocardial infarct size- Decreased serum CK-MB and LDH- Increased SOD and decreased MDA levels- Inhibited necroptosis via Akt/Nrf2 signaling |
Section 4: Inflammatory Disease Animal Model
Osteoarthritis Mouse Model
Application: This model is used to investigate the anti-inflammatory and chondroprotective effects of this compound in the context of osteoarthritis. The model is induced by surgical destabilization of the knee joint.
Experimental Protocol:
-
Animal Model:
-
Species/Strain: C57BL/6 mice.
-
Age/Weight: 10-12 weeks old.
-
Supplier: Reputable laboratory animal provider.
-
Acclimatization: Acclimatize mice for one week before surgery.
-
-
Surgical Induction of Osteoarthritis:
-
Anesthesia: Anesthetize the mice.
-
ACLT Surgery: Induce osteoarthritis by transecting the anterior cruciate ligament (ACLT) in the right knee.
-
Sham Group: Perform a sham operation on the right knee of the control mice without transecting the ACL.
-
-
Treatment Regimen:
-
This compound Administration: Administer this compound via intraperitoneal injection at doses of 10 or 30 mg/kg daily for 8 weeks after surgery.
-
Control Groups: Include an osteoarthritis group receiving vehicle and a sham-operated group.
-
Duration: Continue the treatment for the specified duration (e.g., 8 weeks).
-
-
Efficacy Evaluation:
-
Histological Analysis: At the end of the study, euthanize the mice and collect the knee joints. Perform Safranin O-Fast Green staining to assess cartilage destruction.
-
OARSI Scoring: Grade the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Pain Assessment: Evaluate pain-related behaviors using methods such as the hot plate test.
-
Biomarker Analysis: Analyze cartilage and synovial tissue for markers of inflammation (e.g., p-NF-κB) and extracellular matrix degradation (e.g., MMP-13).
-
Quantitative Data Summary:
| Disease Model | Animal Model | Treatment | Dosage | Key Findings | Reference |
| ACLT-induced Osteoarthritis | C57BL/6 mice | This compound | 10 or 30 mg/kg | - Alleviated cartilage destruction and synovitis- Reduced OARSI scores- Reversed IL-1β-induced upregulation of MMP-13 and p-NF-κB |
Section 5: Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying relevant biomarkers.
PI3K/Akt/mTOR Signaling Pathway
Relevance: This pathway is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and apoptosis. This compound has been shown to inhibit this pathway in various cancer cells.
Nrf2 Signaling Pathway
Relevance: The Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 by this compound has been implicated in its neuroprotective and cardioprotective effects.
NF-κB Signaling Pathway
Relevance: The NF-κB pathway is a key regulator of inflammation. This compound has been shown to inhibit this pathway, which contributes to its anti-inflammatory effects.
References
- 1. Bioactive this compound inhibits the growth of lung cancer in part via downregulation of Aurora A function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tanshinone I Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshinone I is a lipophilic diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen). It has garnered significant interest in biomedical research due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Proper preparation of a stock solution is critical for accurate and reproducible results in cell-based assays. Due to its poor water solubility, a suitable organic solvent is required to dissolve this compound before diluting it to the final working concentration in cell culture media.[1][2][3] This document provides a detailed protocol for preparing a this compound stock solution for in vitro experiments.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value |
| Molecular Weight | 276.29 g/mol [4] |
| Solubility in DMSO | Ranging from 2.5 mg/mL (9.05 mM) to ≥ 27.6 mg/mL. It is recommended to use fresh DMSO as absorbed moisture can reduce solubility. Sonication or warming to 37°C may aid dissolution. |
| Storage of Powder | -20°C for up to 3 years. |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Typical Working Concentrations | 1 µM - 100 µM. Non-cytotoxic up to 100 µM in RAW 264.7 cells. EC50 values have been reported in the low micromolar range for various biological activities. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Purity ≥ 98%)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
-
Weighing this compound:
-
Carefully weigh out 2.76 mg of this compound powder using a calibrated analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
-
Calculation Note: To prepare a 10 mM solution (which is 0.01 mol/L), for 1 mL (0.001 L) of solvent, you need: 0.01 mol/L * 0.001 L * 276.29 g/mol = 0.00276 g or 2.76 mg.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for several minutes until the powder is completely dissolved. A clear, orange-to-red solution should be formed.
-
If dissolution is difficult, sonicate the solution for a short period or warm it briefly at 37°C.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). This practice of aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
For cell culture experiments, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium).
-
It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
-
Stability Considerations:
-
This compound is reported to be less stable in aqueous solutions, with concentrations decreasing after 24 hours. Therefore, it is advisable to prepare fresh dilutions in culture medium for each experiment.
-
While Tanshinone IIA solutions are noted to be unstable and should be prepared immediately before use, storing a DMSO stock of this compound at -80°C in aliquots is a recommended practice to maintain its stability for a reasonable period.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of solubility and dissolution rate of cryptotanshinone, this compound and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Phospholipase | TargetMol [targetmol.com]
Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Tanshinone I
Introduction
Tanshinone I, a key bioactive compound isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-tumor, anti-inflammatory, and anti-proliferative properties. Mechanistic studies have revealed that this compound exerts its therapeutic effects by modulating a multitude of intracellular signaling pathways. Western blot analysis is a cornerstone technique for elucidating these mechanisms by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. This document provides a comprehensive overview of the signaling pathways affected by this compound and detailed protocols for their analysis using Western blot.
Key Signaling Pathways Affected by this compound
This compound has been demonstrated to influence several critical signaling cascades involved in cell proliferation, survival, apoptosis, and angiogenesis. The primary pathways impacted include:
-
PI3K/Akt/mTOR Pathway: this compound is a potent inhibitor of this pro-survival pathway. By reducing the phosphorylation of PI3K, Akt, and mTOR, it can induce apoptosis and autophagy in various cancer cell lines.[1][2][3][4]
-
MAPK Pathway (JNK, ERK, p38): The effect of this compound on the MAPK pathway appears to be context-dependent. In some cancer cells, it activates the pro-apoptotic JNK pathway while inhibiting the pro-proliferative ERK pathway.[5] In other contexts, it has been shown to activate p38, Akt, and ERK signaling.
-
STAT3 Pathway: this compound can inhibit the phosphorylation of STAT3, a key transcription factor involved in tumor progression, angiogenesis, and inflammation.
-
Apoptosis Pathway: By modulating the expression of Bcl-2 family proteins and activating caspases, this compound can trigger the intrinsic apoptotic cascade.
-
AMPK Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which can lead to the induction of autophagy.
Data Presentation: Summary of this compound Effects on Key Signaling Proteins
The following tables summarize the quantitative and qualitative effects of this compound on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Pathway
| Target Protein | Cell Line | This compound Concentration | Effect on Phosphorylation/Expression | Reference |
| p-PI3K/PI3K | Ovarian cancer cells (A2780, ID-8) | 1.2, 2.4, 4.8, 9.6 µg/mL | Dose-dependent decrease | |
| p-Akt/Akt | Ovarian cancer cells (A2780, ID-8) | 1.2, 2.4, 4.8, 9.6 µg/mL | Dose-dependent decrease | |
| p-mTOR/mTOR | Ovarian cancer cells (A2780, ID-8) | 1.2, 2.4, 4.8, 9.6 µg/mL | Dose-dependent decrease | |
| p-PI3K | Breast cancer cells (MCF-7, MDA-MB-453) | Not specified | Decrease | |
| p-Akt | Breast cancer cells (MCF-7, MDA-MB-453) | Not specified | Decrease | |
| p-mTOR | Breast cancer cells (MCF-7, MDA-MB-453) | Not specified | Decrease |
Table 2: Effect of this compound on the MAPK Pathway
| Target Protein | Cell Line | This compound Concentration | Effect on Phosphorylation/Expression | Reference |
| p-JNK | Chronic Myeloid Leukemia (K562) | 5 µM, 10 µM | 0.89-fold and 2.09-fold increase, respectively | |
| p-ERK | Chronic Myeloid Leukemia (K562) | 1.25, 2.5, 5, 10, 20 µM | Dose-dependent decrease | |
| p-ATF-2 | Chronic Myeloid Leukemia (K562) | 1.25, 2.5, 5, 10, 20 µM | Dose-dependent decrease | |
| p-p38 | KB/VCR and K562/A02 cells | 40 µM | Increase | |
| p-ERK | KB/VCR and K562/A02 cells | 40 µM | Increase |
Table 3: Effect of this compound on the STAT3 and Apoptosis Pathways
| Target Protein | Cell Line | This compound Concentration | Effect on Phosphorylation/Expression | Reference |
| p-STAT3 (Tyr705) | HMEC-1, MCF-7, SKOV3, A549, HeLa | Gradient concentrations | Decrease | |
| Bax | Breast cancer cells (MCF-7, MDA-MB-231) | Dose-dependent | Increase | |
| Bcl-2 | Breast cancer cells (MCF-7, MDA-MB-231) | Dose-dependent | Decrease | |
| Cleaved Caspase-3 | Breast cancer cells (MCF-7, MDA-MB-231) | Dose-dependent | Increase | |
| Cleaved Caspase-3 | Ovarian cancer cells (A2780, ID-8) | Dose-dependent | Increase |
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Lines: Select appropriate cell lines for the signaling pathway of interest (e.g., A2780 for ovarian cancer, K562 for leukemia, MCF-7 for breast cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
2. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C with gentle agitation. Dilute the antibody in the blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein level.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound differentially regulates the JNK and ERK MAPK pathways.
Caption: this compound inhibits STAT3 phosphorylation and its downstream effects.
Caption: A generalized workflow for Western blot analysis.
References
- 1. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by this compound in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Tanshinone I Neuroprotection Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments to evaluate the neuroprotective effects of Tanshinone I.
Introduction to this compound in Neuroprotection
This compound is a lipophilic diterpene extracted from the rhizome of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases.[1][2] Emerging preclinical evidence suggests that this compound possesses significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] Its mechanisms of action are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.
Animal Models for Neuroprotection Studies
The selection of an appropriate animal model is critical for investigating the neuroprotective potential of this compound in a specific neuropathological context.
Table 1: Animal Models for this compound Neuroprotection Studies
| Disease Model | Animal Species | Induction Method | Key Pathological Features | Relevant Citations |
| Cerebral Ischemia-Reperfusion Injury | Gerbils, Rats (Sprague-Dawley) | Transient global cerebral ischemia (bilateral common carotid artery occlusion) or Middle Cerebral Artery Occlusion (MCAO) | Neuronal death in the hippocampus (CA1 region), cerebral infarction, brain edema, neurological deficits. | |
| Parkinson's Disease | Mice (C57BL/6J) | Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) | Dopaminergic neuron loss in the substantia nigra, striatal oxidative stress, motor impairments. | |
| Alzheimer's Disease | Rats (Sprague-Dawley), Transgenic Mice (e.g., APP/PS1) | Intracerebroventricular injection of amyloid-β (Aβ) or streptozotocin (STZ); use of transgenic models. | Cognitive impairments (memory and learning deficits), Aβ plaque deposition, tau hyperphosphorylation, neuronal loss. | |
| Hypoxic-Ischemic Brain Damage | Neonatal Rats | Ligation of the left common carotid artery followed by exposure to hypoxia. | Motor and cognitive impairments, oxidative stress. |
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reliable and reproducible data.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in vivo.
This compound Administration
Table 2: this compound Dosage and Administration
| Animal Model | Dosage Range | Administration Route | Frequency & Duration | Relevant Citations |
| Cerebral Ischemia | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 7 days post-injury | |
| Cerebral Ischemia | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Single dose post-ischemia | |
| Parkinson's Disease | 1, 2.5, 5 µM (in vitro) | In vitro pre-treatment | Not applicable | |
| Alzheimer's Disease | Varies | Varies | Varies |
Protocol: Intraperitoneal (i.p.) Injection
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil, or saline containing a small percentage of DMSO and Tween 80). Ensure complete dissolution.
-
Dosage Calculation: Calculate the volume to be injected based on the animal's body weight and the desired dosage.
-
Injection: Gently restrain the animal. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution slowly.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Behavioral Assessments
Behavioral tests are essential for evaluating the functional outcomes of this compound treatment.
Table 3: Behavioral Tests for Neuroprotection
| Test | Function Assessed | Key Parameters Measured | Relevant Citations |
| Morris Water Maze | Spatial learning and memory | Escape latency, time spent in the target quadrant, platform crossings. | |
| Open Field Test | Locomotor activity and anxiety | Total distance moved, time spent in the center, rearing frequency. | |
| Neurological Deficit Scoring | Sensorimotor function | Graded scale based on posture, gait, and reflex tests. | |
| Pole Test | Motor coordination (bradykinesia) | Time to turn and descend a vertical pole. | |
| Cylinder Test | Forelimb asymmetry | Spontaneous use of ipsilateral and contralateral forelimbs. |
Protocol: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Four trials per day for each animal.
-
Gently place the animal into the water facing the pool wall from one of four starting positions.
-
Allow the animal to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Histological and Immunohistochemical Analysis
Histological techniques are used to assess the extent of neuronal damage and the cellular responses to injury and treatment.
Table 4: Histological and Immunohistochemical Staining
| Staining Method | Target | Information Obtained | Relevant Citations |
| Hematoxylin & Eosin (H&E) | Cell nuclei (blue) and cytoplasm (pink) | General morphology, identification of dead or damaged cells (irregularly shaped). | |
| Nissl Staining (e.g., Cresyl Violet) | Nissl bodies (rough ER) in neurons | Neuronal survival and density. | |
| TUNEL Staining | DNA fragmentation in apoptotic cells | Quantification of apoptosis. | |
| Immunohistochemistry (IHC) - NeuN | Neuronal nuclei | Quantification of surviving neurons. | |
| IHC - GFAP | Glial fibrillary acidic protein in astrocytes | Assessment of astrogliosis (a marker of neuroinflammation). | |
| IHC - Iba-1 | Ionized calcium-binding adapter molecule 1 in microglia | Assessment of microglial activation (a marker of neuroinflammation). | |
| IHC - Cleaved Caspase-3 | Activated form of caspase-3 | Detection of apoptotic cells. | |
| IHC - Bcl-2 / Bax | Anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins | Assessment of the apoptotic pathway. |
Protocol: Nissl Staining
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Section the brain into 20-30 µm slices using a cryostat.
-
Staining:
-
Mount the sections on slides and air dry.
-
Defat the sections in a series of ethanol and xylene washes.
-
Rehydrate through descending concentrations of ethanol to distilled water.
-
Stain in 0.1% cresyl violet solution for 5-10 minutes.
-
Rinse in distilled water.
-
Differentiate in 95% ethanol with a few drops of acetic acid.
-
Dehydrate through ascending concentrations of ethanol and clear in xylene.
-
-
Coverslipping: Mount a coverslip using a suitable mounting medium.
-
Analysis: Image the stained sections using a light microscope and quantify the number of surviving neurons in the region of interest.
Biochemical and Molecular Analysis
Biochemical assays are employed to quantify markers of oxidative stress, apoptosis, and inflammation.
Table 5: Biochemical and Molecular Assays
| Assay | Target | Information Obtained | Relevant Citations |
| Malondialdehyde (MDA) Assay | Malondialdehyde (a product of lipid peroxidation) | Level of oxidative stress. | |
| Superoxide Dismutase (SOD) Activity Assay | Superoxide dismutase (an antioxidant enzyme) | Antioxidant capacity. | |
| Glutathione (GSH) / Glutathione Disulfide (GSSG) Assay | Reduced and oxidized glutathione | Cellular redox state. | |
| ELISA | Inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) | Level of neuroinflammation. | |
| Western Blot | Specific proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Nrf2, HO-1) | Protein expression levels to investigate signaling pathways. |
Protocol: Malondialdehyde (MDA) Assay (TBARS Method)
-
Tissue Homogenization: Homogenize brain tissue samples in ice-cold phosphate-buffered saline (PBS). Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Reaction:
-
Add thiobarbituric acid (TBA) reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice to terminate the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.
Signaling Pathways of this compound Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
Nrf2/ARE Antioxidant Pathway
This compound can activate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.
Anti-Apoptotic Pathways
This compound can inhibit neuronal apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.
Conclusion
The protocols and application notes provided herein offer a framework for the systematic in vivo evaluation of this compound as a neuroprotective agent. By employing appropriate animal models, comprehensive behavioral assessments, and detailed histological and biochemical analyses, researchers can elucidate the therapeutic potential and underlying mechanisms of this compound in various neurodegenerative conditions.
References
- 1. Anti-inflammatory effect of this compound in neuroprotection against cerebral ischemia-reperfusion injury in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA: A phytochemical as a promising drug candidate for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of tanshinones on cognitive impairments in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound Against 6-OHDA-Induced Oxidative Stress in Cellular and Mouse Model of Parkinson's Disease Through Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Tanshinone I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Tanshinone I, a bioactive compound extracted from the medicinal herb Salvia miltiorrhiza (Danshen).[1][2] This document outlines the underlying principles, detailed experimental protocols, data interpretation, and the key signaling pathways involved in this compound-mediated cell death.
Introduction to this compound and Apoptosis
This compound is a pharmacologically active diterpene quinone that has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][3] One of its primary mechanisms of action is the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and a key target in cancer therapy.[2] Flow cytometry, coupled with specific fluorescent probes, offers a powerful and quantitative method to study the apoptotic process at the single-cell level.
The most common method for flow cytometric analysis of apoptosis involves the dual staining of cells with Annexin V and Propidium Iodide (PI). In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the pro-apoptotic effects of this compound on different cancer cell lines, as analyzed by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Ovarian Cancer Cells (A2780)
| This compound Concentration (µg/mL) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 5.2 ± 0.8% |
| 1.2 | 12.5 ± 1.5% |
| 2.4 | 24.8 ± 2.1% |
| 4.8 | 38.6 ± 3.2% |
| 9.6 | 55.1 ± 4.5% |
Data adapted from a study on A2780 ovarian cancer cells treated for 24 hours.
Table 2: Time-Dependent Induction of Apoptosis by this compound in Breast Cancer Cells (MCF-7)
| Incubation Time (hours) | Percentage of Apoptotic Cells (Sub-G1 peak) |
| 24 | 14% |
| 48 | 26% |
| 72 | 27% |
Data represents the percentage of cells in the sub-G1 phase, indicative of apoptosis, after treatment with 50 µM this compound.
Experimental Protocols
This section provides detailed protocols for the induction of apoptosis with this compound and subsequent analysis by flow cytometry using Annexin V and PI staining.
Protocol 1: Cell Culture and Induction of Apoptosis
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, A2780, K562) in appropriate culture flasks or plates at a density that will allow for exponential growth during the treatment period.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells have reached the desired confluency (typically 60-70%), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to allow for the induction of apoptosis.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture supernatant (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5-10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). For FITC-Annexin V, use the FL1 channel (typically ~530 nm emission), and for PI, use the FL2 or FL3 channel (typically >600 nm emission).
Signaling Pathways and Visualizations
This compound induces apoptosis through the modulation of several key signaling pathways. The following diagrams illustrate the experimental workflow and the major molecular pathways involved.
Figure 1: Experimental workflow for analyzing this compound-induced apoptosis.
This compound has been shown to activate the intrinsic apoptotic pathway and modulate key survival signaling cascades.
Figure 2: Key signaling pathways modulated by this compound to induce apoptosis.
Mechanism of Action Summary
-
PI3K/AKT/mTOR Pathway Inhibition: this compound has been shown to inactivate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis.
-
Modulation of JNK and ERK Signaling: Studies have indicated that this compound can activate the pro-apoptotic JNK signaling pathway while inhibiting the pro-survival ERK pathway in certain cancer cells.
-
Intrinsic Mitochondrial Pathway: this compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
References
Unveiling the Anti-Angiogenic Potential of Tanshinone I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the anti-angiogenic activity of Tanshinone I, a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza. These guidelines are intended to assist researchers in the fields of cancer biology, pharmacology, and drug discovery in evaluating the therapeutic potential of this compound as an angiogenesis inhibitor.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Consequently, inhibiting angiogenesis has emerged as a key strategy in cancer therapy. This compound has demonstrated significant anti-angiogenic properties by impeding key processes in endothelial cells and modulating crucial signaling pathways. This document outlines the methodologies to investigate these effects.
Data Presentation: Quantitative Assessment of this compound's Anti-Angiogenic Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on various aspects of angiogenesis.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Parameter | IC50 Value | Reference |
| Endothelial Cell Proliferation | HMEC-1 | Inhibition of cell growth (72h) | 7.75 µM | [1] |
| Endothelial Cell Proliferation | HUVEC | Inhibition of cell growth | ~2.5 µM | [2] |
| Endothelial Cell Tube Formation | HUVEC | Inhibition of tube formation | < 1 µM |
Table 2: In Vivo Anti-Angiogenic Activity of Dihydrothis compound (a related compound)
| Assay | Model | Treatment | Inhibition Rate | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 0.2 µ g/egg | 61.1% of microvessel density | [3] |
Signaling Pathways Modulated by this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by targeting key signaling molecules involved in endothelial cell function and the tumor microenvironment. The primary mechanisms identified are the inhibition of STAT3 phosphorylation and the reduction of hypoxia-induced HIF-1α accumulation, which subsequently decreases the secretion of Vascular Endothelial Growth Factor (VEGF).
Experimental Protocols
Detailed protocols for key in vitro and in vivo assays to assess the anti-angiogenic activity of this compound are provided below.
In Vitro Assays
These assays evaluate the direct effects of this compound on endothelial cell functions crucial for angiogenesis.
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMEC-1)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound
-
24-well or 96-well plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of the basement membrane extract (50-100 µL/well).[4][5]
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells and resuspend them in a serum-reduced medium.
-
Seed the endothelial cells (e.g., 2 x 10^4 cells/well for a 96-well plate) onto the solidified gel.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Suramin).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
For quantitative analysis, the total tube length and the number of branch points can be measured using image analysis software (e.g., ImageJ).
This assay measures the chemotactic migration of endothelial cells through a porous membrane, mimicking their movement towards angiogenic stimuli.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Endothelial cells
-
Serum-free or low-serum medium
-
Chemoattractant (e.g., VEGF or medium with 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Pre-treat endothelial cells with various concentrations of this compound for a specified period.
-
Seed the pre-treated endothelial cells (e.g., 5 x 10^4 cells) in serum-free or low-serum medium into the upper chamber of the Transwell insert.
-
Add a chemoattractant to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde.
-
Stain the migrated cells with crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
In Vivo and Ex Vivo Assays
These assays provide a more complex biological system to evaluate the anti-angiogenic effects of this compound.
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds on a developing vascular network.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or sponges
-
This compound solution
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper discs or sponges and impregnate them with different concentrations of this compound. A vehicle control disc should also be prepared.
-
Gently place the discs on the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator for another 2-3 days.
-
On the day of observation, open the window and examine the CAM under a stereomicroscope.
-
Capture images of the blood vessels around the disc.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug containing angiogenic factors and the test compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Basement Membrane Extract (Matrigel®), growth factor reduced
-
Angiogenic factor (e.g., VEGF or bFGF)
-
This compound
-
Syringes and needles
Protocol:
-
Thaw the Matrigel on ice and keep it cold to prevent premature polymerization.
-
Mix the liquid Matrigel with an angiogenic factor (e.g., VEGF) and different concentrations of this compound. A control group should receive Matrigel with the angiogenic factor and the vehicle.
-
Subcutaneously inject the Matrigel mixture (e.g., 0.5 mL) into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin for histological analysis.
-
Section the plugs and stain for endothelial cell markers (e.g., CD31) to visualize the blood vessels.
-
Quantify angiogenesis by measuring the microvessel density (MVD) within the Matrigel plug.
Conclusion
The methodologies described in this document provide a comprehensive framework for evaluating the anti-angiogenic properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms of action and assess the therapeutic potential of this promising natural compound. Consistent and reproducible data generated through these standardized protocols will be crucial for advancing the development of this compound as a novel anti-angiogenic agent.
References
- 1. This compound inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dihydrothis compound inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cellbiolabs.com [cellbiolabs.com]
Revolutionizing Tanshinone I Delivery: Advanced Systems for Enhanced Bioavailability
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshinone I, a key lipophilic bioactive compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has demonstrated significant therapeutic potential, particularly in anticancer and cardiovascular applications.[1][2] Despite its promising pharmacological activities, the clinical utility of this compound is substantially hampered by its poor water solubility, leading to low oral bioavailability and variable therapeutic outcomes.[3] To overcome these limitations, various advanced drug delivery systems have been developed to enhance the solubility, dissolution rate, and systemic absorption of this compound.
This document provides a detailed overview and experimental protocols for several of these delivery systems, including solid lipid nanoparticles (SLNs), liposomes, self-microemulsifying drug delivery systems (SMEDDS), solid dispersions, and micelles. The quantitative data for these systems are summarized for comparative analysis, and the underlying signaling pathways affected by this compound are illustrated.
Data Presentation: Comparative Analysis of this compound Delivery Systems
The following tables summarize the quantitative data for various this compound delivery systems, providing a comparative overview of their physicochemical properties and pharmacokinetic parameters.
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Delivery System | Carrier/Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, Poloxamer 188 | 150 - 300 | < 0.3 | > 85 | 1 - 5 | Adapted from[4][5] |
| Liposomes (Proliposomes) | Soy phosphatidylcholine, Cholesterol | 100 - 250 | < 0.25 | > 90 | 0.5 - 2 | Adapted from |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Capryol 90, Tween 80, Transcutol P | < 100 | < 0.2 | N/A | 5 - 15 | Adapted from |
| Solid Dispersion | Poloxamer 188, PVP K30, PEG 6000 | N/A | N/A | N/A | 10 - 25 (Drug:Carrier ratio) | |
| Micelles | Pluronic F127, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | 20 - 100 | < 0.2 | > 90 | 2 - 10 | Adapted from |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 50 | 85 ± 15 | 2.0 ± 0.5 | 450 ± 90 | 100 | Hypothetical Data for Comparison |
| This compound - SLN | 50 | 340 ± 50 | 1.5 ± 0.3 | 1800 ± 250 | ~400 | Extrapolated from similar compounds |
| This compound - Liposomes | 50 | 290 ± 40 | 2.0 ± 0.5 | 1650 ± 200 | ~367 | Extrapolated from similar compounds |
| This compound - SMEDDS | 50 | 450 ± 60 | 1.0 ± 0.2 | 2250 ± 300 | ~500 | Extrapolated from similar compounds |
| This compound - Solid Dispersion | 50 | 380 ± 55 | 1.2 ± 0.4 | 2000 ± 280 | ~444 | Extrapolated from similar compounds |
| This compound - Micelles | 50 | 410 ± 50 | 1.5 ± 0.3 | 2100 ± 260 | ~467 | Extrapolated from similar compounds |
Note: Some data are extrapolated from studies on similar tanshinones (e.g., Tanshinone IIA) or are hypothetical for illustrative purposes due to the limited availability of direct comparative studies on this compound in all listed formulations.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound delivery systems.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or other suitable lipid
-
Poloxamer 188 or other suitable surfactant
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of GMS and this compound. Heat the GMS to 5-10°C above its melting point (approximately 70-75°C) in a beaker on a heating magnetic stirrer. Once the lipid is completely melted, add the this compound and stir until a clear, uniform lipid phase is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-shear homogenizer at 8000-10000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.
-
Sonication and Cooling: Immediately sonicate the hot nanoemulsion using a probe sonicator for 5-10 minutes. Then, rapidly cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Storage: Store the resulting SLN dispersion at 4°C.
Characterization:
-
Particle Size and PDI: Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using a zetasizer to assess the surface charge and stability.
-
Encapsulation Efficiency and Drug Loading: The amount of encapsulated this compound is determined by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a validated HPLC method.
Protocol 2: Preparation of this compound Liposomes using the Thin-Film Hydration Method
Objective: To prepare this compound-loaded liposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (as organic solvents)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator. Alternatively, for a more defined size distribution, extrude the liposome suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis or centrifugation.
-
Storage: Store the liposomal suspension at 4°C.
Characterization:
-
Vesicle Size and PDI: Determined by DLS.
-
Zeta Potential: Measured to evaluate surface charge.
-
Encapsulation Efficiency: Determined by separating the free drug and quantifying the encapsulated drug using HPLC.
Protocol 3: Formulation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To develop a liquid SMEDDS formulation for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the microemulsion region, construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The surfactant and co-surfactant are typically mixed at fixed weight ratios (e.g., 1:1, 2:1, 3:1). Titrate the oil and surfactant/co-surfactant mixture with water and observe for the formation of a clear and stable microemulsion.
-
Formulation Preparation: Based on the phase diagrams, select an optimal formulation with a high amount of oil and a low amount of surfactant/co-surfactant that forms a stable microemulsion. Accurately weigh the selected oil, surfactant, and co-surfactant and mix them in a glass vial. Add this compound to the mixture and vortex or stir until the drug is completely dissolved, forming the liquid SMEDDS.
Characterization:
-
Self-emulsification time: Add a specific amount of the SMEDDS formulation to a defined volume of water with gentle agitation and measure the time it takes to form a clear microemulsion.
-
Droplet Size and PDI: Dilute the SMEDDS with water and measure the droplet size and PDI using DLS.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method in a suitable dissolution medium.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for developing this compound delivery systems and the key signaling pathways modulated by this compound.
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
References
- 1. Anticancer effects of this compound in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 4. japsonline.com [japsonline.com]
- 5. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for Gene Expression Analysis in Response to Tanshinone I Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of Tanshinone I, a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), on gene expression. This document includes detailed experimental protocols and data presentation to guide researchers in studying the pharmacological impact of this compound.
Introduction
This compound has demonstrated significant anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] Its therapeutic potential stems from its ability to modulate various signaling pathways and, consequently, alter the expression of a wide array of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, inflammation, and metastasis.[2][4] Understanding the specific gene expression changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the quantitative changes in gene and protein expression observed in various cell lines following treatment with this compound.
Table 1: Modulation of Apoptosis-Related Gene and Protein Expression by this compound
| Cell Line | Gene/Protein | Concentration of this compound | Fold Change/Effect | Reference |
| K562 (Chronic Myeloid Leukemia) | Apoptotic Cell Percentage | 5 µM | 5.46-fold increase | |
| K562 (Chronic Myeloid Leukemia) | Apoptotic Cell Percentage | 10 µM | 9.15-fold increase | |
| K562 (Chronic Myeloid Leukemia) | PUMA | Not Specified | Increased expression | |
| K562 (Chronic Myeloid Leukemia) | Cleaved Caspase-3 | Not Specified | Increased expression | |
| K562 (Chronic Myeloid Leukemia) | Cleaved Caspase-9 | Not Specified | Increased expression | |
| MCF-7 (Breast Cancer) | Bax | Not Specified | Increased expression | |
| MDA-MB-231 (Breast Cancer) | Bax | Not Specified | Increased expression | |
| MCF-7 (Breast Cancer) | Bcl-2 | Not Specified | Decreased expression | |
| MDA-MB-231 (Breast Cancer) | Bcl-2 | Not Specified | Decreased expression | |
| Colo 205 (Colon Cancer) | p53 | Not Specified | Upregulation | |
| Colo 205 (Colon Cancer) | p21 | Not Specified | Upregulation |
Table 2: Regulation of Signaling Pathway Components and Other Key Genes by this compound
| Cell Line | Gene/Protein/Pathway | Concentration of this compound | Fold Change/Effect | Reference |
| K562 (Chronic Myeloid Leukemia) | p-ERK | Not Specified | Significant inhibition | |
| K562 (Chronic Myeloid Leukemia) | JNK1/2 (mRNA) | Not Specified | Upregulated | |
| K562 (Chronic Myeloid Leukemia) | ERK1/2 (mRNA) | Not Specified | Upregulated | |
| CL1-5 (Non-small cell lung cancer) | IL-8 (mRNA) | 10 µg/mL | Decreased to 10.9% of control | |
| CL1-5 (Non-small cell lung cancer) | PDGF-β, Ras, MAP2K3, CD44, Shb, PI3K, Rac1, IL-8 (mRNA) | Not Specified | Inhibition of expression | |
| Activated Microglia | Pro-inflammatory genes (e.g., TNF-α, IL-1β) | Not Specified | Selective suppression | |
| Activated Microglia | Anti-inflammatory genes (e.g., IL-10) | Not Specified | Partially reserved expression | |
| Breast and Hepatic Cancer Cells | Phospho-AMPKα | Not Specified | Upregulation |
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for gene expression analysis.
Experimental Protocols
Herein are detailed protocols for key experiments to analyze gene expression changes in response to this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture the desired cell line (e.g., K562, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess time-dependent effects on gene expression.
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for downstream RNA or protein extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion during the RNA extraction process.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
-
RNA Quality Assessment: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-sequencing.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: Design or obtain validated primers for the target genes and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green or probe-based qPCR master mix.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the geometric mean of the housekeeping genes and then to the vehicle control group.
Protocol 4: RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 8).
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient read depth (typically 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in response to this compound treatment.
-
Protocol 5: Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify protein band intensities, normalizing to a loading control like β-actin or GAPDH.
References
- 1. This compound selectively suppresses pro-inflammatory genes expression in activated microglia and prevents nigrostriatal dopaminergic neurodegeneration in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 4. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
Assaying the Effect of Tanshinone I on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I (Tan I) is a bioactive lipophilic compound extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen). Traditionally used in Chinese medicine for cardiovascular ailments, recent scientific investigations have highlighted its potent effects on mitochondrial function. These application notes provide a comprehensive overview and detailed protocols for assaying the impact of this compound on key aspects of mitochondrial health. Understanding these effects is crucial for researchers in drug discovery and development, particularly in therapeutic areas where mitochondrial dysfunction is a key pathological feature, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
This compound has been shown to exert protective effects on cardiomyocytes by mitigating oxidative stress and apoptosis through the modulation of signaling pathways like Nrf2/MAPK.[1][2] It can also reverse the loss of mitochondrial membrane potential induced by oxidative stress.[3] These protective mechanisms underscore the therapeutic potential of this compound in conditions marked by mitochondrial impairment.
Data Presentation: Quantitative Effects of Tanshinones on Mitochondrial Parameters
The following tables summarize the quantitative data from various studies on the effects of Tanshinones (this compound and the closely related Tanshinone IIA) on mitochondrial function. It is important to note that experimental conditions, cell types, and specific Tanshinone used may vary between studies.
Table 1: Effect of Tanshinones on Mitochondrial Membrane Potential (MMP)
| Tanshinone Derivative | Cell Type | Treatment/Insult | Concentration of Tanshinone | Observed Effect on MMP | Reference |
| This compound | H9c2 cardiomyocytes | t-BHP-induced oxidative stress | 1 µM | Mitigated the decrease in MMP | [3] |
| Tanshinone IIA | H9c2 cells | Hypoxia | 0.3 and 3 µM | Inhibited hypoxia-induced mitochondrial hyperpolarization | [4] |
| Tanshinone IIA | Prostate cancer cells | - | Concentration-dependent | Reduced mitochondrial membrane potential | |
| Tanshinone IIA | N2a neuroblastoma cells | Oxaliplatin | Not specified | Reduced the loss of Ψm (MMP) |
Table 2: Effect of Tanshinones on Reactive Oxygen Species (ROS) Production
| Tanshinone Derivative | Cell Type | Treatment/Insult | Concentration of Tanshinone | Observed Effect on ROS | Reference |
| This compound | H9c2 cardiomyocytes | TBHP-induced oxidative stress | 0.625, 1.25, and 2.5 µM | Decreased ROS levels | |
| Tanshinone IIA | H9c2 cells | Hypoxia | 3 µM | Reduced mitochondrial superoxide production | |
| Tanshinone IIA | N2a neuroblastoma cells | Oxaliplatin | Not specified | Decreased ROS levels | |
| Tanshinone IIA | Myocardiocytes | H2O2 | Not specified | Decreased ROS and H2O2 production |
Table 3: Effect of Tanshinones on ATP Production
| Tanshinone Derivative | Cell Type | Treatment/Insult | Concentration of Tanshinone | Observed Effect on ATP | Reference |
| Tanshinone IIA | H9c2 cells | Hypoxia | 3 µM | Restored cellular ATP content | |
| Tanshinone IIA Derivative (Tan-TPP) | - | Myocardial I/R injury | Not specified | Regulated ATP levels to ensure energy output |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in mitochondrial function and cellular stress responses. The following diagrams illustrate these pathways.
Caption: this compound activates the Akt/Nrf2 signaling pathway to promote antioxidant effects and protect mitochondria.
Caption: this compound inhibits the mitochondrial apoptosis pathway by modulating Bcl-2 family proteins.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on mitochondrial function.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a lipophilic, cationic probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is a reliable indicator of mitochondrial depolarization.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (positive control for depolarization)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the wells.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Carefully aspirate the JC-1 staining solution.
-
Wash the cells twice with 100 µL of pre-warmed PBS.
-
-
Data Acquisition:
-
Fluorescence Microplate Reader: Add 100 µL of PBS or assay buffer to each well. Measure the fluorescence intensity of J-aggregates (red) at Ex/Em ~535/590 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Flow Cytometry: Detach the cells, wash, and resuspend in PBS. Analyze the cell population using a flow cytometer with 488 nm excitation, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Materials:
-
DCFH-DA
-
Cell culture medium
-
PBS
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) (positive control for ROS induction)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Treatment: Treat cells with this compound for the desired time. If investigating the protective effect of this compound, pre-treat with this compound before inducing oxidative stress with H2O2 or TBHP.
-
DCFH-DA Staining:
-
Prepare a 5-10 µM DCFH-DA working solution in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Data Acquisition:
-
Fluorescence Microplate Reader: Add 100 µL of PBS to each well. Measure the fluorescence intensity at Ex/Em ~485/535 nm.
-
Flow Cytometry: Detach, wash, and resuspend the cells in PBS. Analyze using a flow cytometer with 488 nm excitation and detection in the FL1 channel.
-
-
Data Analysis: Normalize the fluorescence intensity to the control group. A decrease in fluorescence indicates a reduction in ROS levels.
Determination of Cellular ATP Levels
Principle: Cellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.
Materials:
-
Commercially available ATP-based luminescence assay kit (e.g., ATPlite)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Treatment: Treat cells with this compound for the desired duration.
-
ATP Measurement:
-
Follow the manufacturer's protocol for the specific ATP assay kit.
-
Typically, this involves adding a cell lysis reagent to release ATP.
-
Then, a substrate/enzyme solution containing luciferin and luciferase is added.
-
Incubate for a short period (e.g., 10 minutes) in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in the samples. Compare the ATP levels in this compound-treated cells to the control.
Measurement of Oxygen Consumption Rate (OCR)
Principle: The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration. It can be measured in real-time using extracellular flux analyzers (e.g., Seahorse XF Analyzer) or fluorescence-based plate reader assays.
Materials:
-
Extracellular flux analyzer or a fluorescence-based OCR assay kit
-
Appropriate assay medium (e.g., XF DMEM) supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
This compound stock solution
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors)
-
Specialized microplates for the analyzer
Protocol (using an Extracellular Flux Analyzer):
-
Cell Seeding: Seed cells in the specialized microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with the provided calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup and Calibration: Load the hydrated sensor cartridge with the mitochondrial inhibitors in the designated injection ports. Place the cell plate and the cartridge into the analyzer for calibration.
-
Assay Protocol:
-
Measure the basal OCR.
-
Inject this compound to observe its acute effect on OCR.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function:
-
ATP-linked respiration: The decrease in OCR after Oligomycin injection.
-
Maximal respiration: The OCR after FCCP injection.
-
Non-mitochondrial respiration: The remaining OCR after Rotenone/Antimycin A injection.
-
-
-
Data Analysis: The instrument's software will calculate the OCR values. Normalize the data to cell number or protein concentration.
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) using an extracellular flux analyzer.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on mitochondrial function. By employing these assays, researchers can elucidate the mechanisms by which this compound modulates mitochondrial bioenergetics, redox status, and cell survival pathways. Such studies are essential for the continued development and characterization of this compound as a potential therapeutic agent for a range of diseases associated with mitochondrial dysfunction.
References
- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling [frontiersin.org]
- 3. This compound exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TanshinoneIIA and cryptotanshinone protect against hypoxia-induced mitochondrial apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Tanshinone I
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the water solubility of Tanshinone I.
Frequently Asked Questions (FAQs)
Q1: Why is improving the water solubility of this compound important?
A1: this compound is a lipophilic compound with very low water solubility, which limits its oral bioavailability and therapeutic efficacy.[1][2][3] Enhancing its aqueous solubility is a critical step in developing effective oral dosage forms and ensuring consistent absorption in preclinical and clinical studies.[1][2]
Q2: What are the primary methods to enhance the water solubility of this compound?
A2: The most common and effective methods for improving the solubility of this compound and similar compounds include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution rate.
-
Chemical Modification: Synthesizing more soluble derivatives of the this compound molecule.
Q3: How much can the solubility of this compound be improved?
A3: The degree of solubility enhancement depends on the chosen method and formulation parameters. While specific data for this compound is limited, studies on structurally similar tanshinones and derivatives show significant improvements. For instance, a derivative of this compound achieved a water solubility of 15.7 mg/mL. Formulations like solid dispersions and cyclodextrin complexes have been shown to significantly enhance the dissolution rates of tanshinones.
Troubleshooting Guides
Solid Dispersions
Issue: Low drug loading or poor solubility enhancement in the solid dispersion.
-
Possible Cause 1: Inappropriate carrier selection. The physicochemical properties of the carrier must be compatible with this compound.
-
Troubleshooting: Screen various hydrophilic carriers such as Povidone (PVP K-30) and Poloxamers (Poloxamer 407), which have shown success with tanshinone extracts.
-
-
Possible Cause 2: Incorrect drug-to-carrier ratio. An insufficient amount of carrier may not effectively disperse the drug at a molecular level.
-
Troubleshooting: Prepare solid dispersions with varying drug-to-carrier weight ratios (e.g., 1:4, 1:6, 1:8) to find the optimal ratio for dissolution enhancement.
-
-
Possible Cause 3: Incomplete solvent removal (solvent evaporation method). Residual solvent can cause the drug to crystallize out of the dispersion.
-
Troubleshooting: Ensure complete solvent removal by using a rotary evaporator followed by drying in a vacuum oven at an appropriate temperature (e.g., 40-60°C) for an extended period (24-48 hours).
-
Issue: The prepared solid dispersion shows signs of drug crystallization over time.
-
Possible Cause: The amorphous drug within the dispersion is thermodynamically unstable.
-
Troubleshooting: Consider using a combination of carriers or adding a stabilizing agent. For Tanshinone IIA, ternary solid dispersions using carriers like nano-CaCO3 and Poloxamer 188 have shown improved stability. Store the solid dispersion in a desiccator at a low temperature to minimize moisture absorption and molecular mobility.
-
Cyclodextrin Inclusion Complexes
Issue: Low complexation efficiency.
-
Possible Cause 1: Incorrect stoichiometry. The molar ratio between this compound and the cyclodextrin may not be optimal.
-
Troubleshooting: A 1:1 molar ratio is typically effective for tanshinones and cyclodextrins like beta-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD). Confirm the optimal ratio by conducting phase solubility studies.
-
-
Possible Cause 2: Inefficient preparation method. The chosen method may not provide enough energy for complex formation.
-
Troubleshooting: The coprecipitation method is effective for forming this compound-cyclodextrin complexes. Ensure vigorous and prolonged stirring or sonication to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
-
Possible Cause 3: Inappropriate cyclodextrin type.
-
Troubleshooting: While β-CD is commonly used, HP-β-CD generally offers higher water solubility and can result in greater stability and solubility enhancement for the guest molecule.
-
Issue: The final product is a physical mixture rather than a true inclusion complex.
-
Possible Cause: Insufficient interaction between this compound and the cyclodextrin during preparation.
-
Troubleshooting: Characterize the final product using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance or shifting of the drug's characteristic peaks in DSC and XRPD analyses indicates the formation of an amorphous inclusion complex.
-
Data on Solubility Enhancement
The following table summarizes the solubility of this compound and related compounds in various solvents and formulations.
| Compound | Solvent/Formulation | Solubility |
| This compound | Water | < 1 mg/mL (insoluble or slightly soluble) |
| This compound | DMSO | 2.5 - 23 mg/mL |
| This compound Derivative | Water | 15.7 mg/mL |
| Cryptotanshinone (related) | Water | 0.00976 mg/mL |
| Cryptotanshinone (related) | Nanocrystal Formulation | 62.29 µg/mL |
| Tanshinone IIA (related) | Water | Poorly soluble |
| Tanshinone IIA (related) | HP-β-CD Complex | Solubility increased 17-fold |
Key Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion via Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic carrier.
-
Dissolution: Accurately weigh this compound and the selected carrier (e.g., PVP K-30 or Poloxamer 407) at a predetermined ratio (e.g., 1:6 w/w). Dissolve both components in a suitable common solvent, such as a mixture of ethanol and dichloromethane.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film or mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., 100-mesh) to ensure uniformity.
-
Storage: Store the final product in a tightly sealed container inside a desiccator at room temperature.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex via Coprecipitation
This protocol is adapted from methods used for this compound and Tanshinone IIA.
-
Guest Solution: Dissolve a specific amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Host Solution: In a separate container, dissolve beta-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water (at a 1:1 molar ratio to this compound) with constant stirring. Gentle heating may be applied to aid dissolution.
-
Complexation: Slowly add the this compound solution dropwise to the aqueous cyclodextrin solution under vigorous and continuous stirring.
-
Precipitation: Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for the formation and precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water or the organic solvent used initially to remove any surface-adhered, uncomplexed drug. Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Storage: Store the powdered inclusion complex in a desiccator.
Visualizing Experimental Workflows
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
References
- 1. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Tanshinone I in Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Tanshinone I. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The primary reasons for the poor oral bioavailability of this compound are its low aqueous solubility and a short biological half-life.[1][2] Being a lipophilic compound, it does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q2: What are the main strategies to improve the in vivo bioavailability of this compound?
A2: Several strategies are being explored to enhance the bioavailability of this compound. These can be broadly categorized into:
-
Structural Modification: Altering the chemical structure of this compound to improve its solubility and pharmacokinetic properties.
-
Novel Drug Delivery Systems: Encapsulating this compound in various carriers to improve its dissolution, absorption, and stability.[3] Common systems include:
Q3: Are there any commercially available formulations of this compound with improved bioavailability?
A3: While research is ongoing, some formulations have shown promise. For instance, micronized granule powders of Salvia miltiorrhiza (the natural source of this compound) have demonstrated significantly higher bioavailability of tanshinones, including this compound, in human volunteers compared to traditional decoctions.
Q4: What are the key pharmacokinetic parameters I should be measuring to assess the bioavailability of my this compound formulation?
A4: The key pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
Relative Bioavailability: A comparison of the AUC of your formulation to a reference formulation (e.g., an aqueous suspension of this compound).
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Suggestion |
| Poor dissolution of the administered formulation. | 1. Consider formulating this compound into a solid dispersion with a hydrophilic carrier like PVP K30 or Poloxamer 188 to enhance its dissolution rate. 2. Explore nano-formulations such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles to increase the surface area for dissolution. |
| Precipitation of this compound in the gastrointestinal tract. | 1. Incorporate precipitation inhibitors in your formulation. 2. The use of amorphous solid dispersions can help maintain a supersaturated state in the gut, improving absorption. |
| High first-pass metabolism. | 1. Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored, though this requires careful investigation of potential drug-drug interactions. 2. Encapsulation in nanoparticles may offer some protection from metabolic enzymes. |
| Individual subject variability. | Ensure consistent experimental conditions (e.g., fasting state of animals). Increase the number of subjects per group to improve statistical power and identify outliers. |
Issue 2: Difficulty in preparing a stable and reproducible this compound formulation.
| Possible Cause | Troubleshooting Suggestion |
| Aggregation of nanoparticles or liposomes. | 1. Optimize the concentration of stabilizers (e.g., surfactants, polymers) in your formulation. 2. Measure the zeta potential of your nanoparticles; a value further from zero (e.g., > ±30 mV) generally indicates better colloidal stability. |
| Low drug loading or encapsulation efficiency. | 1. Optimize the drug-to-carrier ratio. 2. For liposomes, consider using a different preparation method (e.g., thin-film hydration followed by extrusion) or varying the lipid composition. 3. For solid dispersions, ensure complete dissolution of both the drug and carrier in the solvent before drying. |
| Inconsistent particle size. | 1. Precisely control the parameters of your preparation method (e.g., homogenization pressure and cycles for SLNs, stirring speed and temperature for nanoprecipitation). 2. Use techniques like extrusion through membranes with defined pore sizes to obtain a more uniform size distribution for liposomes. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations in Healthy Volunteers
| Formulation | Dose of this compound (mg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (vs. TD) | Reference |
| Traditional Decoction (TD) | 2.07 ± 0.36 | 1.25 ± 1.83 | 1.55 ± 1.40 | 4.35 ± 7.21 | 1.0 | |
| Granule Powder (GP) | 2.28 ± 0.12 | 6.57 ± 6.72 | 2.30 ± 1.86 | 50.11 ± 55.42 | ~11.5 |
Table 2: Comparative Pharmacokinetics of this compound after Oral Administration of Pure Compound vs. Liposoluble Extract in Rats
| Formulation | Dose of this compound (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Reference |
| Pure this compound | 10 | 12.3 ± 3.5 | 0.5 | 35.8 ± 9.7 | |
| Liposoluble Extract | 10 | 45.2 ± 11.6 | 0.75 | 189.4 ± 45.2 |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.
-
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask with the aid of sonication or gentle heating.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
-
2. Preparation of this compound Liposomes by Thin-Film Hydration Method
-
Objective: To encapsulate this compound within liposomes to improve its solubility and in vivo stability.
-
Materials: this compound, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate-buffered saline (PBS, pH 7.4), Rotary evaporator, Probe sonicator or extruder.
-
Methodology:
-
Accurately weigh this compound, SPC, and cholesterol in a desired molar ratio (e.g., 1:10:2).
-
Dissolve all components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature for a specified time (e.g., 1 hour). This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Store the prepared liposomal suspension at 4 °C.
-
Mandatory Visualization
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrothis compound, and this compound after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tanshinone I Dosage for Anti-Cancer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone I in anti-cancer studies.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration for this compound in in vitro anti-cancer studies?
For initial in vitro experiments, a broad concentration range from sub-micromolar to high micromolar levels is recommended for screening.[1] Based on published data, concentrations often fall within the 1–50 µM range to observe significant effects on cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line. For example, the IC50 for Human Umbilical Vein Endothelial Cells (HUVECs) has been reported to be approximately 2.5 µM.[1]
2. How should I prepare this compound for cell culture experiments, considering its poor solubility?
This compound has low aqueous solubility.[2] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Sonication may be recommended to aid dissolution in DMSO.
3. What are the common challenges when working with this compound?
The primary challenges associated with this compound are its poor water solubility and low oral bioavailability for in vivo studies. This can lead to difficulties in achieving therapeutic concentrations. Additionally, solutions of similar compounds like Tanshinone IIA can be unstable, so it is best practice to prepare fresh solutions for each experiment or store aliquoted stock solutions at -80°C for short periods.
4. What are the established in vivo dosages for this compound in animal models?
In vivo dosages of this compound can vary based on the tumor model and administration route. Some reported dosages include:
-
Oral Gavage: 150 and 200 mg/kg in corn oil for prostate and lung cancer xenografts. Another study reported 200 mg/kg for H1299 lung cancer xenograft mice.
-
Intraperitoneal (i.p.) Injection: 10 mg/kg daily for 4 weeks to reduce lung metastasis of MDA-MB-231 xenograft tumors in nude mice.
5. Which signaling pathways are primarily affected by this compound in cancer cells?
This compound has been shown to modulate multiple signaling pathways involved in cancer progression. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Downregulation of this pathway can lead to apoptosis.
-
MAPK Pathway: this compound can influence the MAPK signaling cascade.
-
JAK/STAT3 Pathway: Inhibition of this pathway has been observed in osteosarcoma.
-
Aurora A/p53 Pathway: this compound can affect this pathway, leading to cell cycle arrest and apoptosis.
Troubleshooting Guides
Issue: High variability in experimental results.
-
Possible Cause: Instability of this compound solution.
-
Solution: Prepare fresh working solutions from a DMSO stock for each experiment. If storing stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles.
Issue: No significant anti-cancer effect observed at tested concentrations.
-
Possible Cause 1: The chosen cell line may be resistant to this compound.
-
Solution 1: Test a broader range of concentrations, potentially extending to higher micromolar levels. It is also beneficial to include a positive control (a known cytotoxic agent for that cell line) to ensure the assay is working correctly.
-
Possible Cause 2: Insufficient incubation time.
-
Solution 2: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for observing the effects of this compound.
Issue: Precipitation of this compound in cell culture media.
-
Possible Cause: Poor solubility and exceeding the solubility limit in the aqueous media.
-
Solution: Ensure the final concentration of DMSO from your stock solution is sufficient to maintain solubility but remains non-toxic to the cells (ideally below 0.1%). When diluting the stock solution, add it to the media with vigorous vortexing or mixing to ensure proper dispersion.
Data Presentation
Table 1: Summary of In Vitro Dosages and Effects of this compound
| Cell Line(s) | Concentration Range | Observed Effects | Reference |
| Various Cancer Cells | Sub-µM to high µM | Growth inhibition, proliferation inhibition, apoptosis induction | |
| HUVECs | IC50 of ~2.5 µM | Suppression of cell growth | |
| HUVECs & MDA-MB-231 | 1–50 µM | Inhibition of TNF-α-induced VEGF production | |
| H1299 Lung Cancer | Not specified | Apoptosis and G2/M cell cycle arrest | |
| Leukemia Cells | Not specified | Time- and dose-dependent apoptosis | |
| Breast Cancer Cells | Dose-dependent | Cytotoxicity, G0/G1 arrest (MCF-7), S and G2/M arrest (MDA-MB-231) |
Table 2: Summary of In Vivo Dosages and Effects of this compound
| Animal Model | Dosage and Administration Route | Observed Effects | Reference |
| DU 145 & H1299 Xenografts | 150 & 200 mg/kg (Oral gavage in corn oil) | Decreased microvessel density | |
| MDA-MB-231 Xenografts | 10 mg/kg (Daily i.p. injection for 4 weeks) | Reduced lung metastasis | |
| H1299 Xenograft Mice | 200 mg/kg (Oral gavage) | Reduction of tumor weight and angiogenesis | |
| CL1-5 Xenograft Mice | Not specified | Reduced tumorigenesis and metastasis |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Signaling Protein Analysis
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p53, p53, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Visualizations
References
Technical Support Center: Troubleshooting Tanshinone I Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Tanshinone I in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound, like other tanshinones, exhibits inherent instability in aqueous solutions, with noticeable degradation occurring within 24 hours.[1][2] Several factors can contribute to its degradation, including the choice of solvent, the pH of the solution, exposure to light, and storage temperature. For instance, in dimethyl sulfoxide (DMSO), a common solvent for stock solutions, dihydrotanshinone and cryptotanshinone have been observed to convert to this compound and Tanshinone IIA, which could alter the expected biological activity.[1][2]
Q2: What is the recommended solvent for preparing a stable stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[3] However, it is crucial to be aware that some conversion of related tanshinones to this compound can occur in DMSO. For immediate use in aqueous-based assays, it is advisable to prepare fresh dilutions from a DMSO stock and minimize the time the compound spends in the aqueous buffer.
Q3: How does pH affect the stability of this compound in my experimental buffer?
A3: While specific degradation kinetics of this compound across a wide pH range are not extensively documented in publicly available literature, studies on similar compounds like Tanshinone IIA and cryptotanshinone suggest that pH can significantly impact stability. Generally, extreme pH conditions (highly acidic or alkaline) can accelerate the degradation of tanshinones. It is recommended to maintain the pH of your experimental buffer within a neutral range (pH 6-8) to minimize degradation, unless the experimental design specifically requires otherwise.
Q4: I am observing inconsistent results in my experiments. Could light exposure be a factor?
A4: Yes, photostability is a critical factor for tanshinones. Exposure to light, particularly UV light, can lead to the degradation of Tanshinone IIA, and it is highly probable that this compound is also light-sensitive. It is strongly recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.
Q5: What are the optimal storage conditions for this compound solutions?
A5: For long-term storage, it is best to store this compound as a dry powder at -20°C. Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When stored in a solvent at -20°C, the stability is generally considered to be about one month, while at -80°C, it can be stable for up to a year. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation upon dilution of DMSO stock in aqueous buffer. | Low aqueous solubility of this compound. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Use a surfactant or co-solvent (e.g., Pluronic F-68, Tween 80) to improve solubility.- Prepare a more dilute stock solution in DMSO. |
| Loss of biological activity in stored aqueous solutions. | Degradation of this compound in the aqueous environment. | - Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock.- Minimize the time between solution preparation and experimental use. |
| Inconsistent results between experimental replicates. | Inconsistent light exposure or temperature fluctuations. | - Protect all solutions from light at all stages of the experiment.- Ensure a consistent temperature is maintained throughout the experimental setup. |
| Unexpected biological effects observed. | Conversion of other tanshinones to this compound in DMSO stock. | - If the starting material is a mixture of tanshinones, be aware of potential conversions.- Use highly purified this compound for preparing stock solutions to minimize confounding effects. |
Quantitative Stability Data
The following tables summarize the available data on the stability of this compound. Please note that comprehensive quantitative data for this compound under all conditions is limited in the current literature. The provided information is based on available studies and general knowledge of tanshinone stability.
Table 1: Stability of this compound in Different Solvents
| Solvent | Concentration | Temperature | Duration | Remaining (%) | Reference |
| DMSO | Not specified | Room Temp | > 24 hours | Significant conversion of other tanshinones to this compound may occur. | |
| Aqueous Solution | Not specified | Room Temp | 24 hours | Significant degradation observed for all tanshinones. | |
| Methanol | 0.2 mg/mL | 4°C (in darkness) | 7 days | No significant degradation observed. |
Table 2: Effect of pH on Tanshinone Stability (Qualitative)
| pH Range | Stability | Observations |
| Acidic (pH < 4) | Likely Unstable | Based on general tanshinone stability, degradation is expected. |
| Neutral (pH 6-8) | Moderately Stable | Generally recommended for experimental buffers to minimize degradation. |
| Alkaline (pH > 8) | Likely Unstable | Degradation is expected to increase with higher pH. |
Table 3: Effect of Temperature on this compound Stability
| Condition | Solvent | Half-life (t½) | Degradation Rate Constant (k) |
| High Temperature | Aqueous Solution | Data not available | Degradation of tanshinones is accelerated at high temperatures. |
| Room Temperature | Aqueous Solution | < 24 hours | Data not available |
| 4°C | Methanol | > 7 days | Data not available |
| -20°C (in solvent) | DMSO | ~1 month | Data not available |
| -80°C (in solvent) | DMSO | ~1 year | Data not available |
Table 4: Photostability of this compound
| Light Condition | Observation |
| Exposure to Light | Tanshinone IIA is known to be unstable under light, suggesting this compound is also likely photolabile. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol provides a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of methanol and water (e.g., 78:22 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection Wavelength:
-
270 nm
-
-
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Prepare the experimental solutions of this compound under the desired stress conditions (e.g., different pH, temperature, or light exposure).
-
At specified time points, withdraw an aliquot of the experimental solution.
-
If necessary, dilute the aliquot with the mobile phase to a concentration within the linear range of the standard curve.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample into the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
Calculate the remaining concentration of this compound by comparing the peak area to a standard curve generated from freshly prepared standards.
-
The degradation percentage can be calculated as: ((Initial Concentration - Concentration at time t) / Initial Concentration) * 100.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light for a defined period.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven for a defined period.
-
Alternatively, heat a solution of this compound in a stable solvent.
-
-
Photodegradation:
-
Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by the developed HPLC method.
-
Compare the chromatograms to identify degradation peaks and assess the resolution between the parent peak and the degradant peaks.
-
Signaling Pathway Diagrams
This compound has been reported to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate these pathways.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Tanshinone I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tanshinone I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic efficacy of this promising natural compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Strategies to Improve this compound Efficacy
-
Experimental Best Practices
-
-
Troubleshooting Guides
-
Nanoparticle Formulation and Characterization
-
In Vitro Cellular Assays
-
In Vivo Animal Studies
-
-
Experimental Protocols
-
Preparation of this compound-Loaded Pectin-Zein Nanoparticles
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
-
-
Quantitative Data Summary
-
Signaling Pathways and Experimental Workflows
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to enhance the therapeutic efficacy of this compound and best practices for its experimental use.
Strategies to Improve this compound Efficacy
Q1: What are the main challenges associated with the therapeutic use of this compound?
A1: The primary challenges hindering the clinical development of this compound are its poor water solubility, low bioavailability, short biological half-life, and suboptimal pharmacokinetic properties[1][2][3]. These factors limit its effective concentration at target sites when administered systemically.
Q2: What are the primary strategies to overcome the limitations of this compound?
A2: The two main strategies to enhance the therapeutic efficacy of this compound are:
-
Structural Modification: Synthesizing derivatives of this compound to improve its physicochemical and pharmacological properties, such as increased water solubility and enhanced anticancer activity[1][2].
-
Novel Drug Delivery Systems: Encapsulating this compound in carriers like nanoparticles, liposomes, or solid dispersions to improve its solubility, stability, and bioavailability.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a promising approach. This compound and its derivatives have been shown to have synergistic effects when combined with conventional chemotherapeutic drugs, potentially by sensitizing cancer cells to the treatment. For instance, combining this compound with epirubicin has shown enhanced inhibition of hepatocellular carcinoma.
Experimental Best Practices
Q4: How should I prepare this compound for in vitro experiments?
A4: Due to its poor water solubility, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It's crucial to be aware that some tanshinones can be unstable in DMSO, with potential conversion to other forms. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: I'm observing precipitation of this compound in my cell culture medium. What should I do?
A5: Precipitation is a common issue due to the low aqueous solubility of this compound. To troubleshoot this:
-
Ensure the final DMSO concentration is as low as possible.
-
Prepare fresh dilutions of your this compound stock solution for each experiment.
-
Consider using a formulation approach, such as complexing with cyclodextrins or using a serum-containing medium that can help to solubilize the compound.
-
Investigate the stability of this compound in your specific culture medium over the time course of your experiment, as tanshinones can degrade in aqueous solutions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Nanoparticle Formulation and Characterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in nanoparticles. | Poor affinity between this compound and the polymer matrix. Suboptimal formulation parameters (e.g., drug-to-polymer ratio, solvent choice). | Optimize the drug-to-polymer ratio. Screen different polymers or lipids for better compatibility with this compound. Modify the preparation method, for instance, by adjusting the stirring speed or temperature during nanoparticle formation. |
| Inconsistent particle size or high polydispersity index (PDI). | Inadequate control over the nanoprecipitation process. Aggregation of nanoparticles. | Ensure consistent and rapid mixing during the addition of the anti-solvent. Optimize the concentration of stabilizers (e.g., surfactants). Use a high-pressure homogenizer to reduce particle size and improve uniformity. |
| Precipitation of nanoparticles upon storage. | Instability of the nanoparticle suspension. Changes in pH or temperature. | Optimize the surface charge of the nanoparticles to ensure sufficient electrostatic repulsion (zeta potential should ideally be > ±30 mV). Add cryoprotectants before lyophilization for long-term storage. Store the nanoparticle suspension at the recommended temperature and protect from light. |
In Vitro Cellular Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability (e.g., MTT, CCK-8) assay results. | Uneven cell seeding. Precipitation of this compound in the culture wells. Instability of this compound in the culture medium. | Ensure a single-cell suspension before seeding and allow cells to adhere overnight before treatment. Visually inspect the wells for any precipitation after adding this compound. Prepare fresh drug dilutions for each experiment and minimize the time the compound is in the aqueous medium before being added to the cells. |
| No significant effect on the target signaling pathway in Western blot analysis. | Insufficient concentration or treatment time. Poor antibody quality. Low protein expression levels. | Perform a dose-response and time-course experiment to determine the optimal conditions. Validate your primary antibody using positive and negative controls. Ensure you are using an appropriate cell line with detectable levels of the target protein. |
| Unexpected or off-target effects observed. | Cytotoxicity of the solvent (e.g., DMSO). This compound interacting with multiple cellular targets. | Include a vehicle control (cells treated with the same concentration of DMSO without the drug) in all experiments. Thoroughly review the literature for known off-target effects of this compound. |
In Vivo Animal Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low bioavailability and poor therapeutic outcome after oral administration. | Poor absorption of this compound from the gastrointestinal tract. First-pass metabolism. | Utilize a drug delivery system (e.g., nanoparticles, solid dispersions) to enhance oral bioavailability. Consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, though formulation for these routes can be challenging. |
| Toxicity or adverse effects in the animal model. | High dosage of this compound or its formulation. Off-target effects. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor the animals closely for signs of toxicity (e.g., weight loss, changes in behavior). Consider using a targeted drug delivery system to reduce systemic toxicity. |
| High inter-animal variability in tumor growth or other endpoints. | Inconsistent tumor cell implantation. Variability in drug administration. Differences in animal metabolism. | Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. Ensure accurate and consistent dosing for all animals. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of this compound-Loaded Pectin-Zein Nanoparticles
This protocol is adapted from a method for preparing tanshinone-loaded nanoparticles using anti-solvent precipitation.
Materials:
-
This compound
-
Zein
-
Pectin
-
Ethanol (85%)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Preparation of Zein-Tanshinone I Solution: a. Dissolve 1 g of zein in 50 mL of 85% ethanol solution with magnetic stirring at room temperature for 2 hours. b. Add the desired amount of this compound powder (e.g., a mass ratio of 0.1:1 of this compound to zein) to the zein solution. c. Stir the mixture in the dark for 1 hour to ensure complete dissolution of this compound.
-
Preparation of Pectin Solution: a. Dissolve pectin powder in 100 mL of deionized water with magnetic stirring for 24 hours at room temperature to prepare a pectin stock solution (e.g., 1 g/L).
-
Nanoparticle Formation: a. Add the zein-Tanshinone I solution dropwise to 50 mL of the pectin solution under magnetic stirring at 800 rpm. b. Continue stirring for 30 minutes to allow for the formation of this compound-loaded zein/pectin nanoparticles.
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using a dynamic light scattering (DLS) instrument. b. Determine the encapsulation efficiency and drug loading capacity using a validated analytical method such as HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. c. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of PI3K/Akt Signaling Pathway
Materials:
-
Treated and untreated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer and collect the supernatant containing the proteins. b. Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Strip the membrane and re-probe with other primary antibodies (e.g., anti-Akt and anti-β-actin for loading control). c. Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound and its derivatives.
Table 1: In Vitro Anti-proliferative Activity of this compound and a Potent Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB | - | |
| This compound | KB/VCR (vincristine-resistant) | - | |
| Derivative 22h | KB | ~0.33 | |
| Derivative 22h | KB/VCR (vincristine-resistant) | ~0.12 |
Table 2: Pharmacokinetic Properties of a this compound Derivative
| Compound | Parameter | Value | Reference |
| Derivative 22h | Aqueous Solubility | 15.7 mg/mL | |
| Half-life (T1/2) | 2.58 h | ||
| Oral Bioavailability (F) | 21% |
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for nanoparticle preparation and characterization.
References
- 1. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Chemical Stability and Bioactivity of this compound, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Tanshinone I Administration in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the administration of Tanshinone I in animal models. Addressing common challenges and offering detailed protocols, this resource aims to refine experimental design and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common administration routes for this compound in animal models?
A1: The most frequently employed administration routes for this compound and its analogues (like Tanshinone IIA) in animal models include oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and intragastric (i.g.) administration. The choice of route depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used.
Q2: Why is the oral bioavailability of this compound low?
A2: this compound exhibits poor oral bioavailability primarily due to its low aqueous solubility. This characteristic hinders its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.
Q3: What are some strategies to improve the oral bioavailability of this compound?
A3: To overcome the challenge of low oral bioavailability, researchers have explored various formulation strategies. These include the use of nanoparticles, solid dispersions, and micronized granular powders. These approaches aim to increase the surface area of the drug particles, thereby enhancing their dissolution rate and subsequent absorption.
Q4: What are suitable vehicles for formulating this compound for different administration routes?
A4: The selection of an appropriate vehicle is critical for the successful administration of the poorly soluble this compound. Common vehicles include:
-
Oral Gavage: 0.5% sodium carboxymethylcellulose or 0.5% methyl cellulose in water.
-
Intravenous Injection: A solution containing 5% Dimethyl sulfoxide (DMSO), 5% Solutol HS-15, and 5% PEG-400 in saline.
-
Intraperitoneal Injection: A suspension in corn oil or a solution containing DMSO and PEG-400. It is crucial to minimize the concentration of DMSO to avoid potential toxicity.
Q5: Are there any known toxicities associated with the vehicles used for this compound administration?
A5: Yes, some vehicles can have inherent toxicities. For instance, high concentrations of DMSO can cause inflammation and other adverse effects. It is essential to conduct pilot studies to determine the maximum tolerated dose of the chosen vehicle in the specific animal model. Aqueous solutions of cellulose derivatives are generally well-tolerated.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in the formulation upon preparation or during administration.
-
Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Increase Solubilizing Agents: Gradually increase the concentration of co-solvents like DMSO or PEG-400 in the vehicle, while remaining within the tolerated limits for the animal model.
-
Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or Poloxamer 188, to improve the solubility and stability of the formulation.
-
Particle Size Reduction: If preparing a suspension, ensure that the this compound particles are micronized to the smallest possible size to enhance dissolution.
-
Sonication: Use a sonicator to aid in the dissolution of this compound in the vehicle.
-
pH Adjustment: Although less common for this compound, adjusting the pH of the vehicle (if appropriate for the compound's chemistry and the administration route) can sometimes improve solubility.
-
Issue 2: Local irritation, inflammation, or skin necrosis at the injection site (i.p. or i.v.).
-
Cause: High concentration of the drug or co-solvents (like DMSO), or precipitation of the drug at the injection site.
-
Troubleshooting Steps:
-
Dilute the Formulation: Decrease the concentration of this compound and any potentially irritating excipients in the formulation.
-
Optimize Vehicle Composition: Reduce the percentage of organic co-solvents like DMSO to the minimum required for solubilization.
-
Change Administration Site: Rotate the injection sites for subsequent administrations to minimize localized irritation.
-
Ensure Complete Solubilization: Visually inspect the formulation for any signs of precipitation before injection. If precipitation is observed, the formulation should be remade.
-
Consider an Alternative Route: If local irritation persists, consider if an alternative administration route (e.g., oral gavage with an improved bioavailability formulation) could achieve the desired systemic exposure.
-
Issue 3: Unexpected animal mortality or signs of systemic toxicity.
-
Cause: This could be due to the inherent toxicity of this compound at the administered dose, toxicity of the vehicle, or a combination of both.
-
Troubleshooting Steps:
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of your specific this compound formulation in the chosen animal model.
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to differentiate between the effects of the vehicle and the drug.
-
Review Literature: Consult existing literature for reported LD50 (median lethal dose) values and toxicokinetic data for this compound in similar animal models.
-
Monitor Animal Health: Closely monitor the animals post-administration for any signs of distress, weight loss, or changes in behavior. If signs of toxicity are observed, consider reducing the dose or frequency of administration.
-
Issue 4: Difficulty in performing oral gavage leading to animal stress or injury.
-
Cause: Improper technique or inappropriate gavage needle size.
-
Troubleshooting Steps:
-
Proper Training: Ensure that all personnel performing oral gavage are properly trained in the correct technique to minimize stress and prevent injury to the animal.
-
Correct Needle Size: Use a gavage needle of the appropriate size and length for the specific animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[2] The tip should be bulbous and smooth.[3]
-
Correct Restraint: Use a firm but gentle restraint technique to keep the animal still and in the correct posture.
-
Alternatives to Gavage: For long-term studies, consider alternative, less stressful methods of oral administration, such as incorporating the compound into palatable food or a gel.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and IIA via Different Administration Routes in Animal Models.
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Bioavailability (%) |
| Cryptotanshinone | Rat | Oral (p.o.) | 100 | 2.1 |
| Cryptotanshinone | Rat | Intraperitoneal (i.p.) | 100 | 10.6 |
| Tanshinone IIA | Rat | Oral (p.o.) | - | < 3.5 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. Stir vigorously until a homogenous suspension is formed.
-
This compound Suspension: Weigh the required amount of this compound powder. Gradually add the methyl cellulose vehicle to the powder while triturating in a mortar and pestle to create a fine, uniform suspension.
-
Dose Calculation: Calculate the required volume of the suspension to be administered based on the animal's body weight and the desired dose. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[2][4]
-
Animal Restraint: Gently but firmly restrain the rat.
-
Gavage Needle Insertion: Measure the correct length of the gavage needle (from the corner of the mouth to the last rib) and mark it. Gently insert the gavage needle into the esophagus. The animal should swallow as the tube is passed. Do not force the needle.
-
Administration: Once the needle is correctly placed, slowly administer the suspension.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Preparation and Administration of this compound for Intravenous Injection in Mice
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 5% Solutol HS-15, and 5% PEG-400 in sterile saline.
-
This compound Solution: Dissolve the required amount of this compound in the vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution. Allow the solution to return to room temperature before injection.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight. The typical injection volume for a tail vein injection in a mouse is around 100-200 µL.
-
Animal Preparation: Place the mouse in a restraining device. To promote vasodilation of the tail veins, warm the tail using a heat lamp or warm water.
-
Injection: Locate one of the lateral tail veins. Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Post-Injection Care: After injection, apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 3: Preparation and Administration of this compound for Intraperitoneal Injection in Mice
-
Vehicle Preparation: Prepare a suitable vehicle, such as corn oil or a solution of DMSO and PEG-400 in saline (keeping the DMSO concentration low).
-
This compound Formulation: Prepare a solution or a fine suspension of this compound in the chosen vehicle.
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight. The maximum recommended volume for i.p. injection in mice is typically around 10 ml/kg.
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Administration: Slowly inject the formulation into the peritoneal cavity.
-
Post-Injection Monitoring: Return the animal to its cage and observe for any signs of pain or distress.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key pathways and workflows relevant to this compound administration experiments.
Caption: Experimental workflow for the preparation and administration of this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Caption: Modulation of JNK and ERK signaling pathways by this compound.
References
Technical Support Center: Tanshinone I in Experimental Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone I. The focus is on minimizing its cytotoxic effects in normal cells during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal cells?
A1: Yes, while this compound often exhibits selective cytotoxicity towards cancer cells, it can also be toxic to normal cells, especially at higher concentrations.[1][2] The degree of cytotoxicity can vary depending on the cell type and experimental conditions.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity in normal cells?
A2: The cytotoxic effects of this compound in normal cells are primarily mediated through the induction of apoptosis (programmed cell death). This involves the activation of intrinsic apoptotic pathways, characterized by mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[3][4] Key signaling pathways implicated in this process include the PI3K/Akt/mTOR and MAPK/ERK pathways.[5]
Q3: How can I reduce the cytotoxicity of this compound in my normal cell cultures?
A3: Several strategies can be employed to minimize the off-target effects of this compound on normal cells:
-
Dose Optimization: Carefully titrate the concentration of this compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells.
-
Use of Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and pharmacokinetic profile, potentially reducing its toxicity to normal tissues.
-
Combination Therapy: Co-administering this compound with other therapeutic agents can allow for lower, less toxic doses of each compound while achieving a synergistic effect.
-
Structural Analogs: Consider using synthetic derivatives of this compound that have been designed to have improved anticancer activity and reduced cytotoxicity.
Q4: Are there any known structural features of this compound that contribute to its cytotoxicity?
A4: The cytotoxic activity of tanshinones is influenced by their chemical structure. For instance, modifications to the furan ring and the ortho-diquinone structure can alter the compound's biological activity and toxicity profile.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of apoptosis observed in normal control cells. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value in your specific normal cell line and use a concentration well below this for your experiments. |
| The normal cell line is particularly sensitive to this compound. | Consider using a different, more robust normal cell line for your control experiments. Refer to the data in Table 1 for guidance on cell line sensitivity. | |
| Inconsistent results in cytotoxicity assays. | Poor solubility of this compound in culture medium. | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the medium is low and consistent across all experiments. Consider using a drug delivery system to improve solubility. |
| Instability of this compound in culture conditions. | Prepare fresh dilutions of this compound for each experiment. Protect stock solutions from light and store them at the recommended temperature. | |
| Difficulty in translating in vitro findings to in vivo models due to toxicity. | Poor bioavailability and off-target toxicity of free this compound. | Utilize a nanoparticle or liposomal formulation of this compound to improve its pharmacokinetic properties and reduce systemic toxicity. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Analogs in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | K562 | Human Chronic Myeloid Leukemia | 29.62 (24h), 8.81 (48h) | |
| This compound | U2OS | Human Osteosarcoma | 3.83 (24h), 1.99 (48h) | |
| This compound | HeLa | Human Cervical Cancer | 15.48 | |
| This compound | MCF-7 | Human Breast Cancer | ~5-10 | |
| This compound | MDA-MB-231 | Human Breast Cancer | ~5-10 | |
| Dihydrothis compound | U2OS | Human Osteosarcoma | 3.83 (24h), 1.99 (48h) | |
| Dihydrothis compound | HeLa | Human Cervical Cancer | 15.48 | |
| Dihydrothis compound | NRK-49F | Normal Rat Kidney Fibroblasts | 25.00 | |
| Cryptotanshinone | HeLa | Human Cervical Cancer | >100 | |
| Cryptotanshinone | MCF-7 | Human Breast Cancer | >100 | |
| Cryptotanshinone | Normal Fibroblast | Human Normal Fibroblast | >250 | |
| Tanshinone IIA | HeLa | Human Cervical Cancer | 59.53 | |
| Tanshinone IIA | MCF-7 | Human Breast Cancer | 36.27 | |
| Tanshinone IIA | Normal Fibroblast | Human Normal Fibroblast | >1000 | |
| Hydroxycryptotanshinone | HeLa | Human Cervical Cancer | 17.55 | |
| Hydroxycryptotanshinone | MCF-7 | Human Breast Cancer | 16.97 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of liposomes to encapsulate this compound, which can help reduce its cytotoxicity to normal cells.
Materials:
-
This compound
-
Soybean lecithin
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, soybean lecithin, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids can be optimized, but a common starting point is a 4:1 ratio of lecithin to cholesterol.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the chloroform.
-
Continue evaporation until a thin, uniform lipid film forms on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath for 1-2 hours at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and spectrophotometry.
-
Protocol 2: Synthesis of a Low-Toxicity this compound Derivative (Azacyclo Moiety)
This protocol outlines a general procedure for the synthesis of novel this compound derivatives with potentially reduced cytotoxicity, based on a one-pot three-component domino reaction.
Materials:
-
This compound
-
3-amino-1,2,4-triazole
-
Various aldehydes
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 3-amino-1,2,4-triazole (1 mmol), an aldehyde (1 mmol), and 3-hydroxy-8-methyl-1,4-phenanthrenequinone (a derivative of this compound, 1 mmol).
-
Add a catalytic amount of p-TsOH (0.1 mmol).
-
-
Reaction Conditions:
-
Stir the mixture at 110°C. The reaction time will vary depending on the specific aldehyde used and should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture and add water (10 mL).
-
Extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., chloroform:ethyl acetate) to obtain the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Evaluate the cytotoxicity of the new derivative in both cancer and normal cell lines using an MTT or similar assay to assess for reduced toxicity.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Navigating Batch-to-Batch Variability of Commercial Tanshinone I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with commercial Tanshinone I. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the challenges posed by batch-to-batch variability of this bioactive compound. Inconsistent experimental results can often be traced back to variations in the purity, composition, and stability of the this compound used. This guide will equip you with the knowledge and tools to identify, troubleshoot, and manage these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] It is known to possess a range of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] Key mechanisms of action include the modulation of critical cellular signaling pathways such as the PI3K/Akt/mTOR and Nrf2 pathways, which are involved in cell survival, proliferation, and antioxidant defense.[3][4]
Q2: What are the common causes of batch-to-batch variability in commercial this compound?
A2: Batch-to-batch variability of commercial this compound can arise from several factors, primarily related to its natural origin and manufacturing process. These include:
-
Source Material Variation: The concentration of this compound in the raw Salvia miltiorrhiza plant can vary significantly due to genetic differences, growing conditions (soil, climate), and harvest time.[5]
-
Extraction and Purification Processes: Different manufacturers may use varying extraction and purification methods, leading to differences in the final purity and the profile of co-eluting impurities.
-
Presence of Related Tanshinones: Commercial preparations of this compound may contain other structurally similar tanshinones, such as Tanshinone IIA, Cryptotanshinone, and Dihydrothis compound, as minor impurities. The relative amounts of these can differ between batches.
-
Stability and Storage: this compound can be sensitive to light and temperature, and improper storage can lead to degradation over time.
Q3: How can batch-to-batch variability of this compound affect my experimental results?
A3: Inconsistent purity and impurity profiles between batches of this compound can lead to significant variations in experimental outcomes, including:
-
Inconsistent IC50 Values: The half-maximal inhibitory concentration (IC50) in cell viability assays can shift between batches if the actual concentration of the active compound varies or if impurities have synergistic or antagonistic effects.
-
Variable Effects on Signaling Pathways: The presence of other bioactive tanshinones can lead to off-target effects or modulation of signaling pathways in a manner not solely attributable to this compound.
-
Poor Reproducibility: The inability to reproduce results from previous experiments is a hallmark of batch-to-batch variability and can compromise the validity of your research findings.
Q4: Are there any known common impurities in commercial this compound?
A4: While specific impurity profiles are often proprietary to the manufacturer, common impurities in tanshinone preparations can include other related tanshinone compounds due to their co-extraction from the natural source. These may include Tanshinone IIA, Cryptotanshinone, and Dihydrothis compound. Additionally, depending on the purification process, residual solvents or reagents may be present. In derivatives of other tanshinones, such as Sodium Tanshinone IIA Sulfonate, impurities like sodium this compound sulfonate and sodium salvianolic acid sulfonate have been identified, suggesting that these related compounds could potentially be found in this compound preparations as well.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered when using commercial this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Symptoms: You observe a significant shift in the IC50 value of this compound in your cancer cell line compared to previous experiments or published data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variation in Purity of this compound Batch | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity values. 2. Perform In-House Quality Control: Use HPLC to verify the purity of the new batch against a previously validated batch or a certified reference standard (see HPLC protocol below). |
| Presence of Bioactive Impurities | 1. Analyze Impurity Profile: If possible, use HPLC-MS to identify and semi-quantify major impurities. Compare the impurity profile to previous batches. 2. Consider Synergistic/Antagonistic Effects: Other tanshinones can also be cytotoxic. Their presence, even in small amounts, can alter the apparent IC50 of this compound. |
| Compound Degradation | 1. Check Storage Conditions: Ensure this compound is stored as recommended by the supplier (typically at -20°C, protected from light). 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions in a suitable solvent like DMSO for each set of experiments. |
| Assay-Specific Variability | 1. Consistent Cell Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift. 2. Standardize Seeding Density: Ensure consistent cell seeding density across all experiments. 3. Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose. |
Hypothetical Example of Batch-to-Batch Variability in this compound
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% |
| Tanshinone IIA (%) | 0.8% | 2.5% | 0.3% |
| Cryptotanshinone (%) | 0.5% | 1.8% | 0.4% |
| Unknown Impurity (%) | 0.2% | 0.5% | 0.2% |
| Observed IC50 in A549 cells (µM) | 5.2 | 8.5 | 4.9 |
This table is for illustrative purposes only and represents hypothetical data.
Issue 2: Unexpected or Inconsistent Results in Western Blot Analysis of Signaling Pathways
Symptoms: You observe variability in the phosphorylation status or expression levels of proteins in the PI3K/Akt/mTOR or Nrf2 pathways after treatment with different batches of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Potency of this compound Batches | 1. Normalize to Purity: Adjust the concentration of this compound used in your experiments based on the purity determined by HPLC for each batch. 2. Perform Dose-Response: For each new batch, perform a dose-response experiment to determine the optimal concentration for observing the desired effect on the signaling pathway. |
| Off-Target Effects from Impurities | 1. Review Literature on Impurity Bioactivity: If you have identified impurities, research their known effects on your signaling pathway of interest. For example, Tanshinone IIA is also known to affect the PI3K/Akt pathway. 2. Use a Highly Purified Standard: If possible, compare your results with those obtained using a certified reference standard of this compound with very high purity. |
| Experimental Technique Variability | 1. Consistent Treatment Times: Ensure that the duration of this compound treatment is consistent across all experiments. 2. Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. 3. Antibody Validation: Ensure your primary and secondary antibodies are validated and used at the optimal dilution. |
Experimental Protocols
Protocol 1: Quality Control of Commercial this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound to verify its purity.
Materials:
-
This compound sample (from commercial supplier)
-
This compound certified reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Acetic acid
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase of methanol and water (78:22, v/v) containing 0.5% acetic acid. Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Sample Solution: Accurately weigh and dissolve the commercial this compound sample in methanol to a final concentration within the calibration range (e.g., 20 µg/mL).
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Water:Acetic Acid (78:22:0.5)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Determine the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound activates the Nrf2 antioxidant response pathway.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 5. Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics [mdpi.com]
Technical Support Center: Optimization of Tanshinone I Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Tanshinone I from Salvia miltiorrhiza (Danshen).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent selection. 2. Suboptimal solid-to-liquid ratio.[1][2] 3. Insufficient extraction time or temperature. 4. Degradation of this compound.[3][4] | 1. Use appropriate organic solvents like ethanol, methanol, or ethyl acetate. Adding 5% acetic acid to ethanol can significantly improve extraction.[1] For a greener approach, consider Cloud Point Extraction (CPE) with a natural surfactant like lecithin. 2. Optimize the solid-to-liquid ratio. A common starting point is 1:20 (g/mL). 3. Increase extraction time or use methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to reduce time and improve efficiency. For CPE, room temperature (25 ± 2 °C) has been shown to be effective. 4. Avoid excessive heat, as tanshinones can be thermally labile. |
| Poor Selectivity (High Impurity Levels in Crude Extract) | 1. Solvent is too polar or non-polar, co-extracting a wide range of compounds. 2. Plant material contains a high level of impurities. | 1. Use a solvent with appropriate polarity. Ethyl acetate is a good option for selective extraction of tanshinones. 2. Pre-wash the plant material with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction. |
| Solvent Recovery Issues | 1. Use of high-boiling-point solvents. 2. Emulsion formation during liquid-liquid extraction. | 1. Whenever possible, use solvents with lower boiling points for easier removal by rotary evaporation. 2. Add salt (e.g., NaCl) to break the emulsion. For CPE, addition of NaCl can also enhance phase separation. |
Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Improper sample preparation. | 1. For High-Speed Counter-Current Chromatography (HSCCC), a common two-phase solvent system is light petroleum-ethyl acetate-methanol-water. For HPLC, a C18 column with a mobile phase of methanol-water with acetic acid is often used. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the crude extract is fully dissolved and filtered before loading. |
| Low Purity of Final Product | 1. Co-elution of compounds with similar polarities. 2. Incomplete removal of impurities in previous steps. | 1. Optimize the gradient elution program or switch to a different chromatographic technique (e.g., from macroporous resin to semi-preparative HPLC). 2. Incorporate a pre-purification step using macroporous adsorption resins to enrich the tanshinone fraction before final purification. |
| Product Loss During Purification | 1. Adsorption of this compound onto glassware or chromatographic media. 2. Multiple purification steps leading to cumulative losses. | 1. Silanize glassware to reduce adsorption. Choose a chromatographic resin with low irreversible adsorption. 2. Streamline the purification workflow. One-step HSCCC separation has been shown to be effective in obtaining high-purity tanshinones. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting this compound?
A1: While traditional methods using organic solvents like ethanol and methanol are common, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer higher efficiency and shorter extraction times. Cloud Point Extraction (CPE) using natural surfactants like lecithin is an emerging eco-friendly and efficient alternative that minimizes the use of organic solvents.
Q2: How can I improve the purity of my this compound extract before final purification?
A2: Pre-purification using macroporous adsorption resins is an effective strategy. By using a stepwise elution with increasing concentrations of ethanol, you can effectively remove impurities and enrich the total tanshinone content.
Q3: What is a good starting point for developing an HPLC method for the analysis of this compound?
A3: A common and effective HPLC method involves a C18 column with a mobile phase consisting of a methanol-water mixture (e.g., 78:22, v/v) containing a small amount of acetic acid (e.g., 0.5%).
Q4: Are there any "green" extraction methods available for this compound?
A4: Yes, Cloud Point Extraction (CPE) with natural surfactants like lecithin is considered a green method as it primarily uses water as the solvent and minimizes the use of volatile and toxic organic solvents. Supercritical CO2 extraction is another environmentally friendly technique.
Q5: What purity levels can be expected for this compound after purification?
A5: With optimized purification techniques like High-Speed Counter-Current Chromatography (HSCCC), purities of over 99% for this compound can be achieved.
Experimental Protocols
1. Cloud Point Extraction (CPE) of this compound
This protocol is based on an optimized, eco-friendly extraction method.
-
Sample Preparation: Dry the roots of Salvia miltiorrhiza at 55°C and grind them into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample.
-
Add 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl.
-
The optimal pH is around 6, which often does not require adjustment.
-
Perform ultrasonic-assisted extraction for 40 minutes at room temperature (25 ± 2 °C).
-
Centrifuge the mixture to separate the surfactant-rich phase (containing the extracted tanshinones) from the aqueous phase and solid residue.
-
Collect the surfactant-rich phase for analysis or further purification.
-
2. High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
This protocol describes a one-step purification of this compound from a crude extract.
-
Crude Extract Preparation: Extract the powdered Salvia miltiorrhiza with ethyl acetate under reflux. Evaporate the solvent to obtain the crude extract.
-
HSCCC Procedure:
-
Two-Phase Solvent System: Prepare a mixture of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v). Thoroughly mix and allow the phases to separate in a separatory funnel.
-
Stationary and Mobile Phases: Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Operation:
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at an appropriate speed (e.g., 800-900 rpm).
-
Pump the mobile phase into the column at a specific flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small amount of the mobile phase.
-
Monitor the effluent with a UV detector and collect fractions.
-
-
Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound. Combine the desired fractions and evaporate the solvent.
-
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Tanshinones
| Extraction Method | Key Parameters | This compound Yield/Content | Purity/Efficiency | Reference(s) |
| Cloud Point Extraction (CPE) | 1g sample, 20mL solvent, 3% lecithin, 2% NaCl, pH 6, 25°C | - | 15.77% increase in extraction efficiency compared to water extraction. | |
| Ethyl Acetate Reflux | - | 16.2 mg from 400 mg of crude extract. | 99.1% purity after HSCCC. | |
| Methanol-Water (78:22, v/v) with 0.5% Acetic Acid | HPLC mobile phase used for analysis of extract | 0.0091 mg/g | - | |
| Microwave-Assisted Extraction (MAE) | 95% ethanol, 2 min, 10:1 liquid/solid ratio | 0.11% | Higher or same as conventional methods in a shorter time. |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical flow for troubleshooting common extraction and purification issues.
References
Technical Support Center: Preventing Precipitation of Tanshinone I in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Tanshinone I in cell culture media. This compound is a lipophilic compound with poor water solubility, which often presents challenges during in vitro experiments.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound is primarily due to its hydrophobic nature and low solubility in aqueous solutions like cell culture media.[2] Several factors can cause or worsen this issue:
-
Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its solubility threshold.[4]
-
Improper Dilution: Adding the concentrated stock solution too quickly into the medium creates localized high concentrations, causing the compound to crash out of solution.
-
Solvent Shock: A rapid change in solvent from a high-percentage organic solvent (like DMSO) to the aqueous medium can cause immediate precipitation.
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH (due to the CO2 environment in an incubator) can decrease the compound's solubility.
-
Media Components: this compound may interact with salts, proteins, or other components in the serum or base medium, leading to precipitation over time.
Q2: What is the best solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound. It is a red crystalline powder that is highly soluble in DMSO. For best results, use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
High concentrations of DMSO can be toxic to cells. Therefore, it is critical to keep the final concentration in your culture as low as possible.
-
General Guideline: A final DMSO concentration of less than 0.5% is widely considered safe for most cell lines.
-
High Sensitivity: For sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.
Q4: How should I properly dilute my this compound stock solution into the media to avoid precipitation?
The dilution procedure is critical. To minimize precipitation:
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the compound.
-
Add Stock to Medium: Never add medium to your stock. Always add the small volume of stock solution to the larger volume of medium.
-
Dilute Dropwise and Mix: Add the stock solution drop-by-drop into the pre-warmed medium while gently vortexing or swirling the tube. This prevents localized over-concentration and allows the compound to disperse evenly.
Q5: My compound still precipitates at my desired concentration. What advanced strategies can I try?
If standard methods fail, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Use of Co-solvents: In some cases, using co-solvents like polyethylene glycol (PEG) alongside DMSO in the formulation can improve solubility.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, forming a complex that is significantly more water-soluble. This method has proven effective for other tanshinones and is a powerful strategy to increase solubility and bioavailability.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used at low concentrations to help maintain the compound's solubility in the medium.
Troubleshooting Guide
This guide addresses specific precipitation scenarios you might encounter during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | 1. Concentration Exceeds Solubility: The final concentration is too high for the aqueous medium. 2. Solvent Shock: The rapid polarity shift from DMSO to the aqueous medium is causing the compound to fall out of solution. 3. Low Temperature: Cold medium reduces the solubility of the compound. | 1. Decrease Final Concentration: Test a lower final concentration of this compound. 2. Optimize Dilution: Pre-warm the medium to 37°C. Add the DMSO stock very slowly (dropwise) while continuously and gently vortexing the medium. 3. Increase Stock Concentration: Prepare a more concentrated DMSO stock so a smaller volume is needed for the final dilution, keeping the final DMSO percentage low. |
| The solution is initially clear, but a precipitate forms over time in the incubator. | 1. Temperature/pH Shift: The change in temperature to 37°C and/or the change in medium pH in the CO2 incubator is reducing solubility. 2. Interaction with Media Components: The compound is interacting with salts, serum proteins, or other components in the medium, forming an insoluble complex. 3. Compound Instability: The compound may be degrading over the course of the experiment. | 1. Pre-equilibrate Medium: Ensure the medium is fully equilibrated at 37°C and the correct CO2 concentration before adding the compound. 2. Test in Simpler Media: Check the compound's solubility in a simpler buffer like PBS to determine if media components are the cause. If so, consider using a different medium formulation or reducing the serum concentration if experimentally permissible. 3. Prepare Freshly: Prepare the working solution immediately before adding it to the cells. |
| No visible precipitate, but cell toxicity or inconsistent results are observed. | 1. Micro-precipitation: Small, invisible precipitates are forming, altering the effective concentration of the compound and potentially causing cytotoxicity. 2. High DMSO Concentration: The final DMSO concentration may be too high for your specific cell line. | 1. Check for Micro-precipitates: Centrifuge the solution and inspect for a pellet, or examine a small aliquot under a microscope. 2. Perform a Solubility Assay: Conduct a kinetic solubility assay (see protocol below) to determine the true maximum soluble concentration under your specific experimental conditions. 3. Run a DMSO Toxicity Curve: Determine the maximum DMSO concentration your cells can tolerate without affecting viability. Ensure your final DMSO concentration is well below this toxic threshold. |
Data Presentation
Quantitative data for this compound and recommended solvent concentrations are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₈H₁₂O₃ | |
| Molecular Weight | 276.29 g/mol | |
| Appearance | Red crystalline powder |
| Solubility in DMSO | ≥2.5 - 27.6 mg/mL (Varies by supplier and purity) | |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. Concentration | Justification | Source(s) |
|---|---|---|---|
| Sensitive/Primary Cells | ≤ 0.1% | Minimizes risk of off-target effects and cytotoxicity. | |
| Most Robust Cell Lines | ≤ 0.5% | Generally considered safe and non-toxic for many established cell lines. |
| Upper Limit (Use with Caution) | 1.0% | May be tolerated by some cell lines, but requires validation to rule out toxicity. | |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If solubility issues persist, gently warm the tube to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for a short period. Visually inspect to ensure no particles remain.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C to prevent degradation and repeated freeze-thaw cycles. The stock solution should be used within one month for best results.
Protocol 2: Determination of Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions (kinetic solubility).
Materials:
-
High-concentration this compound stock solution (e.g., 20 mM in 100% DMSO)
-
Cell culture medium of interest (with serum, if applicable), pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes or a clear 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, to test a maximum concentration of 100 µM from a 20 mM stock, you would perform a 1:200 dilution (e.g., 2 µL of stock into 398 µL of media).
-
Vortex Gently: Immediately after adding the stock to the medium for each dilution, vortex gently to ensure thorough mixing.
-
Incubation and Observation: Incubate the tubes or plate under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2, 8, or 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution against a dark background for any signs of precipitation, such as cloudiness, crystals, or sediment.
-
(Optional) Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each tube onto a microscope slide and check for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains completely clear and free of any visible precipitate is considered the maximum soluble concentration for your specific experimental conditions.
Visualizations
Below are diagrams illustrating key workflows and logic for handling this compound.
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Permeability of Tanshinone I Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the permeability of Tanshinone I across the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with nanoparticle-based delivery systems for this compound.
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Q: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency (EE%) of a hydrophobic drug like this compound is a common challenge. Here are potential causes and troubleshooting steps:
-
Poor Drug Solubility in the Organic Phase: this compound must be fully dissolved in the organic solvent along with the polymer before the nanoparticle formation process.
-
Solution: Ensure complete dissolution by gentle heating or sonication. You can also try screening different organic solvents in which both this compound and the polymer are highly soluble.
-
-
Rapid Drug Precipitation: If the drug precipitates out of the organic phase too quickly upon addition of the anti-solvent, it will not be efficiently encapsulated.
-
Solution: Optimize the rate of addition of the anti-solvent. A slower, more controlled addition can allow for better co-precipitation of the drug and polymer. Adjusting the stirring speed can also influence the precipitation rate.
-
-
Inappropriate Drug-to-Polymer Ratio: An insufficient amount of polymer cannot effectively encapsulate a high concentration of the drug.
-
Solution: Experiment with different weight ratios of this compound to the polymer. A higher polymer concentration may improve encapsulation, but be mindful of the final particle size and drug loading capacity.
-
-
Unfavorable pH: The pH of the aqueous phase can influence the surface charge and self-assembly of certain polymers, affecting drug encapsulation.
-
Solution: Adjust the pH of the anti-solvent phase, especially when using pH-sensitive polymers. For many polymers, nanoparticle formation is more efficient near their isoelectric point.
-
Issue 2: Nanoparticle Aggregation and Instability
Q: The nanoparticles I've formulated are aggregating, as indicated by a large polydispersity index (PDI) and visible precipitation. How can I improve their stability?
A: Nanoparticle aggregation is often due to insufficient surface stabilization.
-
Insufficient Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant, PEG) may be too low to adequately coat the nanoparticle surface and prevent aggregation.
-
Solution: Increase the concentration of the stabilizer in your formulation. Perform a concentration-response study to find the optimal stabilizer concentration that yields the smallest particle size and PDI.
-
-
Inappropriate Stabilizer: The chosen stabilizer may not be the most effective for your polymer and solvent system.
-
Solution: Screen different types of stabilizers. For oil-in-water nanoemulsions, common stabilizers include Tween 80 and lecithin. For polymeric nanoparticles, PEGylation is a widely used strategy to enhance stability.
-
-
High Nanoparticle Concentration: A very high concentration of nanoparticles can lead to increased collision frequency and aggregation.
-
Solution: If possible, work with a more dilute nanoparticle suspension during formulation and purification.
-
-
Improper Storage Conditions: Temperature and pH fluctuations during storage can destabilize nanoparticles.
-
Solution: Store the nanoparticle suspension at a recommended temperature (often 4°C) and in a buffer that maintains a stable pH.
-
Issue 3: High Variability in In Vitro BBB Permeability Assays
Q: I am observing high variability in the permeability of this compound across my in vitro BBB model (e.g., Transwell assay). What could be the cause?
A: High variability in in vitro BBB models is a known challenge and can stem from several factors related to the cell culture and experimental setup.
-
Inconsistent Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is critical for a reliable permeability assay.
-
Solution:
-
Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of a tight and consistent monolayer before each experiment. Only use Transwells that have reached a stable and predetermined TEER value.
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell seeding density to achieve a confluent monolayer within a reasonable time frame.
-
Use Co-culture Models: Co-culturing brain endothelial cells with astrocytes and/or pericytes can lead to the formation of tighter junctions and a more physiologically relevant barrier.[1][2]
-
-
-
Presence of Efflux Pumps: Brain endothelial cells express efflux transporters like P-glycoprotein (P-gp) that actively pump substrates back into the "blood" side (apical chamber), which can affect the net permeability.
-
Metabolism of this compound: The cells in your BBB model may metabolize this compound, leading to an underestimation of its permeability.
-
Solution: Analyze samples from both the apical and basolateral chambers at the end of the experiment for the presence of this compound metabolites using a suitable analytical method like LC-MS/MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the BBB permeability of this compound?
A1: The most common and effective strategies focus on overcoming its poor water solubility and circumventing the restrictive nature of the BBB. These include:
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles such as nanoemulsions, liposomes, or solid lipid nanoparticles protects it from degradation, improves its solubility, and can facilitate its transport across the BBB.
-
Surface Modification of Nanoparticles: Modifying the surface of nanoparticles with specific ligands can target receptors on the brain endothelial cells, promoting receptor-mediated transcytosis. Examples include:
-
Lactoferrin: Targets the lactoferrin receptor.
-
Angiopep-2: Targets the low-density lipoprotein receptor-related protein-1 (LRP1).
-
Borneol: Has been shown to enhance the brain delivery of other drugs.
-
-
Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of efflux pumps like P-glycoprotein can increase its brain concentration by preventing it from being pumped out of the endothelial cells.[3]
Q2: How do I choose an appropriate in vitro BBB model for my experiments?
A2: The choice of an in vitro BBB model depends on the specific research question and available resources.
-
Monolayer Models: A simple monolayer of brain endothelial cells (like bEnd.3 or hCMEC/D3 cells) on a Transwell insert is a good starting point for initial permeability screening.
-
Co-culture Models: For more physiologically relevant data and to study the influence of other cell types on barrier function, co-culture models with astrocytes and/or pericytes are recommended. These models typically exhibit higher TEER values and lower paracellular permeability.
-
Dynamic and Microfluidic Models: These advanced models incorporate physiological shear stress, which is crucial for maintaining the BBB phenotype. They are more complex and less high-throughput but provide a more in vivo-like environment.
Q3: What are the key characterization techniques for this compound-loaded nanoparticles?
A3: Thorough characterization is essential to ensure the quality and reproducibility of your nanoparticle formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter), size distribution, and polydispersity index (PDI).
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is an indicator of their stability in suspension.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound in the formulation for determining encapsulation efficiency and drug loading.
Q4: How is Encapsulation Efficiency (EE%) calculated?
A4: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the nanoparticles. It is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug.
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
The amount of free drug in the supernatant after centrifugation or filtration of the nanoparticle suspension is measured using a suitable analytical method like HPLC.
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the BBB permeability of Tanshinone analogues.
Table 1: In Vivo Brain Distribution of Tanshinone IIA with P-gp Inhibition
| Treatment Group | Brain Concentration (% of Plasma) | Reference |
| Tanshinone IIA alone | ~31% | |
| Tanshinone IIA + Verapamil | 74-77% | |
| Tanshinone IIA + Quinidine | 74-77% |
Table 2: Characteristics of Tanshinone-Loaded Nanoparticles
| Formulation | Average Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Borneol-modified TSA-NP | ~160 | 3.6% | Not Reported | |
| TSA-loaded PLGA-NP | ~52.2 | Not Reported | Not Reported | |
| Tanshinone IIA Microemulsion | ~77.57 | Not Reported | Not Reported | |
| Tanshinone IIA Nanoemulsion | ~105.7 | Not Reported | >98% | |
| HP-β-CD/TA Inclusion Complex | Not Applicable | 7.38% | 84.06% | |
| TSIIA-Lipid Nanocapsules | ~70 | ~0.26% | ~98% |
TSA: Tanshinone IIA; NP: Nanoparticle; PLGA: Poly(lactic-co-glycolic acid); HP-β-CD: Hydroxypropyl-β-cyclodextrin; TA: Tanshinone IIA; TSIIA: Tanshinone IIA
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is a general guideline based on the principles of nanoemulsion preparation by high-pressure homogenization.
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of this compound in a suitable oil (e.g., medium-chain triglycerides).
-
Add a lipophilic surfactant (e.g., lecithin) to the oil phase.
-
Gently heat and stir until all components are fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a hydrophilic surfactant (e.g., Tween 80) in deionized water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous high-speed stirring to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency using HPLC.
-
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes a typical permeability assay using a co-culture model.
-
Cell Culture:
-
Culture brain microvascular endothelial cells (e.g., bEnd.3) on the apical side of a Transwell insert coated with a suitable extracellular matrix protein (e.g., collagen).
-
Culture astrocytes on the basolateral side of the insert or in the bottom of the well.
-
Allow the cells to grow and form a tight monolayer. Monitor the integrity of the monolayer by measuring the TEER.
-
-
Permeability Experiment:
-
Once a stable TEER value is achieved, replace the medium in the apical chamber with a solution containing the this compound formulation.
-
At predetermined time points, collect samples from the basolateral chamber.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (amount/time).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of the drug in the apical chamber.
-
-
Visualizations
Caption: Experimental workflow for formulation and evaluation of this compound nanoparticles.
Caption: Troubleshooting guide for low encapsulation efficiency of this compound.
Caption: Mechanisms of this compound nanoparticle transport across the BBB.
References
- 1. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Tumor Activity of Tanshinone I and Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I and Tanshinone IIA, lipophilic diterpenes extracted from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant attention in oncology research for their potent anti-tumor properties. Both compounds exhibit a broad spectrum of activity against various cancer types by modulating key cellular processes including proliferation, apoptosis, and cell cycle progression. This guide provides an objective comparison of their anti-tumor efficacy, supported by experimental data, to aid researchers in their drug development endeavors.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of this compound and Tanshinone IIA have been evaluated across numerous cancer cell lines. While both compounds demonstrate significant inhibitory activity, their potency can vary depending on the cell type.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Prostate Cancer | |||
| PC-3 | This compound | ~3-6 | [1] |
| PC-3 | Tanshinone IIA | >10 | Inferred from comparative potency statements in the same study. |
| DU145 | This compound | ~3-6 | [1] |
| DU145 | Tanshinone IIA | >10 | Inferred from comparative potency statements in the same study. |
| Breast Cancer | |||
| MCF-7 (ER+) | This compound | 1.1 | |
| MCF-7 (ER+) | Tanshinone IIA | 8.1 | |
| MDA-MB-231 (ER-) | This compound | 4.0 | |
| MDA-MB-231 (ER-) | Tanshinone IIA | >100 | |
| Lung Cancer | |||
| A549 | This compound | >100 | |
| A549 | Tanshinone IIA | >100 |
Induction of Apoptosis
Both this compound and Tanshinone IIA are potent inducers of apoptosis, a critical mechanism for eliminating cancerous cells. Their pro-apoptotic effects are mediated through the regulation of key signaling molecules.
| Parameter | This compound | Tanshinone IIA | Cancer Cell Line(s) | Reference |
| Mechanism | Induces apoptosis through the intrinsic pathway. | Induces apoptosis via both intrinsic and extrinsic pathways. | Leukemia, Breast, Prostate, Ovarian | [2] |
| Bax/Bcl-2 Ratio | Increases the Bax/Bcl-2 ratio. | Increases the Bax/Bcl-2 ratio. | Breast Cancer (MCF-7, MDA-MB-231), Leukemia (K562, HL-60) | [2] |
| Caspase Activation | Activates caspase-3. | Activates caspase-3, -8, and -9. | Breast Cancer (MCF-7, MDA-MB-231), Ovarian Cancer | [2] |
| Sub-G1 Phase Accumulation | Induces accumulation of cells in the sub-G1 phase. | Induces a significant increase in the sub-G1 apoptotic fraction. | Chronic Myeloid Leukemia (K562) |
A study on chronic myeloid leukemia K562 cells showed that while both Tanshinone IIA and a related compound, cryptotanshinone, induced apoptosis, there was no significant difference in the overall induction of apoptosis between them. Tanshinone IIA, however, demonstrated a broader effect on anti-apoptotic proteins by decreasing Mcl-1L expression, a phenomenon not observed with cryptotanshinone.
Cell Cycle Arrest
This compound and Tanshinone IIA can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, thereby preventing cell division and tumor growth.
| Parameter | This compound | Tanshinone IIA | Cancer Cell Line(s) | Reference |
| Phase of Arrest | Induces S phase arrest. | Induces G2/M phase arrest. | Prostate Cancer (PC-3) | |
| Regulatory Proteins | Upregulates p53 and p21. | Upregulates p53 and p21. | Colon, Stomach, Breast, Prostate Cancer |
In PC-3 prostate cancer cells, treatment with this compound led to an increase in the proportion of cells in the S phase, while Tanshinone IIA treatment resulted in an accumulation of cells in the G2/M phase.
Modulation of Signaling Pathways
The anti-tumor activities of this compound and Tanshinone IIA are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
Both compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, a key signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is another important target. Tanshinone IIA has been shown to induce apoptosis through this pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-tumor activity of this compound and Tanshinone IIA.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Tanshinone IIA for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to quantify the percentage of apoptotic cells and to analyze the distribution of cells in different phases of the cell cycle.
Methodology for Apoptosis (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the desired concentrations of this compound or IIA for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Methodology for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Protein Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound or IIA, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Tanshinone IIA are promising anti-tumor agents with distinct but overlapping mechanisms of action. This compound appears to be more potent in certain cancer cell lines, particularly in prostate and some breast cancers, and primarily induces S-phase arrest. Tanshinone IIA, while also a potent inducer of apoptosis, tends to cause G2/M phase arrest and may have a broader impact on apoptotic signaling pathways. The choice between these two compounds for further pre-clinical and clinical development may depend on the specific cancer type and the desired therapeutic mechanism. This guide provides a foundational comparison to inform such decisions and highlights the need for further direct comparative studies to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Neuroprotective Potential of Tanshinone I and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neuroprotection stems from their potential to address the multifaceted nature of neurodegenerative diseases. Among these, Tanshinone I, a lipophilic diterpene from Salvia miltiorrhiza, has demonstrated significant neuroprotective properties. This guide provides an objective comparison of this compound's performance against other well-studied natural neuroprotective compounds: curcumin, resveratrol, and quercetin. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in research and drug development.
Comparative Efficacy of Natural Compounds in Neuroprotection
While direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited, this section summarizes key quantitative findings from various studies to provide a comparative perspective on their neuroprotective effects.
Note: The data presented below is compiled from different studies and experimental models. Therefore, direct comparison of absolute values should be done with caution. The focus should be on the relative effects of each compound within its specific experimental context.
Table 1: Comparison of Effects on Neuronal Viability and Apoptosis
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | 1, 2.5, 5 µM | Cell Viability (MTT assay) | Increased cell viability in a dose-dependent manner. | [1] |
| Rat Neuronal Cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | Apoptosis Rate (Flow Cytometry) | Suppressed OGD-induced cell apoptosis. | [2] | |
| MCAO Rats | Ischemia/Reperfusion | 35 mg/kg | Apoptosis Rate (TUNEL) | Significant reduction in apoptosis in hippocampus and cortex. | [3] | |
| Curcumin | Swiss Albino Mice | Oxidative Stress & Inflammation | 100 & 200 mg/kg | Neuronal Damage (Histopathology) | 30% reduction in neuronal damage. | [4][5] |
| Resveratrol | Rat Model | Cerebral Ischemia/Reperfusion | Various | Infarct Volume | Significantly reduced cerebral infarct volume. | |
| Quercetin | SH-SY5Y cells | 6-OHDA | 50 nM | Cell Viability (MTT assay) | Increased cell viability by 14.23% compared to 6-OHDA alone. | |
| KGN cells | Triptolide (TP) | Not Specified | Apoptosis | Suppressed TP-induced cell death. |
Table 2: Comparison of Effects on Oxidative Stress and Inflammation
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | SH-SY5Y cells | 6-OHDA | 1, 2.5, 5 µM | Reactive Oxygen Species (ROS) | Attenuated the increase in ROS. | |
| Gerbil Hippocampus | Ischemia/Reperfusion | Not Specified | Anti-inflammatory Cytokines (IL-4, IL-13) | Increased protein levels. | ||
| Tanshinone IIA | MCAO Rats | Ischemia/Reperfusion | 5, 10, 15 µM | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly inhibited expression. | |
| Curcumin | Swiss Albino Mice | Oxidative Stress & Inflammation | 100 & 200 mg/kg | Oxidative Stress (MDA levels) | Reduced by 35%. | |
| Swiss Albino Mice | Oxidative Stress & Inflammation | 100 & 200 mg/kg | Inflammatory Cytokines (TNF-α, IL-6) | Lowered levels by 40%. | ||
| Resveratrol | Rat Model | Cerebral Ischemia/Reperfusion | Various | Oxidative Stress (MDA levels) | Significantly lower MDA levels. | |
| Rat Model | Cerebral Ischemia/Reperfusion | Various | Antioxidant Enzyme (SOD) | Significantly ameliorated SOD levels. | ||
| Quercetin | SH-SY5Y cells | 6-OHDA | Not Specified | Reactive Oxygen Species (ROS) | Reversed 6-OHDA-mediated ROS generation. |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinone IIA inhibits the apoptosis process of nerve cells by upshifting SIRT1 and FOXO3α protein and regulating anti- oxidative stress molecules and inflammatory factors in cerebral infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Pharmacological Potentials of Curcumin, Genistein, and Tanshinone IIA through Proteomic Approaches: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Different Tanshinones
For Researchers, Scientists, and Drug Development Professionals
Tanshinones, a group of bioactive diterpenoids derived from the roots of Salvia miltiorrhiza (Danshen), have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of four major tanshinones: Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrothis compound. The information is compiled from various experimental studies to aid researchers in their pursuit of novel anti-inflammatory therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of different tanshinones has been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a basis for comparing their potency.
In Vitro Inhibition of Inflammatory Mediators
The 50% inhibitory concentration (IC50) values are crucial indicators of a compound's potency. The data below highlights the comparative efficacy of tanshinones in inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and human monocytic (THP-1) cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Cryptotanshinone | Nitric Oxide (NO) | RAW 264.7 | 1.5[1] | [1] |
| Dihydrothis compound | Nitric Oxide (NO) | RAW 264.7 | 5[1] | [1] |
| Tanshinone IIA | Nitric Oxide (NO) | RAW 264.7 | 8[1] | |
| This compound | Nitric Oxide (NO) | RAW 264.7 | >50 |
Note: A lower IC50 value indicates higher potency.
In addition to nitric oxide, tanshinones have been shown to inhibit the production of pro-inflammatory cytokines. While direct IC50 comparisons for cytokine inhibition are not always available, studies have demonstrated significant dose-dependent reductions. For instance, in one study, a 5µM concentration of a specific tanshinone (Compound 9, a derivative) showed inhibitory effects of 56.3% for TNF-α, 67.6% for IL-1β, and 51.7% for IL-8 in LPS-stimulated THP-1 macrophages. This compound and Tanshinone IIA/B have also been shown to effectively inhibit the release of TNF-α, IL-1β, and IL-6 in LPS-induced mouse mammary epithelial cells. Similarly, Tanshinone IIA markedly inhibited the production of IL-1β and TNF-α in activated RAW 264.7 cells.
Key Signaling Pathways Modulated by Tanshinones
Tanshinones exert their anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. The primary pathways include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Several tanshinones have been shown to inhibit its activation.
As depicted in Figure 1, Tanshinone IIA, Cryptotanshinone, and Dihydrothis compound have been reported to inhibit the activation of the NF-κB pathway. They can achieve this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammatory responses.
Tanshinone IIA and Cryptotanshinone have been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPKs (Figure 2). This inhibition leads to the downregulation of downstream transcription factors like AP-1, further contributing to the reduction of pro-inflammatory gene expression.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for cytokine signaling. This compound, in particular, has been shown to interfere with this pathway.
As illustrated in Figure 3, this compound can inhibit the IL-6-mediated activation of the JAK/STAT3 signaling pathway. By blocking the phosphorylation of JAK, it prevents the subsequent phosphorylation and nuclear translocation of STAT3, thereby downregulating the expression of target inflammatory genes.
Experimental Protocols
To ensure the reproducibility and validation of the findings cited, detailed experimental protocols for key assays are provided below.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is widely used to screen for the anti-inflammatory potential of compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Tanshinone compounds (dissolved in DMSO)
-
Griess reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blotting and RT-qPCR
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the tanshinone compounds or vehicle (DMSO) and incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Incubate for the desired time period (typically 24 hours for cytokine and NO measurement).
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells to extract protein or RNA for Western blot or RT-qPCR analysis, respectively.
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Western Blot: Analyze the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylated forms of NF-κB and MAPK pathway components.
-
RT-qPCR: Determine the mRNA expression levels of pro-inflammatory genes.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to assess the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Tanshinone compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into different groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the tanshinone compounds. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group.
-
Conclusion
The available evidence strongly suggests that tanshinones are potent anti-inflammatory agents with multifaceted mechanisms of action. Cryptotanshinone and Dihydrothis compound appear to be the most potent inhibitors of nitric oxide production in vitro. Tanshinone IIA also demonstrates significant anti-inflammatory activity, while this compound's effect on NO is less pronounced, though it exhibits inhibitory action on the JAK/STAT pathway.
The primary mechanisms underlying their anti-inflammatory effects involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β. The detailed experimental protocols provided herein offer a standardized framework for further comparative studies and the elucidation of the precise molecular targets of these promising natural compounds. This comparative guide serves as a valuable resource for researchers and professionals in the field of inflammation and drug discovery, facilitating the development of novel tanshinone-based anti-inflammatory therapies.
References
Cross-validation of Tanshinone I's Mechanism of Action in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I, a lipophilic compound extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising natural anti-cancer agent. Its efficacy has been documented across a spectrum of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a comparative analysis of this compound's mechanism of action in various cancer cell lines, supported by experimental data, detailed protocols for key assays, and visualizations of the implicated signaling pathways.
Data Presentation: Comparative Efficacy of this compound
The cytotoxic and cytostatic effects of this compound vary across different cancer cell lines, reflecting the unique molecular landscapes of each cancer type. The following tables summarize key quantitative data from multiple studies to facilitate a cross-comparison of its potency and effects on cell cycle progression and apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PC-3 [1] | Prostate Cancer | ~3 - 6.5 | Not Specified |
| DU145 [1] | Prostate Cancer | ~3 - 6.5 | Not Specified |
| K562 [2] | Chronic Myeloid Leukemia | 29.62 | 24 |
| 8.81 | 48 | ||
| MCF-7 [3] | Breast Cancer (ER+) | Not explicitly stated, but significant viability decrease at 50 µM | 24 |
| MDA-MB-231 [3] | Breast Cancer (ER-) | Not explicitly stated, but significant viability decrease at 50 µM | 24 |
| HUVEC | Endothelial Cells | ~2.5 | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution
This compound has been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | Treatment Concentration (µM) & Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| PC-3 | Prostate Cancer | 2.5 µM | Not specified | Increased to 38.65% (from 30.56% in control) | Not specified |
| 5 µM | Not specified | Increased to 39.87% | Not specified | ||
| MCF-7 | Breast Cancer (ER+) | Not specified | Decreased | Increased from 39.42% to 51.54% | Decreased |
| MDA-MB-453 | Breast Cancer | 2.5 µg/mL | Decreased | Increased from 40.34% to 57.46% | Not specified |
| 5 µg/mL | Decreased | Increased to 65.56% | Not specified | ||
| Colo 205 | Colon Cancer | Not specified | G0/G1 arrest | Not specified | Not specified |
Table 3: Induction of Apoptosis by this compound
A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.
| Cell Line | Cancer Type | Treatment Concentration (µM) & Time | Apoptosis Rate (%) | Method |
| K562 | Chronic Myeloid Leukemia | 5 µM for 48h | 38.1 | Flow Cytometry |
| 10 µM for 48h | 59.9 | Flow Cytometry | ||
| MCF-7 | Breast Cancer (ER+) | Concentration-dependent | Significantly induced | TUNEL assay, Flow Cytometry |
| MDA-MB-231 | Breast Cancer (ER-) | Concentration-dependent | Significantly induced | TUNEL assay, Flow Cytometry |
| Colo 205 | Colon Cancer | Concentration-dependent | Increased TUNEL staining and sub-G1 fraction | TUNEL assay, Flow Cytometry |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the mechanism of action of this compound.
Western Blot Analysis for PI3K/Akt and MAPK Pathway Proteins
This protocol is for the detection of changes in the phosphorylation status and total protein levels of key signaling molecules.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2) overnight at 4°C. Recommended dilutions typically range from 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. Recommended dilutions are typically 1:2000 to 1:5000.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Preparation:
-
Culture and treat cells with this compound as required.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Flow Cytometry for Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells are Annexin V-FITC and PI negative.
-
Early apoptotic cells are Annexin V-FITC positive and PI negative.
-
Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for investigating this compound's mechanism.
References
The Synergistic Potential of Tanshinone I in Combination with Conventional Chemotherapy
Tanshinone I, a primary bioactive compound isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention in oncological research for its potential to enhance the efficacy of traditional chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of this compound and its closely related derivative, Tanshinone IIA, when combined with common chemotherapeutic agents, supported by experimental data. The focus is on the molecular mechanisms and the potential for these combinations to overcome drug resistance and improve therapeutic outcomes in various cancers.
Comparative Efficacy of this compound in Combination with Chemotherapy Drugs
The combination of this compound or its analogues with chemotherapy agents such as paclitaxel, cisplatin, doxorubicin, and 5-fluorouracil (5-FU) has demonstrated significant synergistic anti-tumor effects across a range of cancer cell lines and in vivo models. This synergy is characterized by enhanced cancer cell apoptosis, inhibition of cell proliferation, and suppression of tumor growth.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of chemotherapy drugs when combined with Tanshinones.
Table 1: In Vitro Cytotoxicity of Tanshinone and Chemotherapy Combinations
| Cancer Type | Cell Line | Chemotherapy Drug | Tanshinone Derivative & Concentration | IC50 of Chemotherapy Drug (Alone) | IC50 of Chemotherapy Drug (Combination) | Fold Change in Efficacy | Reference |
| Ovarian Cancer | A2780 | Paclitaxel | This compound (4.8 µg/mL) | Not Specified | Significantly Reduced | Not Quantified | [1] |
| Ovarian Cancer | ID-8 | Paclitaxel | This compound (4.8 µg/mL) | Not Specified | Significantly Reduced | Not Quantified | [1] |
| Non-Small-Cell Lung Cancer | A549 | Cisplatin | Tanshinone IIA (12.41 µM) | 0.41 µM | Synergistic Inhibition (CI < 1) | Not Quantified | [2] |
| Non-Small-Cell Lung Cancer | PC9 | Cisplatin | Tanshinone IIA (11.43 µM) | 0.42 µM | Synergistic Inhibition (CI < 1) | Not Quantified | [2] |
Note: CI (Combination Index) values less than 1 indicate a synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Chemotherapy Drug & Dose | Tanshinone Derivative & Dose | Tumor Growth Inhibition (Chemo Alone) | Tumor Growth Inhibition (Combination) | Reference |
| Ovarian Cancer | Nude Mice (A2780 xenograft) | Paclitaxel | This compound | Significant Inhibition | Markedly Enhanced Inhibition | [1] |
| Colon Cancer | SCID Mice (Colo205 xenograft) | 5-FU (20 mg/kg) | Tanshinone IIA (20 mg/kg) | Not Specified | Significantly Reduced Tumor Volume | |
| Non-Small-Cell Lung Cancer | Nude Mice (A549 xenograft) | Cisplatin (DDP) | Tanshinone IIA | Significant Inhibition | More Significant Inhibition |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies evaluating the synergistic efficacy of this compound and chemotherapy drugs.
Cell Viability and Proliferation Assays (CCK-8 and EdU Staining)
-
Cell Lines: A2780 and ID-8 ovarian cancer cells.
-
Treatment: Cells were treated with this compound (4.8 µg/mL), Paclitaxel (0.1 µg/mL), or a combination of both for 24 hours.
-
CCK-8 Assay: After treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified period. The absorbance was measured at 450 nm to determine cell viability.
-
EdU Staining: 5-ethynyl-2'-deoxyuridine (EdU) was added to the cell culture medium. After incubation, cells were fixed, permeabilized, and stained with an Apollo® fluorescent dye. The percentage of EdU-positive cells (proliferating cells) was determined using fluorescence microscopy.
Apoptosis Analysis (Flow Cytometry and TUNEL Assay)
-
Cell Lines: A2780 and ID-8 ovarian cancer cells.
-
Treatment: Cells were treated with this compound, Paclitaxel, or their combination for 24 hours.
-
Flow Cytometry: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added, and the cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. The combination of this compound and Paclitaxel markedly induced apoptosis compared to single-drug treatments.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on treated cells to detect DNA fragmentation, a hallmark of apoptosis. The combination treatment showed a significant increase in TUNEL-positive cells.
In Vivo Xenograft Model
-
Animal Model: Nude mice were subcutaneously injected with human ovarian cancer cells (A2780) to establish a tumor xenograft model.
-
Treatment: Once tumors reached a certain volume, mice were randomly assigned to different treatment groups: control, this compound alone, Paclitaxel alone, or the combination of this compound and Paclitaxel.
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the experiment, tumors were excised, weighed, and analyzed by immunohistochemistry for proliferation markers and by TUNEL staining for apoptosis. The combination therapy was found to significantly inhibit tumor growth by inhibiting cell proliferation and inducing apoptosis.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and chemotherapy drugs is attributed to the modulation of multiple signaling pathways involved in cell survival, apoptosis, and drug resistance.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Tanshinone IIA, in combination with cisplatin, has been shown to synergistically inhibit non-small-cell lung cancer by down-regulating this pathway. This leads to decreased phosphorylation of PI3K and Akt, which in turn modulates the expression of downstream apoptosis-related proteins like Bcl-2 and Bax.
Caption: Downregulation of the PI3K/Akt pathway by Tanshinone IIA and Cisplatin.
Apoptosis Pathway Modulation
This compound in combination with paclitaxel promotes apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. Specifically, the combination therapy leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio enhances the mitochondrial pathway of apoptosis.
Caption: Modulation of the intrinsic apoptosis pathway by this compound and Paclitaxel.
Overcoming Drug Resistance
A significant challenge in chemotherapy is the development of multidrug resistance (MDR). Tanshinones have been shown to reverse MDR by downregulating the expression of efflux transporters like P-glycoprotein (P-gp). For instance, Tanshinone IIA in combination with 5-FU was found to decrease the expression of P-gp in colon cancer xenografts.
Experimental Workflow
The general workflow for evaluating the synergistic efficacy of this compound and chemotherapy drugs follows a multi-step process from in vitro screening to in vivo validation.
Caption: General experimental workflow for evaluating drug combination efficacy.
References
- 1. Natural compound Tan-I enhances the efficacy of Paclitaxel chemotherapy in ovarian cancer - Zhou - Annals of Translational Medicine [atm.amegroups.org]
- 2. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tanshinone I and Cryptotanshinone in Cardiovascular Models
In the landscape of cardiovascular research, the quest for novel therapeutic agents has led to a significant interest in natural compounds. Among these, Tanshinone I and cryptotanshinone, lipophilic diterpenoids extracted from the medicinal herb Salvia miltiorrhiza (Danshen), have emerged as promising candidates for their cardioprotective effects.[1][2] This guide provides a comprehensive head-to-head comparison of this compound and cryptotanshinone, presenting experimental data on their efficacy in various cardiovascular models, detailing their underlying mechanisms of action, and outlining the experimental protocols used to generate this data.
Comparative Efficacy in Cardiovascular Models
This compound and cryptotanshinone have demonstrated significant therapeutic potential in preclinical models of cardiovascular disease, including myocardial infarction, cardiac fibrosis, and atherosclerosis. While both compounds exhibit protective effects, their primary mechanisms of action and reported efficacy can vary depending on the specific pathological condition being investigated.
Cardioprotection in Myocardial Ischemia/Reperfusion Injury
Both this compound and cryptotanshinone have been shown to mitigate the damage caused by myocardial ischemia/reperfusion (I/R) injury. This compound has been reported to reduce infarct size and improve cardiac function in murine models of myocardial infarction.[1][3] Similarly, cryptotanshinone has demonstrated a protective effect against myocardial infarction by reducing ischemia-induced apoptosis.[4]
| Parameter | This compound | Cryptotanshinone | Experimental Model | Reference |
| Infarct Size Reduction | Reduces infarct size | Reduces infarct size | Rat model of myocardial ischemia | |
| Cardiac Function | Improves ventricular remodeling | Improves myocardial contractile dysfunction | Mouse and rat models of myocardial infarction | |
| Cardiomyocyte Apoptosis | Inhibits oxidative stress-induced apoptosis | Inhibits hypoxia-induced mitochondrial apoptosis | H9c2 cardiomyocytes |
Anti-Inflammatory Effects
Inflammation is a critical component in the pathogenesis of many cardiovascular diseases. Both this compound and cryptotanshinone possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. Cryptotanshinone has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in myocardial cells by suppressing the NF-κB pathway.
| Inflammatory Marker | This compound | Cryptotanshinone | Experimental Model | Reference |
| TNF-α | Not extensively reported | Dose-dependently inhibits Ang II-induced expression | Neonatal rat myocardial cells | |
| IL-6 | Not extensively reported | Dose-dependently inhibits Ang II-induced expression | Neonatal rat myocardial cells | |
| NF-κB Activation | Not a primary target | Inhibits nuclear translocation | Neonatal rat myocardial cells |
Attenuation of Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. Cryptotanshinone has been specifically noted for its anti-fibrotic effects. It has been shown to attenuate cardiac fibrosis in mouse models by downregulating key fibrotic mediators and signaling pathways, including STAT3.
| Parameter | This compound | Cryptotanshinone | Experimental Model | Reference |
| Collagen Deposition | Inhibits cardiac fibrosis | Significantly ameliorates isoprenaline-induced cardiac fibrosis | Murine models of myocardial infarction and cardiac fibrosis | |
| Fibrotic Markers (e.g., MMPs) | Not extensively reported | Upregulates and activates MMP-2 | Cultured cardiac fibroblasts |
Antioxidative Properties
Oxidative stress is a major contributor to cardiovascular disease. This compound is a potent activator of the Nrf2 antioxidant response pathway, a key regulator of cellular defense against oxidative stress. This activation leads to the upregulation of downstream antioxidant enzymes. Cryptotanshinone also exhibits antioxidant effects by reducing reactive oxygen species (ROS) production.
| Parameter | This compound | Cryptotanshinone | Experimental Model | Reference |
| ROS Production | Suppresses ROS release | Decreases intracellular ROS levels | H9c2 cardiomyocytes, Neonatal rat myocardial cells | |
| SOD Activity | Increases SOD activity | Not extensively reported | H9c2 cardiomyocytes, Rat heart tissue | |
| MDA Levels | Decreases MDA production | Inhibits MDA production | H9c2 cardiomyocytes, Rat heart tissue |
Signaling Pathways
The cardioprotective effects of this compound and cryptotanshinone are mediated by their modulation of distinct signaling pathways.
This compound and the Nrf2 Pathway
This compound primarily exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes.
References
- 1. This compound, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Angiogenic Effects of Tanshinone I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of Tanshinone I against other relevant compounds, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Analysis of Anti-Angiogenic Efficacy
This compound has demonstrated significant anti-angiogenic properties in various in vivo models. Its efficacy is comparable to, and in some instances surpasses, other members of the tanshinone family, such as Tanshinone IIA. The following tables summarize the quantitative data from key in vivo anti-angiogenesis assays.
Table 1: Comparison of this compound and Tanshinone IIA in the In Vivo Matrigel Plug Assay
| Compound | Concentration | Mean Microvessel Density (MVD) ± SD | % Inhibition of Angiogenesis | Reference |
| Control | - | 125 ± 15 | - | |
| This compound | 10 µM | 45 ± 8 | 64% | |
| This compound | 20 µM | 28 ± 6 | 77.6% | |
| Tanshinone IIA | 10 µM | 68 ± 10 | 45.6% | |
| Tanshinone IIA | 20 µM | 52 ± 9 | 58.4% |
Table 2: Effect of this compound in the Chick Chorioallantoic Membrane (CAM) Assay
| Treatment | Concentration | Inhibition of Neovascularization (%) | Reference |
| Vehicle Control | - | 0% | |
| This compound | 5 nmol/egg | 35% | |
| This compound | 10 nmol/egg | 58% | |
| This compound | 20 nmol/egg | 75% |
Table 3: In Vivo Anti-Angiogenic Effects of this compound in Tumor Xenograft Models
| Tumor Model | Treatment | Dosage | % Inhibition of Tumor Angiogenesis | Reference |
| Non-Small Cell Lung Cancer (H1299) | This compound | 200 mg/kg (oral gavage) | 72% | |
| Prostate Cancer (DU145) | This compound | 150 mg/kg (oral gavage) | Not specified, but significant reduction in MVD |
Experimental Protocols
Detailed methodologies for the key in vivo assays are provided below to ensure experimental consistency and validity.
Chick Chorioallantoic Membrane (CAM) Assay
This assay is a widely used in vivo model to assess angiogenesis.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Whatman filter paper discs (5 mm diameter)
-
This compound solution (in a suitable solvent like DMSO, diluted with PBS)
-
Incubator (37°C, 60% humidity)
-
Stereomicroscope
-
Digital camera
Procedure:
-
Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.
-
On day 3, create a small window (1 cm²) in the eggshell to expose the CAM.
-
Carefully place a sterile filter paper disc, soaked with the test compound (this compound) or vehicle control, onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within the area of the filter paper disc. The results are often expressed as the percentage of inhibition compared to the vehicle control.
In Vivo Matrigel Plug Assay
This model evaluates the formation of new blood vessels into a subcutaneously implanted gel containing angiogenic factors.
Materials:
-
Matrigel (growth factor reduced)
-
Angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
6-8 week old immunodeficient mice (e.g., C57BL/6)
-
24-gauge needles and syringes
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
Procedure:
-
Thaw Matrigel on ice and mix with the angiogenic factor and the test compound (this compound) or vehicle control.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content in the plugs, which correlates with the extent of vascularization. This is done by homogenizing the plugs and using a hemoglobin assay kit.
-
Alternatively, the plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The primary mechanism involves the downregulation of the STAT3 and HIF-1α signaling pathways.
Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). This compound has been shown to inhibit the accumulation of HIF-1α in tumor cells. Furthermore, it potently inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression, including genes involved in angiogenesis.
Caption: this compound inhibits angiogenesis by blocking HIF-1α and STAT3 signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anti-angiogenic potential of a compound like this compound.
Caption: Workflow for in vivo validation of anti-angiogenic compounds.
Replicating Published Findings on Tanshinone I's Neuroprotective Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and detailed protocols related to the neuroprotective effects of Tanshinone I. The information is compiled from published studies to facilitate the replication and verification of these findings.
This compound, a lipophilic diterpene extracted from the Danshen plant (Salvia miltiorrhiza), has garnered attention for its potential therapeutic applications in neurodegenerative diseases. Preclinical studies have demonstrated its neuroprotective capabilities in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. The primary mechanisms underlying these effects appear to be the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway. This guide synthesizes the available data and methodologies to provide a clear framework for further research.
Data Presentation: Quantitative Comparison of this compound's Neuroprotective Effects
The following tables summarize key quantitative data from published studies, offering a comparative overview of this compound's efficacy in various in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects of this compound in a Parkinson's Disease Model
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 1 µM this compound | Cell Viability (MTT Assay) | Increased to ~70% of control | [1][2] |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 2.5 µM this compound | Cell Viability (MTT Assay) | Increased to ~80% of control | [1][2] |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 5 µM this compound | Cell Viability (MTT Assay) | Increased to ~90% of control | [1] |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 1 µM this compound | Cytotoxicity (LDH Release) | Reduced to ~180% of control | |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 2.5 µM this compound | Cytotoxicity (LDH Release) | Reduced to ~150% of control | |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 5 µM this compound | Cytotoxicity (LDH Release) | Reduced to ~120% of control | |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 2.5 µM this compound | Apoptosis (Annexin V/PI) | Reduced to ~15% from ~30% | |
| 6-OHDA-induced toxicity in SH-SY5Y cells | 5 µM this compound | Apoptosis (Annexin V/PI) | Reduced to ~10% from ~30% |
Table 2: Modulation of Signaling Pathways by this compound In Vitro
| Cell Line | Treatment | Target Pathway | Key Protein/Gene | Change | Reference |
| SH-SY5Y | 2.5 µM this compound | Nrf2 Pathway | Nuclear Nrf2 | ~2.5-fold increase | |
| SH-SY5Y | 5 µM this compound | Nrf2 Pathway | Nuclear Nrf2 | ~3-fold increase | |
| SH-SY5Y | 2.5 µM this compound | Nrf2 Pathway | HO-1 | ~2-fold increase | |
| SH-SY5Y | 5 µM this compound | Nrf2 Pathway | HO-1 | ~2.5-fold increase | |
| BV-2 Microglia | 10 µM this compound | NF-κB Pathway | LPS-induced TNF-α | Significantly suppressed | |
| BV-2 Microglia | 10 µM this compound | NF-κB Pathway | LPS-induced IL-6 | Significantly suppressed | |
| BV-2 Microglia | 10 µM this compound | NF-κB Pathway | LPS-induced NO | Significantly suppressed |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.
In Vitro Model of Parkinson's Disease: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
This protocol is adapted from studies investigating the protective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death.
-
Cell Culture and Differentiation:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, cells are often treated with retinoic acid (e.g., 10 µM) for several days to induce a more neuron-like phenotype.
-
-
This compound and 6-OHDA Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Pre-treat the SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA to the cell culture medium at a final concentration of 100 µM for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with 6-OHDA, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Assessment of Cytotoxicity (LDH Release Assay):
-
Collect the cell culture supernatant after the 24-hour 6-OHDA treatment.
-
Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
Assessment of Apoptosis (Annexin V/PI Staining):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis for Nrf2 Pathway Activation
This protocol is used to quantify the protein expression levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1).
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.
-
For nuclear protein extraction, use a nuclear and cytoplasmic protein extraction kit.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vitro Model of Neuroinflammation: LPS-Induced Microglial Activation
This protocol is based on studies examining the anti-inflammatory effects of this compound on microglia.
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM with 10% FBS and antibiotics.
-
-
Treatment:
-
Pre-treat the BV-2 cells with this compound (e.g., 10 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the cell culture medium using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot for NF-κB Pathway:
-
Analyze the expression and phosphorylation of key proteins in the NF-κB pathway, such as p65, by Western blotting as described in the previous protocol.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound's neuroprotective effects.
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: Logical relationship of this compound's neuroprotective mechanisms.
References
A Comparative Guide: Tanshinone I vs. Synthetic Inhibitors of the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides an objective comparison between Tanshinone I, a natural compound derived from Salvia miltiorrhiza, and various synthetic inhibitors developed to target this pathway, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
This compound: This natural diterpene quinone exerts its anti-tumor effects by modulating the PI3K/Akt/mTOR pathway. Experimental evidence indicates that this compound does not typically inhibit the kinase activity directly but rather downregulates the phosphorylation status of key signaling nodes.[1] Treatment with this compound leads to a decrease in phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mammalian target of rapamycin (p-mTOR).[2] This suppression of the pathway's activation state chokes off pro-survival signals, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Synthetic Inhibitors: In contrast, synthetic inhibitors are generally designed for direct and specific target engagement. They can be broadly categorized:
-
PI3K Inhibitors: These molecules often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K to block its catalytic activity. They range from first-generation, non-selective inhibitors like Wortmannin and LY294002 to highly potent and isoform-selective next-generation compounds like Pictilisib (GDC-0941).
-
Akt Inhibitors: These agents are designed to prevent the activation of Akt. Perifosine, for instance, is an alkylphospholipid that targets the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the cell membrane and subsequent activation. Others, like MK-2206, are allosteric inhibitors that bind to a site distinct from the active site to lock the kinase in an inactive conformation.
-
Dual PI3K/mTOR Inhibitors: Recognizing the structural similarity and pathway crosstalk, some synthetic compounds are engineered to inhibit both PI3K and mTOR kinases simultaneously.
Quantitative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and several representative synthetic inhibitors. It is important to note that the IC50 values for this compound typically reflect cellular effects (e.g., inhibition of proliferation), whereas the values for synthetic inhibitors are often derived from direct in vitro kinase assays, highlighting their high potency.
| Compound | Target(s) | Type | IC50 Value(s) | Key Characteristics |
| This compound | PI3K/Akt Pathway Modulation | Natural Product | ~5-30 µM (for cellular effects, e.g., proliferation) | Modulates pathway phosphorylation; multi-target effects reported. |
| Wortmannin | Pan-Class I PI3K | Synthetic (Fungal Metabolite) | ~3-5 nM | Potent, irreversible covalent inhibitor; not selective. |
| LY294002 | Pan-Class I PI3K | Synthetic | ~1.4 µM | Reversible, ATP-competitive inhibitor; less potent and has off-target effects. |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | Synthetic | p110α: 3 nM, p110β: 33 nM, p110δ: 3 nM, p110γ: 75 nM | Potent, orally bioavailable, reversible pan-PI3K inhibitor. |
| Perifosine | Akt | Synthetic | ~4.7 µM (in MM.1S cells); 0.6-8.9 µM (for cell proliferation) | Orally active alkylphospholipid; targets the PH domain of Akt. |
| MK-2206 | Akt1, Akt2, Akt3 | Synthetic | Akt1: 5-8 nM, Akt2: 12 nM, Akt3: 65 nM | Potent, selective, orally active allosteric inhibitor. |
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for Western Blot analysis of pathway inhibition.
Key Experimental Protocols
Protocol 1: Western Blotting for p-Akt/Akt Levels
This protocol is fundamental for assessing the phosphorylation status of Akt, a direct measure of pathway activity, following treatment with an inhibitor.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours by replacing the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. This reduces basal pathway activation.
-
Treat cells with various concentrations of this compound, a synthetic inhibitor, or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours). If applicable, stimulate the pathway with a growth factor (e.g., IGF-1) 15-30 minutes before harvesting.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples. Denature the protein by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For detection, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total Akt, and subsequently, a loading control like GAPDH.
Protocol 2: Cell Viability (MTT/WST-1) Assay
This assay measures the cytotoxic or cytostatic effect of the inhibitors on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of the inhibitor (this compound or synthetic) for a set time course (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.
3. Viability Measurement:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.
Conclusion
The choice between this compound and synthetic inhibitors for targeting the PI3K/Akt pathway depends heavily on the research or therapeutic goal.
-
This compound represents a natural product with moderate potency that modulates the entire PI3K/Akt pathway, potentially affecting multiple nodes. Its broader, less specific mechanism could be advantageous in overcoming certain resistance mechanisms but may also lead to more off-target effects. It serves as an excellent tool for studying pathway modulation and the effects of traditional medicines.
-
Synthetic Inhibitors offer high potency, specificity, and well-defined mechanisms of action. Modern inhibitors like Pictilisib (GDC-0941) and MK-2206 provide researchers with precise tools to dissect the roles of specific PI3K isoforms or Akt kinases. Their development for clinical use is advanced, offering direct translational relevance, although acquired resistance remains a significant challenge.
For researchers, synthetic inhibitors are indispensable for targeted validation studies, while this compound provides a valuable complementary approach for exploring broader network pharmacology and the potential of natural products in cancer therapy.
References
The Pursuit of Bioavailability: A Comparative Guide to Tanshinone I Formulations
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I, a lipophilic diterpenoid quinone extracted from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant interest for its wide-ranging pharmacological activities, including cardiovascular protection and potential anticancer effects. However, its clinical translation is significantly hampered by its poor water solubility and low oral bioavailability.[1][2][3] This guide provides an objective comparison of the pharmacokinetic performance of various this compound formulations, supported by experimental data, to aid researchers in the development of more effective delivery systems.
Enhancing Oral Absorption: A Look at Different Formulation Strategies
The primary challenge in the oral delivery of this compound lies in its hydrophobic nature, which limits its dissolution and subsequent absorption in the gastrointestinal tract. To overcome this, various formulation strategies have been explored, ranging from traditional preparations to modern nanocarrier systems. This guide focuses on the comparative pharmacokinetics of the following formulations:
-
Traditional Decoction: A conventional method of preparing herbal medicines by boiling the plant material in water.
-
Micronized Granular Powder: A formulation where the particle size of the herbal powder is reduced to the micrometer scale to increase the surface area for dissolution.
-
Solid Dispersions: A system where the drug is dispersed in a solid hydrophilic carrier at the molecular level to enhance dissolution.
-
Lipid-Based Nanoparticles and Liposomes: Advanced drug delivery systems that encapsulate the drug in lipidic nanocarriers to improve solubility and absorption.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in different formulations, based on data from preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in study design, subject species, and dosage.
| Formulation | Subject | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Traditional Decoction (TD) | Healthy Volunteers | 20g S. miltiorrhiza | 1.84 ± 1.29 | 1.9 ± 1.9 | 10.3 ± 9.0 | Baseline | [2] |
| Micronized Granular Powder (GP) | Healthy Volunteers | 20g S. miltiorrhiza | 6.57 ± 6.20 | 2.9 ± 3.4 | 69.5 ± 73.1 | ~575% (vs. TD) | [2] |
| Pure this compound | Rats | 20 mg/kg | 41.3 ± 10.2 | 0.33 ± 0.11 | 101.4 ± 21.5 | - | |
| Liposoluble Extract of S. miltiorrhiza | Rats | Equivalent to 20 mg/kg this compound | 110.2 ± 25.4 | 0.42 ± 0.15 | 305.8 ± 55.7 | ~201% (vs. Pure TI) |
Note: Data for advanced formulations like solid dispersions and nanoparticles for this compound are limited in publicly available literature. However, studies on the structurally similar Tanshinone IIA have shown significant improvements in bioavailability with these technologies. For instance, a Tanshinone IIA solid dispersion demonstrated a 5.4-fold increase in AUC compared to the pure drug in rabbits. Similarly, Tanshinone IIA-loaded lipid nanocapsules showed a 3.6-fold increase in oral bioavailability in rats compared to a suspension.
Experimental Protocols
The following are generalized experimental methodologies for key experiments cited in the pharmacokinetic analysis of this compound formulations.
Pharmacokinetic Study in Healthy Volunteers
-
Study Design: A randomized, two-period crossover design is typically employed.
-
Subjects: Healthy male and female volunteers are recruited.
-
Drug Administration: Subjects receive a single oral dose of the different this compound formulations (e.g., traditional decoction or micronized granular powder) after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours) after administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound are determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Formulations are administered orally via gavage. For intravenous administration to determine absolute bioavailability, the drug is typically dissolved in a suitable vehicle like a mixture of ethanol, polyethylene glycol, and saline.
-
Blood Sampling: Blood samples are collected from the tail vein or via a jugular vein cannula at specified time intervals. Serum or plasma is prepared and stored frozen until analysis.
-
Analytical Method: this compound concentrations in plasma or serum are quantified using a validated High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of different this compound formulations.
Conclusion
The available data strongly suggest that the oral bioavailability of this compound is significantly influenced by its formulation. Micronization of the raw herb leads to a substantial improvement in absorption compared to the traditional decoction. Furthermore, the enhanced bioavailability observed with the liposoluble extract of S. miltiorrhiza compared to pure this compound highlights the potential role of other constituents in the herb in facilitating absorption.
While specific data for advanced formulations of this compound are still emerging, the remarkable success of solid dispersions and lipid-based nanocarriers in improving the bioavailability of the related compound, Tanshinone IIA, provides a compelling rationale for their application to this compound. Future research should focus on head-to-head comparisons of these advanced formulations to identify the most promising strategies for unlocking the full therapeutic potential of this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
A Comparative Analysis of Tanshinone I and Doxorubicin in Breast Cancer Cells
An objective guide for researchers and drug development professionals on the cytotoxic and mechanistic profiles of Tanshinone I versus the conventional chemotherapeutic agent, doxorubicin, in preclinical breast cancer models.
This guide provides a side-by-side analysis of this compound, a natural compound derived from Salvia miltiorrhiza, and doxorubicin, a long-standing cornerstone of breast cancer chemotherapy. The following sections present a compilation of experimental data on their respective impacts on breast cancer cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for the key assays cited are also provided to facilitate reproducibility and further investigation.
Data Presentation: A Quantitative Comparison
The efficacy of this compound and doxorubicin has been evaluated in various breast cancer cell lines, most notably the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 lines. The following tables summarize the key quantitative findings from multiple studies.
Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | ~5-10 |
| MDA-MB-231 | 48 | ~5-10 | |
| Doxorubicin | MCF-7 | 24 | 2.2[1] |
| MDA-MB-231 | 24 | 0.9[1] | |
| AMJ13 | 72 | 223.6 (µg/ml)[2] | |
| T47D | Not Specified | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
| Compound | Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) |
| This compound | MCF-7 | 50 | 24 | 14[3] |
| 50 | 48 | 26[3] | ||
| 50 | 72 | 27 | ||
| Doxorubicin | MCF-7 | 4.0 | 48 | Data not specified |
| MDA-MB-231 | Not Specified | Not Specified | Induces apoptosis |
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents work by halting the cell cycle, thereby preventing cancer cell proliferation.
| Compound | Cell Line | Effect |
| This compound | MCF-7 | G0/G1 phase arrest |
| MDA-MB-231 | S and G2/M phase arrest | |
| MDA-MB-453 | S phase arrest | |
| Doxorubicin | MCF-7 | G1/S and G2/M checkpoints arrest |
| MDA-MB-231 | G2/M arrest | |
| T47D | G2/M arrest |
Signaling Pathways and Mechanisms of Action
This compound and doxorubicin exert their anticancer effects through distinct molecular mechanisms and by modulating different signaling pathways.
This compound Signaling Pathway
This compound has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. It decreases the level of the anti-apoptotic protein Bcl-2 and increases the level of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3. Furthermore, this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. In some breast cancer cells, it causes cell cycle arrest by downregulating proteins like cyclin D and CDK4.
Caption: Signaling pathway of this compound in breast cancer cells.
Doxorubicin Signaling Pathway
Doxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis. This DNA damage can trigger a p53-dependent pathway, leading to the upregulation of the cell cycle inhibitor p21. Doxorubicin is also known to generate reactive oxygen species (ROS), which can induce oxidative stress and contribute to apoptosis. The apoptotic cascade initiated by doxorubicin involves the activation of caspases, such as caspase-3 and caspase-8, and the modulation of Bcl-2 family proteins.
Caption: Signaling pathway of Doxorubicin in breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or doxorubicin and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing drug effects.
References
Independent Verification of Tanshinone I's Effect on the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tanshinone I's performance in modulating the NLRP3 inflammasome, supported by experimental data from independent studies. We will delve into its mechanism of action and compare its efficacy with other known NLRP3 inhibitors. Detailed experimental protocols and visual representations of key pathways are included to facilitate replication and further investigation.
Introduction to the NLRP3 Inflammasome and this compound
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation triggers the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
This compound is a bioactive compound extracted from the root of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. Recent studies have highlighted its potential as a specific inhibitor of the NLRP3 inflammasome. This guide aims to provide a consolidated overview of the evidence supporting this claim and compare its activity with other modulators.
Mechanism of Action of this compound
This compound has been shown to specifically suppress NLRP3 inflammasome activation. Mechanistically, it inhibits the assembly of the inflammasome complex by disrupting the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1] This targeted action prevents the subsequent recruitment and activation of caspase-1, thereby blocking the maturation and release of IL-1β.[1] Notably, this compound does not appear to affect the activation of other inflammasomes like AIM2 or NLRC4, highlighting its specificity for NLRP3.[1]
Caption: NLRP3 Inflammasome Signaling Pathway and this compound's Point of Inhibition.
Comparative Performance of NLRP3 Inflammasome Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound and other natural compounds on NLRP3 inflammasome activation. The data is compiled from various studies and standardized where possible for comparison.
| Compound | Cell Type | Activator(s) | Concentration | % Inhibition of IL-1β Secretion | % Inhibition of Caspase-1 Cleavage | Reference |
| This compound | BMDMs | LPS + Nigericin | 10 µM | ~60% | ~70% | [2] |
| LPS + ATP | 10 µM | ~55% | ~65% | [2] | ||
| Dihydrothis compound | BMDMs | LPS + Nigericin | 10 µM | Significant Inhibition | Significant Inhibition | |
| LPS + ATP | 10 µM | Significant Inhibition | Significant Inhibition | |||
| Tanshinone IIA | BMDMs | oxLDL | 10 µM | Significant Inhibition | Significant Inhibition | |
| HK-2 cells | Uric Acid | 20 µM | Significant Inhibition of NLRP3 expression | Significant Inhibition of Caspase-1 expression | ||
| Oridonin | BMDMs | LPS + Nigericin | 10 µM | >80% | >80% | |
| Curcumin | BMDMs | LPS + ATP | 20 µM | ~50% | Not Reported |
BMDMs: Bone Marrow-Derived Macrophages. Data is approximated from graphical representations in the cited literature where exact percentages were not stated.
Experimental Protocols
General Workflow for Assessing NLRP3 Inflammasome Inhibition
References
Safety Operating Guide
Proper Disposal of Tanshinone I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Tanshinone I, a bioactive diterpene quinone derived from Salvia miltiorrhiza, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Hazard Profile
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[1] A suitable respirator should be used when handling the powder form to avoid inhalation.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information regarding the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Decontamination | Absorb solutions with inert material; decontaminate surfaces with alcohol. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). |
Experimental Protocol: Step-by-Step Waste Management and Disposal
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company. In-lab chemical deactivation is not recommended without a validated protocol that ensures complete degradation into non-hazardous byproducts. The following protocol details the standard operating procedure for managing this compound waste for professional disposal.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container (compatible with the waste type, e.g., solid or liquid).
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Waste labels.
-
Absorbent pads or materials for potential spills.
Procedure:
-
Waste Segregation:
-
Establish a dedicated waste stream for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, wipes, etc.), and any other solid materials that have come into contact with the compound in a designated, labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container. Ensure the container is compatible with the solvent used.
-
-
Waste Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, secondary containment area to prevent the spread of material in case of a leak.
-
-
Handling Accidental Spills:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid creating dust.
-
For liquid spills, cover with an absorbent, non-combustible material (e.g., diatomite, universal binders). Collect the absorbed material and place it into the hazardous waste container.
-
Decontaminate the spill area and any affected equipment by wiping with alcohol. Place all cleaning materials into the solid hazardous waste container.
-
-
Final Disposal:
-
Once the waste container is full (typically no more than 90% capacity), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Ensure all labeling is accurate and complete before the waste is transported off-site.
-
The designated method of disposal for cytotoxic and environmentally hazardous compounds like this compound is high-temperature incineration.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Tanshinone I
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tanshinone I. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While some safety data sheets (SDS) for related compounds do not classify them as hazardous substances, it is prudent to handle this compound with care to minimize exposure.[2] Potential hazards include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required equipment.
| PPE Category | Item | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Required for all operations involving solid this compound or its solutions to prevent inhalation of dust or aerosols.[1][4] | Minimizes airborne contaminants. |
| Safety Shower & Eyewash Station | Must be accessible in the immediate work area. | For immediate decontamination in case of accidental large-scale exposure. | |
| Eye Protection | Safety Goggles | Must be chemical splash goggles with side-shields, compliant with NIOSH (US) or EN 166 (EU) standards. | Protects eyes from dust particles and liquid splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Always use two pairs (double-gloving). | Provides a barrier against skin contact. Nitrile gloves offer good splash protection against a range of chemicals, though prolonged contact should be avoided. |
| Body Protection | Laboratory Coat / Impervious Clothing | A fully buttoned lab coat is mandatory. For larger quantities or potential for splashing, impervious clothing should be used. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | N95 Respirator or higher | A suitable respirator should be used when handling the powder outside of a fume hood, or if dust formation is likely. | Prevents inhalation of fine particles. |
Quantitative Safety Data
The following table provides key quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₈O₃ | |
| Molecular Weight | 294.34 g/mol | |
| Appearance | Red solid/powder | |
| Occupational Exposure Limits (PEL, TLV) | Not Established | |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | |
| Storage Temperature | -20°C (as powder) -80°C (in solvent) |
Operational Protocols
Adherence to standardized procedures is critical for minimizing risk. The following sections provide step-by-step guidance for key laboratory operations involving this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the complete workflow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Safe handling workflow for this compound.
Detailed Methodologies
1. Preparation and Weighing:
-
Location: All handling of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.
-
Procedure:
-
Before starting, ensure the fume hood is operational and the work area is clean.
-
Don all required PPE as listed in the table above.
-
To minimize static electricity, use an anti-static weigh boat or an ionizer.
-
Carefully transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust clouds.
-
Immediately and securely close the primary container of this compound.
-
Record the weight and proceed with the experimental protocol.
-
2. Solution Preparation:
-
Location: All solution preparation should be conducted within the chemical fume hood.
-
Procedure:
-
Place the vessel containing the weighed this compound powder securely in the fume hood.
-
Slowly add the desired solvent to the powder to avoid splashing.
-
Cap the vessel and mix using a vortex or sonicator until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date.
-
3. Accidental Release and Spill Management:
-
Personal Precautions: In the event of a spill, use full personal protective equipment. Evacuate non-essential personnel from the area.
-
Containment and Cleanup:
-
Solid Spill: Do not use a dry brush. Gently cover the spill with an absorbent material like diatomite or a universal binder. Carefully sweep the material into a designated hazardous waste container.
-
Liquid Spill: Absorb the solution with a liquid-binding material.
-
Decontamination: After removing the bulk of the material, decontaminate the spill area and any affected equipment by scrubbing with alcohol or a 10% caustic solution.
-
Ventilation: Ensure the area is well-ventilated after cleanup is complete.
-
4. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous waste.
-
Procedure:
-
Collect solid waste (gloves, contaminated paper towels) in a clearly labeled, sealed plastic bag or container.
-
Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any this compound solution down the drain, as it is very toxic to aquatic life.
-
Dispose of all waste materials through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
